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Foundational

Ferulic Acid 4-O-Sulfate Disodium Salt: A Mechanistic Exploration Beyond the Parent Compound

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract Ferulic acid (FA), a ubiquitous phenolic compound celebrated for its antioxidant and anti-inflammatory properties, has long been a f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ferulic acid (FA), a ubiquitous phenolic compound celebrated for its antioxidant and anti-inflammatory properties, has long been a focus of therapeutic interest. However, its clinical utility is hampered by poor bioavailability and rapid first-pass metabolism. This guide delves into the mechanism of action of its principal and most abundant plasma metabolite, Ferulic Acid 4-O-Sulfate (FA-sul). We will shift the focus from the well-documented activities of the parent compound to the distinct and clinically relevant pharmacology of its sulfated derivative. This analysis reveals that FA-sul is not merely an inactive byproduct but a potent bioactive molecule with a primary role in vasodilation and blood pressure regulation, a mechanism fundamentally different from the antioxidant capacity of its precursor. This document provides researchers and drug development professionals with a comprehensive overview of FA-sul's pharmacokinetics, core mechanisms, and the experimental methodologies required for its investigation.

The Metabolic Imperative: From Ferulic Acid to its Sulfated Metabolite

Upon oral ingestion, ferulic acid is rapidly absorbed and subjected to extensive phase II metabolism, primarily in the liver and intestinal mucosa. The primary metabolic pathways are sulfation and glucuronidation, which significantly alter the compound's structure and biological activity. Studies in both rats and humans have consistently shown that sulfoconjugates, particularly Ferulic Acid 4-O-Sulfate, are the predominant metabolites found circulating in the plasma, often at concentrations far exceeding that of the free, unconjugated ferulic acid.

In a study on rats, after oral ingestion of ferulic acid, sulfoconjugates were the main derivatives found in plasma (approximately 50%) and urine (32.7 +/- 7.3%). Free ferulic acid accounted for only a small fraction of the total amount recovered. This metabolic reality necessitates a shift in research focus: to understand the in vivo effects of ferulic acid consumption, one must investigate the bioactivity of its major metabolites.

Visualizing the Metabolic Pathway

The conversion of Ferulic Acid to its primary sulfated metabolite is a critical first step in understanding its biological journey.

FA Ferulic Acid (Oral Ingestion) Metabolism First-Pass Metabolism (Liver, Intestinal Mucosa) - Sulfation (SULTs) - Glucuronidation (UGTs) FA->Metabolism FA_S Ferulic Acid 4-O-Sulfate (Major Plasma Metabolite) Metabolism->FA_S Predominant FA_G Ferulic Acid Glucuronide (Metabolite) Metabolism->FA_G Excretion Systemic Circulation & Urinary Excretion FA_S->Excretion FA_G->Excretion

Caption: Metabolic fate of Ferulic Acid following oral administration.

Core Mechanism of Action: Potent Vasodilation and Hemodynamic Regulation

The most significant and well-documented pharmacological action of Ferulic Acid 4-O-Sulfate is its direct effect on the vasculature. Compelling evidence from ex vivo and in vivo studies demonstrates that FA-sul, rather than its parent compound, is a potent vasodilator.

In one key study, FA-sul induced significant, concentration-dependent relaxations in isolated mouse aorta, femoral, and saphenous arteries, an effect that was absent with the parent ferulic acid. This vasorelaxant activity translates to a direct physiological outcome: intravenous injection of FA-sul in anesthetized mice caused a significant decrease in mean arterial pressure, whereas ferulic acid had no effect.

Signaling Pathway: sGC Activation and K+ Channel Modulation

The molecular mechanism underlying FA-sul-induced vasorelaxation involves the nitric oxide (NO)-independent activation of soluble guanylate cyclase (sGC). This was confirmed using sGC inhibitors, which blocked the vasodilatory effect. Furthermore, the involvement of voltage-dependent potassium (Kv) channels was identified, as the Kv channel inhibitor 4-aminopyridine significantly reduced the FA-sul-mediated relaxation. The opening of Kv channels leads to hyperpolarization of vascular smooth muscle cells, causing them to relax and the blood vessel to dilate.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Kv Voltage-gated K+ Channel (Kv) PKG->Kv Opens Ca ↓ Intracellular Ca2+ PKG->Ca Relaxation Vasodilation Kv->Relaxation Hyperpolarization Ca->Relaxation FAS Ferulic Acid 4-O-Sulfate FAS->sGC Activates

Caption: Signaling pathway for FA-sul-induced vasodilation.

Experimental Protocol: Ex Vivo Assessment of Vasorelaxation

The causality behind this mechanism is established using an ex vivo organ bath system, which allows for the direct measurement of arterial contractile responses.

Objective: To determine the concentration-dependent vasorelaxant effect of Ferulic Acid 4-O-Sulfate on isolated arterial rings.

Methodology:

  • Tissue Preparation: Humanely euthanize a research animal (e.g., Swiss mouse) and carefully dissect the femoral artery in cold, oxygenated Krebs-Ringer bicarbonate buffer.

  • Mounting: Cut the artery into 2 mm rings and mount them on two stainless-steel wires in a tissue myograph chamber containing the buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration & Viability Check: Allow the rings to equilibrate for 30 minutes under a normalized resting tension. Test tissue viability by inducing contraction with a high-potassium solution.

  • Pre-contraction: Sub-maximally contract the arterial rings with a vasoconstrictor agent (e.g., phenylephrine).

  • Concentration-Response Curve: Once a stable contraction plateau is reached, add cumulative concentrations of Ferulic Acid 4-O-Sulfate (e.g., 10⁻⁷ to 3x10⁻⁵ M) to the chamber. Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage reversal of the pre-contraction. Plot the concentration-response curve to determine parameters like Emax (maximum effect) and EC50 (potency).

This self-validating system directly correlates the presence of the test compound with a measurable physiological response, isolating its action on the vascular tissue.

A Paradigm Shift: The Abrogation of Antioxidant Activity

A cornerstone of ferulic acid's reputation is its potent antioxidant activity, attributed to the unique structure of its phenolic ring and carboxylic acid side chain, which effectively scavenges free radicals. It is a common, yet incorrect, assumption that this activity is retained by its metabolites.

Multiple studies have demonstrated that the sulfation of the hydroxyl group at the 4' position—the very modification that creates FA-sul—leads to a dramatic reduction or complete inhibition of its antioxidant properties. This is because the free 4'-hydroxyl group is critical for donating a hydrogen atom to neutralize reactive oxygen species. Blocking this group with a sulfate moiety eliminates this capability.

Data Presentation: Comparative Antioxidant Capacity
CompoundAntioxidant Activity (Relative to Parent Compound)Assay Method(s)Reference(s)
Ferulic Acid (FA)100% (Baseline)FRAP, ABTS, DPPH,,
Ferulic Acid 4-O-Sulfate Very Low / Negligible (~9% of FA) FRAP, ABTS, DPPH,,

FRAP: Ferric Reducing Antioxidant Power; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); DPPH: 2,2-diphenyl-1-picrylhydrazyl.

This finding is critical for drug development professionals. It implies that therapeutic strategies targeting systemic oxidative stress based on oral ferulic acid supplementation may be misguided, as the primary circulating compound lacks significant direct antioxidant action. The observed in vivo benefits are more likely attributable to other mechanisms, such as the potent vasodilatory effects of FA-sul.

Emerging Mechanisms and Future Research Directions

While vasodilation is the primary mechanism of action for FA-sul, other bioactivities are emerging, suggesting a more complex pharmacological profile.

  • Anti-inflammatory Potential: The parent ferulic acid is a well-known anti-inflammatory agent that modulates key signaling pathways like NF-κB and MAPK. While direct evidence for FA-sul is sparse, studies have shown that FA and its metabolites can protect vascular endothelial cells from inflammation in vitro. This endothelial-protective effect may be a secondary consequence of improved vascular function or a direct, yet uncharacterized, anti-inflammatory action of FA-sul itself. This remains a crucial area for future investigation.

  • Cellular Protection Under Iron Overload: Ferulic Acid 4-O-Sulfate has been shown to protect against oxidative stress specifically under conditions of iron overload in HepG2 liver cells. This suggests a specialized cytoprotective role that is distinct from general free-radical scavenging and may be relevant in pathologies associated with iron dysregulation.

Conceptual Workflow for Investigating Novel Mechanisms

Hypothesis Hypothesis: FA-sul has direct anti-inflammatory effects Cell_Model Cell Model: e.g., LPS-stimulated macrophages or endothelial cells Hypothesis->Cell_Model Treatment Treatment: Vehicle vs. FA-sul Cell_Model->Treatment Analysis Downstream Analysis Treatment->Analysis Cytokines Cytokine Profiling (ELISA, Luminex) (TNF-α, IL-6, IL-1β) Analysis->Cytokines Pathways Signaling Pathway Analysis (Western Blot) (p-NF-κB, p-p38) Analysis->Pathways Gene_Exp Gene Expression (RT-qPCR) (iNOS, COX-2) Analysis->Gene_Exp

Caption: Experimental workflow for testing the anti-inflammatory effects of FA-sul.

Conclusion for the Drug Development Professional

The study of Ferulic Acid 4-O-Sulfate Disodium Salt provides a compelling case for a metabolite-centric approach to drug discovery and development. The evidence clearly indicates that the primary in vivo benefits associated with ferulic acid consumption, particularly concerning cardiovascular health, are likely mediated by its sulfated metabolite rather than the parent compound.

Key Takeaways:

  • The Active Moiety: Ferulic Acid 4-O-Sulfate is the principal bioactive metabolite, not an inactive byproduct. Its primary mechanism is potent vasodilation.

  • Misleading Premise: The renowned antioxidant activity of ferulic acid is largely lost upon sulfation. Therapeutic strategies should not be based on the assumption that this activity persists in vivo.

  • Therapeutic Potential: The direct, blood pressure-lowering effect of FA-sul makes it a promising candidate for the development of novel antihypertensive agents and therapies for endothelial dysfunction.

  • Future Research: Elucidating the potential direct anti-inflammatory and specialized cytoprotective roles of FA-sul will open new avenues for its therapeutic application.

Understanding the distinct pharmacology of this metabolite is paramount for designing effective, mechanism-based therapies and for accurately interpreting the results of clinical studies involving ferulic acid-rich foods and supplements.

References

  • Piazzon, A., Vrhovsek, U., Masuero, D., Mattivi, F., & Mancini, I. (2012). Antioxidant Activity of Phenolic Acids and Their Metabolites: Synthesis and Antioxidant Properties of the Sulfate Derivatives of Ferulic and Caffeic Acids and of the Acyl Glucuronide of
Exploratory

The Biological Role of Ferulic Acid 4-O-Sulfate Disodium Salt: A Technical Guide to Phase II Metabolite Pharmacology

Executive Summary Historically, drug development and nutraceutical research have focused heavily on the parent compound Ferulic Acid (FA), a ubiquitous plant phenolic. However, in vitro assays utilizing un-metabolized FA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, drug development and nutraceutical research have focused heavily on the parent compound Ferulic Acid (FA), a ubiquitous plant phenolic. However, in vitro assays utilizing un-metabolized FA often yield physiological artifacts because FA is rapidly and extensively metabolized upon ingestion. As a Senior Application Scientist, I advocate for a paradigm shift: targeting Ferulic Acid 4-O-Sulfate (FA-4-O-S) . As the predominant, highly abundant Phase II circulating metabolite of FA, FA-4-O-S is the true bioavailable effector responsible for the cardiovascular and cellular protective benefits attributed to phenolic-rich diets. The disodium salt formulation of this metabolite provides the critical aqueous solubility required for rigorous in vitro and in vivo pharmacokinetic modeling.

Pharmacokinetics: The Shift from Parent Compound to Active Metabolite

Following oral ingestion of FA-rich foods (e.g., whole grains, coffee), the parent aglycone is rapidly absorbed in the upper gastrointestinal tract and subjected to extensive first-pass metabolism in the liver and intestinal mucosa. Through the action of sulfotransferases (SULTs), the phenolic hydroxyl group is conjugated with a sulfo group, generating FA-4-O-S.

Clinical1 demonstrate that while free FA is rapidly cleared, FA-4-O-S exhibits a sustained presence in human plasma with a biphasic absorption profile (Tmax at 0.6 h and 4.3 h)[1]. Consequently, evaluating the biological role of FA-4-O-S provides a much more accurate representation of in vivo pharmacology than studying the parent compound.

Cardiovascular Pharmacology: sGC-Dependent Vasorelaxation

One of the most profound biological roles of FA-4-O-S is its potent vasodilatory effect, which directly contributes to the management of hypertension and 2[2]. Groundbreaking ex vivo and in vivo studies have confirmed that3[3].

Mechanistically, FA-4-O-S bypasses the traditional endothelial nitric oxide (eNOS) pathway. Instead, it directly enhances the activity of soluble guanylyl cyclase (sGC) in vascular smooth muscle cells. This leads to the production of cyclic GMP (cGMP), which subsequently activates voltage-dependent potassium (Kv) channels. The resulting potassium efflux causes membrane hyperpolarization, shutting down voltage-operated calcium channels, decreasing intracellular calcium, and ultimately forcing vasorelaxation.

G FA4OS Ferulic Acid 4-O-Sulfate sGC Soluble Guanylyl Cyclase (sGC) Activation FA4OS->sGC Stimulates cGMP cGMP Production sGC->cGMP Catalyzes Kv Kv-Channel Opening (K+ Efflux) cGMP->Kv Activates Hyperpol Membrane Hyperpolarization Kv->Hyperpol Induces Ca Inhibition of Voltage-Operated Ca2+ Channels Hyperpol->Ca Blocks Relax Vasorelaxation (Blood Pressure Lowering) Ca->Relax Decreases Intracellular Ca2+

sGC-dependent vasorelaxation pathway activated by Ferulic Acid 4-O-Sulfate.

Quantitative Efficacy Data

The vasodilatory efficacy of FA-4-O-S is concentration-dependent and varies across different arterial beds, as summarized below based on tissue myograph analyses[4]:

Arterial BedMaximum Relaxation (Emax)Mechanistic Dependency
Femoral Artery 89.8 ± 4.5%sGC, Kv-channel dependent
Aorta 70.7 ± 3.5%sGC, Kv-channel dependent
Saphenous Artery 64.2 ± 4.0%sGC, Kv-channel dependent
Protocol 1: Self-Validating Ex Vivo Tissue Myograph Assay

To accurately measure the vasorelaxant properties of FA-4-O-S, researchers must utilize a self-validating tissue myograph system that isolates smooth muscle mechanics from endothelial artifacts.

  • Tissue Isolation & Mounting: Euthanize mice and rapidly excise the aorta, femoral, and saphenous arteries. Clean connective tissue in ice-cold Krebs-Henseleit buffer to preserve tissue viability. Mount 2 mm arterial segments in a wire myograph system.

  • Equilibration: Bathe tissues in Krebs-Henseleit buffer maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Causality: This specific gas mixture maintains physiological pH (7.4) and provides the oxygen required for sustained smooth muscle contractility.

  • Endothelial Blockade (Self-Validation Step): Pre-incubate the tissues with 100 µM L-NAME (eNOS inhibitor) and 10 µM indomethacin (COX inhibitor) for 30 minutes. Causality: This isolates the direct smooth muscle effects of FA-4-O-S by entirely blocking endogenous nitric oxide and prostaglandin production.

  • Pre-constriction: Add U46619 (a thromboxane A2 receptor agonist) to induce a stable, sub-maximal contraction. Causality: A baseline tension must be established; without pre-constriction, relaxation cannot be physically measured.

  • Cumulative Dosing: Add FA-4-O-S Disodium Salt cumulatively to the bath (0.1 µM to 30 µM). Record the percentage drop in tension.

  • Mechanistic Verification: In parallel baths, pre-incubate tissues with 4-aminopyridine (Kv channel blocker). A significant blunting of the FA-4-O-S relaxation curve in this bath validates that the mechanism is Kv-channel dependent.

Cellular Protection: Nrf2 Activation and Anti-Ferroptosis

Beyond cardiovascular dynamics, FA-4-O-S plays a critical role in cellular survival under extreme oxidative stress. Recent toxicological studies have identified that FA-4-O-S acts as a formidable inhibitor of ferroptosis—an iron-dependent, non-apoptotic form of cell death driven by catastrophic lipid peroxidation.

FA-4-O-S achieves this via the 5[5]. By acting as an Nrf2 agonist, FA-4-O-S triggers the nuclear translocation of this transcription factor, which subsequently upregulates downstream antioxidant response elements (ARE), including Heme Oxygenase-1 (HO-1) and glutathione (GSH) synthesis enzymes.

G Erastin Erastin Exposure LipidPerox Lipid Peroxidation & ROS Erastin->LipidPerox Induces Ferroptosis Ferroptosis (Cell Death) LipidPerox->Ferroptosis Triggers FA4OS Ferulic Acid 4-O-Sulfate Nrf2 Nrf2 Nuclear Translocation FA4OS->Nrf2 Agonist Antiox Antioxidant Proteins (HO-1, GSH Synthesis) Nrf2->Antiox Upregulates Antiox->LipidPerox Inhibits

FA-4-O-S mitigates erastin-induced ferroptosis via Nrf2 antioxidant upregulation.

Biomarker Modulation Data

The protective effects of FA-4-O-S (at 20 µM) against erastin-induced ferroptosis in MIN6 cells are summarized below[5]:

Biomarker AssayedErastin Treatment AloneErastin + FA-4-O-S TreatmentBiological Implication
Cell Viability (MTT) Significantly DecreasedRescued to near-baselinePrevention of cellular collapse
Intracellular ROS (H2DCF) Highly ElevatedSuppressedMitigation of systemic oxidative stress
Lipid Peroxidation (MDA) Highly ElevatedSuppressedPrevention of plasma membrane damage
Glutathione (GSH) DepletedRestoredReplenishment of the endogenous antioxidant pool
Protocol 2: Erastin-Induced Ferroptosis Rescue Assay

This protocol validates the anti-ferroptotic properties of FA-4-O-S using a highly specific chemical inducer and a positive control system.

  • Cell Culture & Seeding: Culture MIN6 cells (pancreatic beta-cell line) in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well plate and incubate overnight.

  • Pre-treatment Phase: Treat the experimental wells with 20 µM FA-4-O-S Disodium Salt for 2 hours. Causality: Pre-treatment is required to allow sufficient time for Nrf2 nuclear translocation and the subsequent transcription of antioxidant proteins prior to the oxidative insult.

  • Ferroptosis Induction: Add 20 µM Erastin to the wells and incubate for 24 hours. Causality: Erastin specifically inhibits the cystine/glutamate antiporter (system Xc-), deliberately starving the cell of cystine, depleting GSH, and forcing lipid peroxidation-driven cell death.

  • Positive Control Validation (Self-Validation Step): In a separate control group, treat cells with Erastin + 1 µM Ferrostatin-1 (Fer-1). Causality: Fer-1 is a validated synthetic ferroptosis inhibitor. If Fer-1 rescues viability but FA-4-O-S does not, it proves the assay worked but the test compound failed. If both rescue viability, it validates that FA-4-O-S is specifically inhibiting the ferroptotic pathway.

  • Quantification:

    • Viability: Assess using MTT reagent.

    • ROS: Load cells with 10 µM H2DCF-DA probe for 30 mins; measure fluorescence (Ex 488 nm / Em 525 nm). Causality: The non-fluorescent probe is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF, providing a direct quantitative readout of oxidative stress.

Implications for Drug Development

For formulation scientists and pharmacologists, utilizing the Disodium Salt of Ferulic Acid 4-O-Sulfate is a critical strategic choice. The parent ferulic acid has moderate-to-poor aqueous solubility, often requiring DMSO or ethanol as a vehicle, which can introduce cytotoxicity or solvent artifacts in sensitive in vitro assays. The disodium salt formulation ensures complete aqueous solubility. This allows for seamless integration into physiological buffers (like Krebs-Henseleit) and enables high-concentration intravenous dosing in murine models without the risk of micro-precipitation or embolism, ensuring the highest standard of scientific integrity.

References

  • Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice. Journal of Nutritional Biochemistry, 2017. URL:[Link]

  • Upregulation of Nrf2 Signalling and the Inhibition of Erastin-Induced Ferroptosis by Ferulic Acid in MIN6 Cells. Semantic Scholar / MDPI, 2022. URL:[Link]

  • Bioavailability of Coffee Chlorogenic Acids and Green Tea Flavan-3-ols. Nutrients (PMC), 2010. URL:[Link]

  • Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics. MDPI, 2025. URL:[Link]

Sources

Foundational

The Discovery, Synthesis, and Pharmacological Characterization of Ferulic Acid 4-O-Sulfate Disodium Salt

Executive Summary For decades, the health benefits of dietary polyphenols—such as chlorogenic acids, anthocyanins, and complex hydroxycinnamic acids—were attributed directly to their parent structures. However, pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the health benefits of dietary polyphenols—such as chlorogenic acids, anthocyanins, and complex hydroxycinnamic acids—were attributed directly to their parent structures. However, pharmacokinetic profiling reveals that these parent compounds have poor bioavailability and undergo rapid and extensive phase II metabolism in the liver and gut[1].

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I present this technical whitepaper to elucidate the profile of Ferulic Acid 4-O-Sulfate (FA-4-O-Sulfate) . Often isolated and utilized in its highly stable disodium salt form, this molecule is not merely a metabolic byproduct; it is a highly abundant, biologically active circulating metabolite responsible for the systemic cardiovascular benefits previously misattributed to free ferulic acid[2].

Metabolic Discovery & Pharmacokinetics

The discovery of FA-4-O-sulfate as a critical biomarker emerged from untargeted LC-MS/MS metabolomics. Following the ingestion of polyphenol-rich foods (e.g., berries, coffee, whole grains), the parent compounds are hydrolyzed by gut microbiota into free ferulic acid (FA)[3]. Upon absorption, hepatic sulfotransferases (SULTs) rapidly conjugate the 4-hydroxyl group of FA with a sulfate moiety[4].

Pharmacokinetic data demonstrates that while free FA is rapidly cleared from plasma (often undetectable after 4.5 hours), FA-4-O-sulfate exhibits a prolonged plasma half-life, remaining highly abundant for up to 24 hours post-administration[1].

MetabolicPathway Poly Dietary Polyphenols (Chlorogenic Acids) Gut Gut Microbiota (Hydrolysis) Poly->Gut FA Ferulic Acid (FA) (Free Form) Gut->FA Liver Hepatic Sulfotransferases (SULTs) FA->Liver FAS Ferulic Acid 4-O-Sulfate (Major Circulating Metabolite) Liver->FAS

Metabolic conversion of dietary polyphenols to Ferulic Acid 4-O-Sulfate.

Chemical Synthesis of the Disodium Salt

To study this metabolite in vitro and in vivo, researchers must synthesize it, as it is rarely available in high-purity bulk from commercial vendors[4].

Causality in Design: Why synthesize the disodium salt? Phenolic sulfate monoesters are highly labile and prone to autocatalytic hydrolysis in their free acid form. Ferulic acid possesses two acidic protons post-sulfation: the carboxylic acid and the sulfate group. By neutralizing the compound with two equivalents of sodium hydroxide (NaOH), we generate a stable, highly water-soluble disodium salt (Molecular Formula: C10H8Na2O7S) that resists degradation during long-term storage and physiological dosing.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 10 mmol of pure ferulic acid in 20 mL of anhydrous pyridine. Rationale: Pyridine acts as both the solvent and a base to sequester the HCl generated during the reaction.

  • Sulfation: Chill the solution to 0°C under an inert nitrogen atmosphere. Dropwise, add 15 mmol of chlorosulfonic acid (ClSO3H) over 30 minutes[4].

  • Reaction Incubation: Allow the mixture to stir at room temperature for 4 hours to ensure complete monoesterification at the sterically accessible 4-OH position.

  • Quenching & Neutralization (Self-Validating Step): Quench the reaction by pouring it over crushed ice. Immediately adjust the pH using 2M NaOH.

    • Validation: Continuously monitor the aqueous fraction. The pH must be strictly titrated to 7.5 – 8.0 . A drop below pH 7 risks rapid acid-catalyzed hydrolysis of the newly formed sulfate ester.

  • Purification: Lyophilize the neutralized solution. Purify the resulting crude powder using preparative HPLC (C18 column) with a gradient of water/acetonitrile (both containing 0.1% ammonium acetate, avoiding TFA to prevent acidification).

  • Salt Exchange: Pass the purified fraction through a Dowex 50W-X8 cation-exchange resin (Na+ form) to ensure complete conversion to the disodium salt. Lyophilize to yield a pale yellow powder.

Synthesis Step1 Ferulic Acid + ClSO3H (Pyridine, 0°C) Step2 Sulfation Reaction (Formation of Monoester) Step1->Step2 Step3 Neutralization (NaOH) (pH 7.5 - 8.0) Step2->Step3 Step4 Purification (Prep-HPLC/Sephadex) Step3->Step4 Step5 FA-4-O-Sulfate Disodium Salt Step4->Step5

Chemical synthesis and purification workflow for FA-4-O-Sulfate Disodium Salt.

Analytical Characterization

Thorough characterization is required to differentiate the sulfated metabolite from the parent compound. Below is a summarized data table of the expected analytical signatures[3][4].

Analytical MethodParameter / FeatureObservation for FA-4-O-SulfateComparison to Parent Ferulic Acid
LC-MS/MS (ESI-) Precursor Ion [M-H]⁻m/z 273m/z 193
LC-MS/MS (ESI-) Major Product Ionm/z 193 (Loss of SO₃, 80 Da)m/z 178, m/z 149
¹H-NMR (D₂O) Aromatic ProtonsDownfield shift of protons at C-3 and C-5Standard multiplet at 6.8 - 7.2 ppm
UV-Vis λ max~285 nm, ~310 nm~320 nm (Hypsochromic shift due to sulfation)

Biological Activity & Mechanism of Action

The Antioxidant Paradox

A common misconception in nutritional biochemistry is that circulating metabolites retain the radical-scavenging properties of their dietary precursors. Experimental data unequivocally shows that FA-4-O-sulfate exhibits very weak antioxidant properties compared to free ferulic acid[4].

  • Causality: The primary mechanism for direct antioxidant activity in phenolic acids is Hydrogen Atom Transfer (HAT) from the free hydroxyl group. By conjugating a sulfate group to the 4-OH position, hepatic metabolism effectively blocks this functional site, inhibiting its radical-scavenging capacity[4].

The Vasorelaxation Pathway

Despite losing direct antioxidant capacity, FA-4-O-sulfate gains potent pharmacological signaling capabilities. Groundbreaking research demonstrates that FA-4-O-sulfate, rather than free ferulic acid, is responsible for relaxing arteries and lowering blood pressure [2].

The metabolite acts via the soluble guanylyl cyclase (sGC) pathway. It activates sGC, leading to an accumulation of intracellular cyclic GMP (cGMP). This secondary messenger subsequently opens voltage-dependent potassium (K+) channels, causing hyperpolarization of the vascular smooth muscle and resulting in potent vasorelaxation[2].

Vasorelaxation FAS FA-4-O-Sulfate sGC Soluble Guanylyl Cyclase (sGC Activation) FAS->sGC Binds/Activates cGMP cGMP Accumulation sGC->cGMP Catalyzes KChan Voltage-dependent K+ Channels Open cGMP->KChan Downstream Signaling Vaso Arterial Vasorelaxation (Blood Pressure Drop) KChan->Vaso Hyperpolarization

FA-4-O-Sulfate mediated vasorelaxation via the sGC/cGMP signaling pathway.

Experimental Protocol: Ex Vivo Vasorelaxation Assay

To validate the cardiovascular efficacy of synthesized FA-4-O-Sulfate Disodium Salt, researchers utilize isolated mouse artery myography[2]. This protocol is designed as a self-validating system to ensure data integrity.

Step 1: Tissue Preparation

  • Euthanize male Swiss mice and rapidly excise the thoracic aorta and femoral arteries.

  • Clean the arteries of surrounding connective and adipose tissue in ice-cold, oxygenated Krebs-Ringer bicarbonate (KRB) buffer.

  • Cut the arteries into 2 mm ring segments and mount them in a multi-chamber wire myograph system bathed in KRB buffer at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

Step 2: Equilibration & Self-Validation

  • Apply a resting tension of 10 mN (for aorta) and allow to equilibrate for 60 minutes.

  • Validation Step A (Viability): Challenge the rings with 60 mM KCl to confirm smooth muscle viability. Wash out and return to baseline.

  • Validation Step B (Endothelial Integrity): Pre-constrict the rings with 1 µM phenylephrine. Once a stable plateau is reached, add 10 µM acetylcholine. Strict Criteria: Only arterial rings that exhibit >80% relaxation are deemed to have an intact endothelium and are approved for the subsequent assay.

Step 3: Metabolite Administration

  • Wash the validated rings and re-constrict with 1 µM phenylephrine.

  • Administer FA-4-O-Sulfate Disodium Salt cumulatively (from 10−7 M to 3×10−5 M)[2].

  • Record the concentration-dependent relaxation.

  • Mechanistic Confirmation: In parallel chambers, pre-incubate rings with 4-aminopyridine (a voltage-dependent K+ channel inhibitor) prior to FA-4-O-sulfate administration. A significant decrease in relaxation confirms the K+ channel-dependent mechanism[2].

Conclusion

For drug development professionals, Ferulic Acid 4-O-Sulfate Disodium Salt represents a paradigm shift in how we view dietary polyphenols. It forces the industry to look beyond the parent compounds and focus on the phase II metabolites that actually circulate in human plasma. By understanding its specific synthesis requirements, analytical profile, and unique sGC-mediated vasorelaxation mechanisms, researchers can better harness this molecule for novel antihypertensive therapeutics.

References

  • Antioxidant Activity of Sulfate Metabolites of Chlorogenic Acid Source: MDPI (Molecules) URL:[Link]

  • Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthesis of water-soluble and gastrointestinal transit-resistant FA-FOS conjugate for targeted delivery to the colon: pharmacokinetics, pharmacodynamics, efficacy Source: bioRxiv URL:[Link]

  • Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice Source: Journal of Nutritional Biochemistry (PubMed) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Ferulic Acid 4-O-Sulfate Disodium Salt

This guide provides a comprehensive technical overview of Ferulic Acid 4-O-Sulfate Disodium Salt, a significant metabolite of ferulic acid. Tailored for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Ferulic Acid 4-O-Sulfate Disodium Salt, a significant metabolite of ferulic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, biological significance, and analytical methodologies, offering field-proven insights and detailed protocols.

Introduction: The Significance of a Metabolite

Ferulic acid, a ubiquitous phenolic compound found in plants, is well-regarded for its antioxidant and anti-inflammatory properties. However, its therapeutic applicability is often limited by its metabolic fate in vivo. Upon ingestion, ferulic acid undergoes extensive phase II metabolism, primarily in the liver and intestines, leading to the formation of various conjugates. Among these, ferulic acid 4-O-sulfate emerges as a principal and abundant metabolite circulating in the plasma. Understanding the properties and biological activities of this sulfated form is paramount, as it may be a key mediator of the physiological effects associated with the consumption of ferulic acid-rich foods. This guide focuses on the disodium salt of ferulic acid 4-O-sulfate, a stable and water-soluble form suitable for research and development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Ferulic Acid 4-O-Sulfate Disodium Salt is fundamental for its application in experimental settings.

PropertyValueSource(s)
Chemical Name (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid, disodium salt
Synonyms Ferulic acid 4-sulfate disodium salt
CAS Number 478518-93-3
CAS Number (Free Acid) 86321-29-1
Molecular Formula C₁₀H₈Na₂O₇SDerived from structure
Molecular Weight 318.21 g/mol
Appearance Typically a solid
Purity Commercially available in various purities, e.g., ≥95%

Synthesis of Ferulic Acid 4-O-Sulfate Disodium Salt

The synthesis of Ferulic Acid 4-O-Sulfate Disodium Salt can be approached through both chemical and enzymatic routes. The choice of method often depends on the desired yield, purity, and scalability.

Chemical Synthesis Protocol

Chemical sulfation of phenolic compounds is a well-established method. The use of a sulfur trioxide-pyridine complex is a common and effective approach.

Protocol: Chemical Synthesis of Ferulic Acid 4-O-Sulfate

  • Dissolution: Dissolve ferulic acid in a suitable anhydrous solvent, such as pyridine or dimethylformamide (DMF).

  • Sulfation Reaction: Cool the solution in an ice bath and slowly add a sulfur trioxide-pyridine complex (SO₃·py). The molar ratio of the sulfating agent to ferulic acid should be optimized, but a slight excess of the SO₃·py complex is typically used.

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and form the disodium salt.

  • Purification: The crude product can be purified using column chromatography on a suitable stationary phase, such as silica gel or a polymeric resin. The choice of eluent will depend on the polarity of the compound and impurities.

  • Isolation and Characterization: The fractions containing the desired product are pooled, and the solvent is removed under reduced pressure. The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Causality in Experimental Choices: The use of an anhydrous solvent is critical to prevent the hydrolysis of the sulfur trioxide complex. The slow addition of the sulfating agent at a low temperature helps to control the exothermic reaction and minimize side-product formation. Neutralization with sodium bicarbonate not only stops the reaction but also directly yields the desired disodium salt form.

Enzymatic Synthesis

Enzymatic synthesis offers a more regioselective and environmentally benign alternative to chemical methods. Arylsulfotransferases (ASTs) are enzymes that can catalyze the transfer of a sulfonate group to a phenolic acceptor.

Workflow: Enzymatic Synthesis

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis Ferulic_Acid Ferulic Acid (Substrate) Incubation Incubate at Optimal Temperature and pH Ferulic_Acid->Incubation Sulfate_Donor Sulfate Donor (e.g., pNPS) Sulfate_Donor->Incubation AST_Enzyme Arylsulfotransferase (AST) AST_Enzyme->Incubation Buffer Buffer Solution (e.g., Tris-HCl) Buffer->Incubation Chromatography Column Chromatography (e.g., Sephadex LH-20) Incubation->Chromatography Reaction Mixture Ion_Exchange Ion Exchange for Disodium Salt Formation Chromatography->Ion_Exchange Purified Free Acid Characterization NMR, MS, HPLC Ion_Exchange->Characterization Final Product

Caption: Enzymatic synthesis workflow for Ferulic Acid 4-O-Sulfate.

Biological Activity and Mechanism of Action

Recent studies have highlighted that ferulic acid 4-O-sulfate is not merely an inactive metabolite but possesses significant biological activity, particularly in the cardiovascular system.

Vasorelaxant Effects

Ferulic acid 4-O-sulfate has been shown to induce vasorelaxation in a concentration-dependent manner, an effect not observed with the parent ferulic acid. This suggests that the sulfated metabolite is a more potent vasodilator.

The mechanism underlying this effect involves the soluble guanylate cyclase (sGC) signaling pathway. Ferulic acid 4-O-sulfate appears to activate sGC, leading to an increase in cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. This, in turn, activates protein kinase G (PKG), resulting in a cascade of events that leads to smooth muscle relaxation and vasodilation. Furthermore, the involvement of voltage-dependent potassium channels has also been implicated in the vasorelaxant effect of this metabolite.

Signaling Pathway: Vasorelaxation by Ferulic Acid 4-O-Sulfate

G FA4S Ferulic Acid 4-O-Sulfate sGC Soluble Guanylate Cyclase (sGC) FA4S->sGC Activates K_channel Voltage-Dependent K+ Channels FA4S->K_channel Activates GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Relaxation

Caption: Proposed signaling pathway for vasorelaxation induced by Ferulic Acid 4-O-Sulfate.

Other Potential Biological Activities

The biological roles of sulfated metabolites are an expanding area of research. Sulfation can modulate the activity of parent compounds, influencing their antioxidant capacity, anti-inflammatory effects, and interaction with cellular targets. For instance, some sulfated phenolic compounds have demonstrated anti-inflammatory effects in intestinal cell models. Further research is warranted to fully elucidate the bioactivities of ferulic acid 4-O-sulfate beyond its vascular effects.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the quantification of Ferulic Acid 4-O-Sulfate Disodium Salt in various matrices, including biological fluids and in vitro experimental systems. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique.

Protocol: HPLC Analysis of Ferulic Acid 4-O-Sulfate

  • Sample Preparation: For biological samples such as plasma, a protein precipitation step is necessary. This can be achieved by adding a solvent like acetonitrile or methanol, followed by centrifugation to remove the precipitated proteins.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid to control pH) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: A flow rate of around 1.0 mL/min is standard for conventional HPLC.

    • Detection: UV detection at a wavelength of approximately 320 nm is suitable for ferulic acid and its derivatives. For higher sensitivity and specificity, Mass Spectrometry (MS) detection (LC-MS/MS) is preferred.

  • Quantification: Quantification is achieved by constructing a calibration curve using standards of known concentrations of Ferulic Acid 4-O-Sulfate Disodium Salt. The use of an internal standard is recommended for improved accuracy and precision.

Self-Validating System: The inclusion of quality control samples at low, medium, and high concentrations within the calibration range throughout the analytical run ensures the validity of the results. The method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification).

Applications in Research and Drug Development

Ferulic Acid 4-O-Sulfate Disodium Salt serves as a critical tool in several areas of research:

  • Pharmacokinetic Studies: As a primary metabolite, it is an essential standard for accurately determining the bioavailability and metabolic profile of ferulic acid.

  • Mechanism of Action Studies: Its availability allows for direct investigation into the biological effects of this specific metabolite, helping to discern whether the parent compound or its metabolites are responsible for observed physiological effects.

  • Drug Discovery: The enhanced biological activity of the sulfated form compared to the parent compound suggests that sulfation could be a viable strategy for developing more potent analogues of natural products.

  • Food Science and Nutrition: Research into the bioactivity of this metabolite contributes to a deeper understanding of the health benefits associated with the consumption of ferulic acid-rich foods.

Conclusion

Ferulic Acid 4-O-Sulfate Disodium Salt is more than just a metabolic byproduct; it is a biologically active molecule with significant potential. Its role in vasorelaxation highlights the importance of studying the metabolites of natural compounds to fully understand their physiological effects. This guide provides a foundational understanding of its properties, synthesis, and analysis, empowering researchers to further explore its therapeutic and scientific potential.

References

  • Emerging Sulfated Flavonoids and Other Polyphenols as Drugs: Nature as an Inspiration. Medicinal Research Reviews. [Link]

  • Sulfated phenolic compounds from Limonium caspium: Isolation, structural elucidation, and biological evaluation. PLoS ONE. [Link]

  • Sulfates as phase II metabolites of natural phenolic compounds. Charles University, Faculty of Pharmacy in Hradec Králové. [Link]

  • Sulfated Seaweed Polysaccharides as Multifunctional Materials in Drug Delivery Applications. Marine Drugs. [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. International Journal of Molecular Sciences. [Link]

  • Sulfates. Journal of Advanced Pharmaceutical Science And Technology. [Link]

  • Showing pharmacokinetics for Ferulic acid 4-sulfate metabolite after consumption of Beverage, polyphenol rich in humans Metabolism. Phenol-Explorer. [Link]

  • Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics. Molecules. [Link]

  • Antioxidant activity of phenolic acids and their metabolites: synthesis and antioxidant properties of the sulfate derivatives of ferulic and caffeic acids and of the acyl glucuronide of fer
Foundational

Physicochemical Profiling and Pharmacological Applications of Ferulic Acid 4-O-Sulfate Disodium Salt: A Technical Whitepaper

Executive Summary Translating dietary phenolic compounds into viable therapeutic candidates requires a rigorous understanding of their in vivo metabolism. Ferulic acid is a well-documented antioxidant, but its rapid Phas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Translating dietary phenolic compounds into viable therapeutic candidates requires a rigorous understanding of their in vivo metabolism. Ferulic acid is a well-documented antioxidant, but its rapid Phase II metabolism often obscures the true bioactive agent circulating in the bloodstream[1]. Ferulic Acid 4-O-Sulfate Disodium Salt (FAS) is the primary, stable circulating metabolite of ferulic acid[2][3]. This whitepaper deconstructs the physicochemical properties, handling protocols, and validated mechanisms of FAS, providing drug development professionals with a precise foundation for preclinical assay design.

Physicochemical Profiling & The Disodium Advantage

A critical failure point in in vitro assay design is the mismatch between a compound's physical form and the physiological environment. The free acid form of Ferulic Acid 4-O-sulfate (CAS 86321-29-1) exhibits limited aqueous solubility, which often forces researchers to use high concentrations of DMSO—a solvent that can independently trigger cellular stress.

By utilizing the Disodium Salt form, the sulfate and carboxylate moieties are stabilized, drastically improving the dissolution rate in physiological buffers and eliminating the need for toxic co-solvents[4].

Table 1: Physicochemical Summary of FAS Disodium Salt
PropertyValueExperimental Relevance & Causality
Molecular Formula C10H8Na2O7SThe disodium salt ensures complete ionization at pH 7.4, mimicking physiological states[4].
Molecular Weight 318.21 g/mol Critical: Do not use the free acid MW (274.25 g/mol )[5] when calculating molarity for the salt, as this will result in a ~14% dosing error.
Appearance Solid, Yellowish powderThe yellow hue indicates an intact conjugated pi-system (cinnamic acid backbone)[2].
Solubility Soluble in H2O, PBSHigh aqueous solubility is crucial for intravenous dosing in murine models without precipitation[2][4].
Storage -20°C (Powder), -80°C (Solvent)Deep freezing prevents the spontaneous hydrolysis of the highly labile sulfate ester bond[6].

Pharmacokinetics & Phase II Metabolism

Upon ingestion, dietary ferulic acid is rapidly absorbed in the stomach and small intestine[1]. During first-pass metabolism, hepatic and intestinal sulfotransferases (SULTs) conjugate the phenolic hydroxyl group at the 4-position with a sulfate group[1][2]. This biotransformation increases the molecule's hydrophilicity, facilitating systemic circulation while simultaneously generating a molecule with distinct pharmacological properties from its parent.

G FA Ferulic Acid (Dietary) Gut Intestinal Absorption & Hepatic Uptake FA->Gut Absorption SULT Sulfotransferase (SULT1A1) Gut->SULT Phase II Metabolism FAS Ferulic Acid 4-O-Sulfate Disodium Salt SULT->FAS Sulfation & Salt Formation

Metabolic conversion of dietary Ferulic Acid to its primary Phase II metabolite, FAS.

Pharmacological Mechanisms of Action

FAS is not merely an inactive excretion product; it is a potent, active signaling molecule with two primary validated bioactivities:

  • Cardiovascular Relaxation: Research demonstrates that FAS, rather than unmetabolized ferulic acid, is the actual agent responsible for relaxing arterioles and lowering blood pressure in vivo[2]. In mouse models, FAS causes significant concentration-dependent relaxations in the aorta, femoral, and saphenous arteries[3].

  • Hepatoprotection via Nrf2 Activation: Under conditions of iron overload—which typically induces severe oxidative stress and lipid peroxidation—FAS protects HepG2 cells and mouse liver tissue[2][7]. It achieves this by disrupting the Keap1-Nrf2 complex in the cytosol, allowing Nrf2 to translocate to the nucleus and upregulate antioxidant response element (ARE)-driven genes[7].

G FAS Ferulic Acid 4-O-Sulfate Keap1 Keap1-Nrf2 Complex (Cytosol) FAS->Keap1 Disrupts interaction Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (DNA) Nrf2->ARE Binds to promoter Protective Cytoprotection (HO-1, NQO1) ARE->Protective Gene Transcription

Mechanism of FAS-mediated hepatoprotection via the Nrf2/ARE signaling pathway.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in the physicochemical realities of the compound.

Protocol A: Preparation of FAS Stock and Working Solutions

Objective: Formulate a stable, biologically compatible solution without degrading the sulfate ester.

  • Equilibration: Allow the lyophilized FAS vial to reach room temperature in a desiccator. Causality: Opening cold vials introduces atmospheric moisture, leading to condensation-induced hydrolysis of the sulfate group.

  • Stock Formulation: Dissolve the powder in sterile, Ca²⁺/Mg²⁺-free PBS (pH 7.4) to achieve a 10 mM stock. Expert Insight: Avoid unbuffered water; localized acidic microenvironments can catalyze rapid desulfation.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter. Causality: Do not autoclave. Thermal stress will irreversibly destroy the molecule[8].

  • Storage: Aliquot into light-protected, low-bind microcentrifuge tubes and flash-freeze in liquid nitrogen. Store at -80°C for up to 1 year[6].

Protocol B: In Vitro Assessment of Iron-Induced Oxidative Stress in HepG2 Cells

Objective: Validate the cytoprotective efficacy of FAS via Nrf2 activation[7].

  • Cell Seeding: Seed HepG2 cells at 2×104 cells/well in a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂).

  • Pre-treatment: Aspirate media. Apply FAS working solutions (1, 10, and 50 µM) in serum-free DMEM for 2 hours. Causality: Pre-treatment primes the Nrf2 pathway, allowing sufficient time for nuclear translocation and gene transcription before the oxidative insult occurs.

  • Stress Induction: Co-treat cells with an iron complex (e.g., 50 µmol/L Ferric Ammonium Citrate + 20 µmol/L 8-hydroxyquinoline) for 24 hours[7].

  • Endpoint Assay: Measure intracellular ROS using DCFDA fluorescence. A dose-dependent decrease in fluorescence serves as the internal validation of FAS efficacy.

G Prep Reagent Prep (FAS in PBS) Cell HepG2 Culture (Iron Overload) Prep->Cell Add to media Treat FAS Pre-incubation (2h) Cell->Treat Pathway priming Assay ROS & Nrf2 Quantification Treat->Assay Endpoint analysis

Standardized high-throughput in vitro workflow for assessing FAS bioactivity.

References

  • PubChem. "Ferulic acid 4-O-sulfate | C10H10O7S | CID 6305574". National Institutes of Health. URL:[Link]

  • Di Giacomo, S. et al. "Absorption, metabolism and excretion of ferulic acid in human body after oral and intravenous administration". ResearchGate. URL:[Link]

  • Pharmaffiliates. "ferulic acid and its Impurities: Ferulic Acid 4-O-Sulfate Disodium Salt". Pharmaffiliates. URL:[Link]

  • FAO AGRIS. "Ferulic acid protects HepG2 cells and mouse liver from iron-induced damage". Food and Agriculture Organization. URL:[Link]

Sources

Exploratory

Unveiling the Ferulic Acid 4-O-Sulfate Disodium Salt Metabolic Pathway: Pharmacokinetics, Pharmacodynamics, and Experimental Methodologies

Executive Summary Ferulic acid (FA) is a highly abundant dietary hydroxycinnamic acid recognized for its pleiotropic health benefits, including cardiovascular protection and metabolic regulation. However, in pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ferulic acid (FA) is a highly abundant dietary hydroxycinnamic acid recognized for its pleiotropic health benefits, including cardiovascular protection and metabolic regulation. However, in pharmacological and pharmacokinetic contexts, the true biological effector in vivo is rarely the parent compound. Following oral administration, FA undergoes rapid and extensive Phase II metabolism. The predominant circulating active metabolite is Ferulic Acid 4-O-Sulfate (FA-sul) [1].

For rigorous drug development and in vitro research, this metabolite is synthesized and stabilized as Ferulic Acid 4-O-Sulfate Disodium Salt (CAS: 86321-29-1; Molecular Weight: 318.21)[2]. This whitepaper provides an in-depth technical analysis of the metabolic conversion of FA to FA-sul, the resulting "antioxidant paradox," its cardiovascular pharmacodynamics, and the self-validating experimental protocols required to study its efficacy.

The Metabolic Pathway: Biotransformation of Ferulic Acid

Following oral ingestion, free FA is rapidly absorbed in the upper gastrointestinal tract. It subsequently undergoes extensive first-pass metabolism in the intestinal epithelium and the liver[1]. The primary biotransformation is sulfation at the 4-hydroxyl position.

  • Enzymatic Drivers: Sulfation is catalyzed by cytosolic sulfotransferases (SULTs). Specifically, the SULT1A1 isoform plays a central role in the high-affinity conjugation of phenolic compounds, utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor[3].

  • Structural Shift: The addition of the bulky, negatively charged sulfate group at the 4-OH position fundamentally alters the molecule's physicochemical properties, increasing its aqueous solubility and shifting its biological mechanism of action from direct chemical scavenging to targeted receptor/channel signal transduction.

G FA Dietary Ferulic Acid (Parent Compound) GI GI Tract Absorption (Stomach/Intestine) FA->GI Liver Hepatic Metabolism (SULT1A1 + PAPS) GI->Liver FASul Ferulic Acid 4-O-Sulfate (Active Metabolite) Liver->FASul Sulfation Circulation Systemic Circulation (Target Tissues) FASul->Circulation

Metabolic biotransformation of Ferulic Acid to its 4-O-Sulfate metabolite.

Pharmacokinetics & Bioavailability: The Dominance of the Sulfate Conjugate

The rapid conversion of FA to FA-sul dictates the pharmacokinetic profile observed in vivo. In rodent models, following oral administration, free FA is rapidly cleared, representing less than 5% of the recovered dose in urine[4]. Conversely, FA-sul becomes the dominant plasma species, representing approximately 50% of the total circulating derivatives within 30 minutes of ingestion[4].

Table 1: Comparative Pharmacokinetic & Physicochemical Parameters
ParameterFree Ferulic Acid (FA)Ferulic Acid 4-O-Sulfate (FA-sul)Mechanistic Causality
Tmax (Plasma) ~10-15 min~30 minRapid GI absorption is immediately followed by hepatic first-pass sulfation[4].
Cmax (Relative) Low (<10% of total)High (~50% of total)SULT1A1 exhibits high intrinsic clearance ( Vmax​/Km​ ) for phenolic acids[3].
Excretion Pathway Urine (Minor, ~4.9%)Urine (Major, ~32.7%)Conjugation increases polarity, facilitating rapid renal filtration[4].
Aqueous Solubility Poor (<1 μg/mL)Excellent (as Disodium Salt)Sodium cations stabilize the negatively charged sulfate and carboxylate groups[2].

Pharmacodynamics: The "Antioxidant Paradox" and Cardiovascular Efficacy

A critical concept in phenolic drug development is the "antioxidant paradox." In standard in vitro colorimetric assays (such as DPPH or CUPRAC), FA-4-O-Sulfate exhibits significantly lower direct free-radical scavenging activity compared to the parent FA[5]. This occurs because the 4-OH group—which is strictly required for hydrogen atom transfer to neutralize radicals—is masked by the sulfate moiety[5].

Despite this loss of direct chemical antioxidant capacity, FA-sul exerts potent biological effects via signal transduction:

  • Cardiovascular Vasorelaxation: FA-sul, rather than free FA, is the primary effector of blood pressure reduction[1],[6]. It induces potent vasorelaxation in arteries by opening voltage-dependent potassium channels (Kv-channels). This leads to K+ efflux, membrane hyperpolarization, and the downstream activation of soluble guanylyl cyclase (sGC)[1].

  • Hepatoprotection via Nrf2: Under conditions of severe oxidative stress (e.g., iron overload), FA-sul protects hepatic cells (such as HepG2) not by directly scavenging reactive oxygen species, but by activating the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway, which upregulates the transcription of endogenous antioxidant genes[7].

G A Ferulic Acid 4-O-Sulfate B Vascular Smooth Muscle Cell A->B C Kv-Channel Opening B->C D K+ Efflux & Hyperpolarization C->D E sGC Activation & cGMP Increase D->E F Vasorelaxation & BP Lowering E->F

FA-4-O-Sulfate mediated vasorelaxation via Kv-channel and sGC activation.

Formulation Rationale: The Disodium Salt

In pharmacological research, the free acid form of FA-sul is highly unstable and difficult to handle. Ferulic Acid 4-O-Sulfate Disodium Salt is the preferred standard[2]. The dual sodium salt formulation ensures complete dissolution in physiological buffers (e.g., Krebs-Ringer buffer) without the need for organic solvents like DMSO, which can induce cellular toxicity or artifactual vasodilation in tissue myograph assays.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to study the pharmacodynamics and kinetics of FA-sul.

Protocol 1: Ex Vivo Vasorelaxation Assay (Tissue Myograph)
  • Objective: To quantify the concentration-dependent vasorelaxatory effects of FA-sul on isolated arteries[1].

  • Rationale: Using isolated vessels removes systemic neurohumoral variables, strictly isolating the direct endothelial and smooth muscle pharmacodynamics.

  • Methodology:

    • Tissue Preparation: Euthanize male Swiss mice. Rapidly excise the descending thoracic aorta and femoral arteries. Clean connective tissues in ice-cold Krebs-Ringer bicarbonate (KRB) buffer (pH 7.4) aerated with 95% O2​ / 5% CO2​ to maintain tissue viability.

    • Mounting: Mount 2 mm arterial ring segments in a multi-chamber wire myograph system containing 37°C KRB buffer.

    • Equilibration: Apply a resting tension of 1 mN. After a 60-minute equilibration, stimulate rings with 60 mM KCl to verify smooth muscle contractile viability. Wash and allow tension to return to baseline.

    • Pre-contraction: Induce stable contraction using 1 μM phenylephrine (PE).

    • Dose-Response: Cumulatively add Ferulic Acid 4-O-Sulfate Disodium Salt (dissolved directly in KRB) from 10−7 M to 3×10−5 M.

    • Self-Validation (Mechanistic Control): In a parallel chamber, pre-incubate the PE-contracted ring with 4-aminopyridine (a specific Kv-channel inhibitor) before adding FA-sul. Expected Outcome: The vasorelaxation effect of FA-sul must be significantly blunted, proving the Kv-channel dependency of the metabolite[1].

Protocol 2: In Vitro SULT1A1 Enzyme Kinetics Assay
  • Objective: To determine the Michaelis-Menten kinetics ( Km​ , Vmax​ ) of FA sulfation.

  • Rationale: Quantifying the intrinsic clearance of FA by SULT1A1 explains the high in vivo plasma concentration of FA-sul[3].

  • Methodology:

    • Reaction Mixture: In a 96-well plate, combine 50 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl2​ , 20 μM PAPS (the essential sulfate donor), and recombinant human SULT1A1 enzyme (10 μg/mL).

    • Substrate Titration: Add free Ferulic Acid at varying concentrations (0.1 μM to 50 μM).

    • Incubation: Incubate at 37°C for exactly 15 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled FA-sul).

    • Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant using LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the specific MRM transition for FA-sul (m/z 273 193).

    • Self-Validation (Negative Control): Run a parallel assay omitting PAPS. Expected Outcome: No FA-sul should be detected by LC-MS/MS, confirming that metabolite formation is strictly dependent on the sulfotransferase-mediated transfer of the sulfate group, ruling out spontaneous oxidation or artifactual conjugation.

References

  • Van Rymenant E, et al. Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice. J Nutr Biochem. 2017. 1

  • Rondini L, et al. Sulfated ferulic acid is the main in vivo metabolite found after short-term ingestion of free ferulic acid in rats. J Agric Food Chem. 2002. 4

  • Zhao Z, et al. Protective Effects of Ferulic Acid on Metabolic Syndrome: A Comprehensive Review. MDPI. 2022. 6

  • Antioxidant Activity of Sulfate Metabolites of Chlorogenic Acid. MDPI. 2023.5

  • Ferulic acid protects HepG2 cells and mouse liver from iron-induced damage. FAO AGRIS. 2023. 7

  • Ferulic Acid 4-O-Sulfate Disodium Salt. Pharmaffiliates. 2

  • 4″-Sulfation Is the Major Metabolic Pathway of Epigallocatechin-3-gallate in Humans. ACS Publications. 2022. 3

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Foundational

Part 1: The Biochemical Landscape of Ferulic Acid Sulfation

An In-Depth Technical Guide to the Endogenous Production of Ferulic Acid 4-O-Sulfate This guide provides a detailed exploration of the endogenous metabolic pathway leading to the formation of Ferulic Acid 4-O-Sulfate. Ta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Endogenous Production of Ferulic Acid 4-O-Sulfate

This guide provides a detailed exploration of the endogenous metabolic pathway leading to the formation of Ferulic Acid 4-O-Sulfate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the biochemical mechanisms, key enzymatic players, and state-of-the-art methodologies for investigating this critical biotransformation. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale required for robust experimental design and interpretation.

Ferulic acid, a ubiquitous phenolic compound found in plants, grains, and coffee, is well-regarded for its antioxidant properties. However, upon ingestion, its bioavailability and bioactivity are largely dictated by extensive phase II metabolism. The predominant metabolite found in plasma is not the parent compound, but its sulfated conjugate, Ferulic Acid 4-O-Sulfate (FA-4S). Intriguingly, evidence suggests that this metabolite possesses potent biological activity, including the ability to relax arteries and lower blood pressure, making the study of its endogenous production a critical area of research.

The Sulfation Pathway: A Critical Phase II Metabolic Route

Sulfation is a crucial conjugation reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). This process enhances the water solubility of xenobiotics and endogenous compounds, facilitating their excretion. In the context of ferulic acid, a sulfo group (SO₃⁻) is transferred from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 4-hydroxyl group of the ferulic acid molecule. This biotransformation primarily occurs in the liver and intestinal epithelium following absorption.

Ferulic Acid Sulfation Pathway FA Ferulic Acid SULT Sulfotransferase (SULT) Enzyme FA->SULT PAPS PAPS (Sulfate Donor) PAPS->SULT FA_4S Ferulic Acid 4-O-Sulfate PAP PAP SULT->FA_4S SULT->PAP

Caption: Enzymatic conversion of Ferulic Acid to Ferulic Acid 4-O-Sulfate.

Key Enzymatic Players: The Sulfotransferases (SULTs)

The human cytosolic SULT superfamily is diverse, with distinct but often overlapping substrate specificities. These enzymes are broadly categorized into families such as SULT1, SULT2, SULT4, and others. The sulfation of phenolic compounds like ferulic acid is primarily handled by the SULT1 family.

Several specific isoforms have been identified as key catalysts:

  • SULT1A1: Known as phenol-preferring SULT, this is a major enzyme in the human liver and is highly active towards a wide range of phenolic xenobiotics. Studies have directly shown that recombinant human SULT1A1 can catalyze the sulfation of feruloylquinic acids, which are precursors to ferulic acid.

  • SULT1A3: Known as monoamine-preferring SULT, it is abundant in the small intestine and also acts on phenolic compounds.

  • SULT1E1: This estrogen SULT is crucial for hormone regulation but also demonstrates activity towards various phenolic compounds.

The expression levels and specific activity of these SULT isoforms can vary significantly between individuals, which may account for differences in the metabolic fate and ultimate health effects of dietary ferulic acid.

SULT IsoformPrimary SubstratesKey Tissue DistributionRelevance to Ferulic Acid
SULT1A1 Phenolic xenobiotics, drugs, catecholsLiver, Kidney, Small IntestineA primary candidate for ferulic acid sulfation due to its broad phenol specificity.
SULT1A3 Dopamine and other phenolic monoaminesSmall Intestine, PlateletsContributes to first-pass metabolism of dietary phenolics in the gut.
SULT1E1 Estrogens (e.g., 17β-estradiol), phenolic compoundsLiver, Adrenal Glands, BreastShown to effectively sulfate ferulic acid precursors.

Part 2: Methodologies for Studying Ferulic Acid Sulfation

Investigating the endogenous production of FA-4S requires a multi-faceted approach, combining cellular models, enzymatic assays, and advanced analytical techniques. The validation of these systems hinges on the ability to unequivocally identify and quantify the metabolite of interest.

In Vitro Models: Recreating Metabolism in the Lab

2.1.1 Cell-Based Assays

Cellular models provide a physiologically relevant context, complete with the necessary enzymes and cofactors for metabolism.

  • Rationale for Model Selection:

    • HepG2 Cells: This human liver cancer cell line is a workhorse for metabolic studies. It expresses a range of phase II enzymes, including SULTs, making it an excellent model for hepatic metabolism.

    • Caco-2 Cells: This human colorectal adenocarcinoma cell line spontaneously differentiates into polarized enterocytes, mimicking the intestinal barrier. It is the gold standard for studying intestinal absorption and first-pass metabolism.

Cell-Based Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Seed HepG2 or Caco-2 cells in multi-well plates c2 Culture to ~80-90% confluency c1->c2 t1 Treat cells with Ferulic Acid (various concentrations) c2->t1 t2 Incubate for a defined time (e.g., 24 hours) t1->t2 a1 Collect cell culture supernatant t2->a1 a2 Prepare sample for analysis (e.g., protein precipitation) a1->a2 a3 Quantify FA-4S via HPLC or LC-MS/MS a2->a3 Enzyme-Based Assay Workflow cluster_prep Reaction Setup cluster_react Enzymatic Reaction cluster_analysis Analysis r1 Prepare reaction buffer (e.g., 50 mM Tris, pH 7.4) r2 Add co-factor (PAPS) and substrate (Ferulic Acid) r1->r2 r3 Pre-incubate mixture at 37°C r2->r3 e1 Initiate reaction by adding recombinant SULT enzyme r3->e1 e2 Incubate at 37°C (e.g., 30-60 min) e1->e2 e3 Stop reaction (e.g., add ice-cold acetonitrile) e2->e3 a1 Centrifuge to pellet protein e3->a1 a2 Analyze supernatant for FA-4S by HPLC or LC-MS/MS a1->a2

Caption: Workflow for an in vitro sulfation assay using recombinant enzymes.

Protocol: In Vitro Sulfation Assay with Recombinant SULT1A1

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50 mM Tris buffer (pH 7.4 at 37°C)

    • 10 mM MgCl₂

    • 20 µM PAPS (cofactor)

    • 1-100 µM Ferulic Acid (substrate)

  • Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C.

  • Initiation: Initiate the reaction by adding a predetermined amount of purified, recombinant human SULT1A1 (e.g., 5 µg). The total reaction volume is typically 100-250 µL.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is within the linear range.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Vortex the tube and centrifuge at high speed (>12,000 x g) for 10 minutes to pellet the precipitated enzyme.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis of FA-4S formation.

Analytical Techniques for Detection and Quantification

Accurate quantification is paramount and relies on robust analytical methods, primarily high-performance liquid chromatography (HPLC) coupled with a suitable detector.

2.2.1 High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for separating the relatively polar FA-4S from the less polar parent compound, FA.

  • Principle: Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase. FA, being more hydrophobic, will be retained longer on the column than the more polar FA-4S.

  • Detection: A photodiode array (PDA) or UV detector is commonly used. Ferulic acid and its derivatives exhibit strong UV absorbance around 320 nm.

HPLC ParameterExample ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separating small aromatic molecules.
Mobile Phase A Water with 0.1% Formic or Acetic AcidAcidification improves peak shape and ensures ionization consistency.
Mobile Phase B Acetonitrile with 0.1% Formic or Acetic AcidOrganic solvent used to elute analytes from the C18 column.
Gradient Start at 5-10% B, ramp up to 95% B over 20-30 minA gradient is necessary to elute both the polar FA-4S and the less polar FA.
Flow Rate 0.7 - 1.0 mL/minStandard flow rate for analytical scale columns.
Detection UV/PDA at 320 nmWavelength of maximum absorbance for the ferulic acid chromophore.

2.2.2 Mass Spectrometry (MS)

For definitive confirmation and the highest sensitivity, coupling HPLC with a mass spectrometer (LC-MS/MS) is essential.

  • Causality: MS provides mass-to-charge (m/z) information, which is highly specific to the molecule of interest. FA has a monoisotopic mass of ~194.06 g/mol , while FA-4S has a mass of ~274.01 g/mol . Tandem MS (MS/MS) further fragments the molecule, creating a unique fingerprint that confirms its identity. This specificity allows for accurate quantification even in complex biological matrices like plasma or urine.

Part 3: Physiological Relevance and Future Directions

The study of FA-4S is not merely an academic exercise in metabolite identification. The emerging evidence that FA-4S is a key bioactive molecule re-frames our understanding of the health benefits associated with dietary ferulic acid. Studies in mice have shown that intravenously injected FA-4S, but not FA, significantly decreases mean arterial pressure. This suggests that sulfation is not a deactivation step, but rather a bioactivation pathway.

Future research should be directed towards:

  • Comprehensive Isoform Mapping: Utilizing a panel of recombinant human SULTs to definitively map which isoforms are most efficient at producing FA-4S.

  • Pharmacokinetic Modeling: Developing models that incorporate inter-individual differences in SULT expression to predict FA-4S levels after dietary intake.

  • Mechanism of Action: Elucidating the downstream cellular targets and signaling pathways through which FA-4S exerts its vasodilatory and other biological effects.

By understanding the intricacies of ferulic acid's endogenous sulfation, the scientific community can better evaluate the health benefits of its dietary consumption and potentially leverage this knowledge for the development of novel therapeutic strategies.

References

  • TargetMol. Ferulic acid 4-O-sulfate. [URL: https://www.targetmol.
  • Weinshilboum, R. M. (1988). Phenol sulfotransferase in humans: properties, regulation, and function. Federation proceedings, 45(12), 2223-2228. [URL: https://pubmed.ncbi.nlm.nih.gov/3292348/]
  • MedChemExpress. Ferulic acid 4-O-sulfate. [URL: https://www.medchemexpress.
  • Yeh, C. T., & Yen, G. C. (2003). Effects of phenolic acids on human phenolsulfotransferases in relation to their antioxidant activity. Journal of agricultural and food chemistry, 51(5), 1474-1479. [URL: https://pubmed.ncbi.nlm.nih.gov/12590483/]
  • Ghosal, A., et al. (2023). A sulfotransferase from a gut microbe acts on diverse phenolic sulfate compounds, including acetaminophen sulfate. PNAS Nexus, 2(12), pgad395. [URL: https://academic.oup.com/pnasnexus/article/2/12/pgad395/7470409]
  • Zheng, Z., et al. (2024). Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics. Molecules, 29(18), 4305. [URL: https://www.mdpi.com/1420-3049/29/18/4305]
  • MOLNOVA. Ferulic acid 4-O-sulfate. [URL: https://www.molnova.com/product/m36603]
  • Ludwig, D., et al. (2013). Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée. Journal of Agricultural and Food Chemistry, 61(25), 5947-5955. [URL: https://pubs.acs.org/doi/10.1021/jf401344j]
  • Van Rymenant, E., et al. (2017). Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice. The Journal of nutritional biochemistry, 44, 44-51. [URL: https://pubmed.ncbi.nlm.nih.gov/28391060/]
  • Lences, E., et al. (2021). New Bacterial Aryl Sulfotransferases: Effective Tools for Sulfation of Polyphenols. International journal of molecular sciences, 22(19), 10729. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8508544/]
  • Sharma, P., et al. (2021). Ferulic acid: extraction, estimation, bioactivity and applications for human health and food. Journal of the Science of Food and Agriculture, 101(2), 409-424. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jsfa.10659]
  • Slámová, K., et al. (2021). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 26(23), 7354. [URL: https://www.mdpi.com/1420-3049/26/23/7354]
  • BioIVT. Human Sulfotransferase Enzymes. [URL: https://www.bioivt.com/human-sulfotransferase]
  • Glatt, H., et al. (2009). Sulfation of dietary flavonoids by human sulfotransferases. Xenobiotica, 39(4), 321-331. [URL: https://www.tandfonline.com/doi/full/10.1080/00498250902719542]
  • FooDB. Compound: Ferulic acid 4-sulfate (FDB029900). [URL: https://foodb.ca/compounds/FDB029900]
  • Wang, J., et al. (2009). Sulfation of dietary flavonoids by human sulfotransferases. Xenobiotica, 39(4), 321-331. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2729352/]
  • Tilay, A., et al. (2008). Analytical methodologies for quantification of ferulic acid and its oligomers. Journal of the Science of Food and Agriculture, 88(15), 2559-2570. [URL: https://www.researchgate.
  • Rondini, L., et al. (2002). Sulfated Ferulic Acid Is the Main in Vivo Metabolite Found after Short-Term Ingestion of Free Ferulic Acid in Rats. Journal of Agricultural and Food Chemistry, 50(10), 3037-3041. [URL: https://www.researchgate.
  • Zieniuk, B., et al. (2023). (A) TIC of mixture after synthesis of ferulic acid-4-O-sulfate; (B) chromatogram of ferulic acid-4-O-sulfate obtained after purification; (C) fragmentation spectra of ferulic acid-4-O-sulfate. ResearchGate. [URL: https://www.researchgate.
  • Rondini, L., et al. (2002). Sulfated ferulic acid is the main in vivo metabolite found after short-term ingestion of free ferulic acid in rats. Journal of agricultural and food chemistry, 50(10), 3037-3041. [URL: https://pubmed.ncbi.nlm.nih.gov/11982438/]
  • Virgili, F., et al. (2000). Ferulic acid excretion as a marker of consumption of a French maritime pine (Pinus maritima) bark extract. Free radical biology & medicine, 28(8), 1249-1256. [URL: https://pubmed.ncbi.nlm.nih.gov/10924855/]
  • Bueschl, C., et al. (2021). Investigation of the individual human sulfatome in plasma and urine samples reveals an age-dependency. Analytical and bioanalytical chemistry, 413(26), 6575-6586. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ay/d1ay01344k]
  • Gamage, N., et al. (2006). Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases. eRepo, University of Helsinki. [URL: https://helda.helsinki.fi/handle/10138/19398]
  • Olkowski, A. A., et al. (2002). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 11(52), 29-34. [URL: https://www.researchgate.
  • Zhao, M., et al. (2012). Study on metabolites of ferulic acid and gallic acid compatible with danggui and chishao in rat plasma and urine. Journal of Chromatography B, 883-884, 132-139. [URL: https://rdiscover.
  • Zhang, Y., et al. (2024). Ferulic Acid: Bioavailability, Metabolism, and Strategies for Enhancing Health Benefits. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.4c04297]
  • Phenol-Explorer. Showing experiments where Dihydroferulic acid 4-sulfate has been detected in biofluids Metabolism. [URL: http://phenol-explorer.eu/metabolites/303]
  • Călinoiu, L. F., & Vodnar, D. C. (2024). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. Separations, 11(7), 204. [URL: https://www.mdpi.com/2297-8739/11/7/204]
  • Piazzon, A., et al. (2012).
Exploratory

An In-depth Technical Guide to the Bioavailability of Ferulic Acid 4-O-Sulfate Disodium Salt

Foreword: The Paradigm of Pro-Pharmacology in Polyphenols For decades, the therapeutic potential of ferulic acid (FA), a phenolic compound abundant in the plant kingdom, has been a subject of intense scientific scrutiny....

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Paradigm of Pro-Pharmacology in Polyphenols

For decades, the therapeutic potential of ferulic acid (FA), a phenolic compound abundant in the plant kingdom, has been a subject of intense scientific scrutiny. Its antioxidant, anti-inflammatory, and cardioprotective properties are well-documented in vitro. However, the translation of these benefits to in vivo settings has been consistently hampered by its poor bioavailability, a consequence of low water solubility and extensive first-pass metabolism[1]. The primary metabolic fate of ferulic acid is its conjugation to glucuronic acid and, most notably, sulfate, leading to the formation of Ferulic Acid 4-O-Sulfate (FA-4S)[2][3].

Historically, such conjugated metabolites were often dismissed as inactive detoxification products destined for excretion. Emerging evidence, however, is compelling a paradigm shift. Studies have demonstrated that FA-4S is not only a major circulating metabolite but also possesses significant biological activity, in some cases exceeding that of the parent ferulic acid[1][4][5]. This guide pivots from the conventional focus on ferulic acid bioavailability to a more pertinent and forward-looking question for researchers, scientists, and drug development professionals: What is the bioavailability of orally administered Ferulic Acid 4-O-Sulfate Disodium Salt?

This document provides a comprehensive framework for investigating this question. It is structured not as a rigid protocol but as a logical exploration, guiding the reader from the foundational biochemistry to the practical design of pivotal in vivo and in vitro experiments. We will delve into the causalities behind experimental choices, ensuring that each proposed protocol is a self-validating system for generating robust and reliable data.

The Metabolic Crossroads: Ferulic Acid vs. Its Sulfated Metabolite

Upon oral ingestion, ferulic acid is rapidly absorbed, primarily in the stomach and upper small intestine[2]. It then undergoes extensive Phase II metabolism in the enterocytes and liver, where sulfotransferases (SULTs) catalyze its conversion to FA-4S[2][6]. This sulfated conjugate is the predominant form detected in plasma[3][7].

The administration of pre-synthesized Ferulic Acid 4-O-Sulfate Disodium Salt introduces a different set of pharmacokinetic questions. The core of the investigation lies in understanding its fate in the gastrointestinal tract and its ability to be absorbed intact or undergo deconjugation.

The Central Hypothesis: Absorption and the Role of Sulfatases

The primary hypothesis for the oral bioavailability of FA-4S revolves around two potential pathways:

  • Direct Absorption: The sulfated molecule is absorbed intact through the intestinal epithelium.

  • Deconjugation prior to Absorption: Intestinal sulfatases, enzymes present in the gut lumen or on the brush border, hydrolyze the sulfate group, liberating free ferulic acid, which is then absorbed[8][9].

The interplay between these two pathways will determine the circulating forms of the compound and its ultimate bioactivity.

In Vivo Bioavailability Assessment: A Step-by-Step Protocol

The definitive assessment of FA-4S bioavailability requires a well-controlled in vivo study, typically in a rodent model such as Sprague-Dawley rats, which have been extensively used in ferulic acid pharmacokinetic studies[3][10].

Experimental Design and Rationale

The experimental design must be robust enough to differentiate between the absorption of the intact sulfate and its deconjugated form. This necessitates the inclusion of multiple study arms.

Group Treatment Dosage Route Primary Objective
1 Ferulic Acid 4-O-Sulfate Disodium Salte.g., 50 mg/kgOral (gavage)To determine the oral bioavailability of FA-4S and its metabolites.
2 Ferulic AcidEquimolar to Group 1Oral (gavage)To provide a comparative baseline of FA metabolism and bioavailability.
3 Ferulic Acid 4-O-Sulfate Disodium Salte.g., 10 mg/kgIntravenousTo establish the 100% bioavailability reference for FA-4S.
4 Vehicle Controle.g., SalineOral (gavage)To account for any endogenous levels of the analytes.
Detailed Protocol for In Vivo Study

Materials:

  • Ferulic Acid 4-O-Sulfate Disodium Salt (≥95% purity)

  • Ferulic Acid (≥98% purity)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Intravenous catheters

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • -80°C freezer

  • Analytical standards for Ferulic Acid, Ferulic Acid 4-O-Sulfate, and Ferulic Acid Glucuronide

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize animals for at least one week. Fast animals overnight (12-16 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare dosing solutions in an appropriate vehicle (e.g., sterile saline).

  • Dosing:

    • Oral Groups: Administer the respective compounds or vehicle via oral gavage.

    • Intravenous Group: Administer FA-4S via a tail vein catheter.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or a cannula at pre-determined time points (e.g., 0, 15, 30, 60, 90, 120, 240, 360, 480, and 1440 minutes) into EDTA tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Urine and Feces Collection: House animals in metabolic cages for 24-48 hours post-dosing to collect urine and feces for excretion analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of ferulic acid and its metabolites in plasma[11].

Sample Preparation:

  • Protein Precipitation: Thaw plasma samples on ice. Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of ferulic acid).

  • Centrifugation: Vortex and centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Parameters:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid to improve ionization.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) for specific transitions of ferulic acid, FA-4S, and other relevant metabolites.

Pharmacokinetic Data Analysis

The resulting plasma concentration-time data will be used to calculate key pharmacokinetic parameters using non-compartmental analysis.

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total body clearance
Vd/F Apparent volume of distribution
F (%) Absolute oral bioavailability, calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

In Vitro Permeability Assessment: The Caco-2 Cell Model

To investigate the mechanism of intestinal absorption, the Caco-2 cell monolayer model is an invaluable tool. These human colon adenocarcinoma cells differentiate into a monolayer that morphologically and functionally resembles the small intestinal epithelium[12].

Experimental Workflow for Caco-2 Permeability Assay

G cluster_prep Cell Culture & Seeding cluster_exp Permeability Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_compound Add FA-4S to Apical (AP) or Basolateral (BL) side teer->add_compound Monolayer ready incubate Incubate at 37°C add_compound->incubate sample Collect samples from the receiver chamber at time points incubate->sample quantify Quantify FA-4S and FA in samples using LC-MS/MS sample->quantify Analyze samples papp Calculate Apparent Permeability Coefficient (Papp) quantify->papp

Caption: Caco-2 cell permeability experimental workflow.

Detailed Protocol for Caco-2 Assay

Procedure:

  • Cell Culture: Culture Caco-2 cells and seed them onto Transwell inserts. Allow them to differentiate for 21 days.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Experiment Initiation:

    • Apical to Basolateral (AP-BL) Transport (Absorption): Add FA-4S to the apical (upper) chamber.

    • Basolateral to Apical (BL-AP) Transport (Efflux): Add FA-4S to the basolateral (lower) chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Analysis: Analyze the samples for the concentrations of both FA-4S and free ferulic acid using a validated LC-MS/MS method. The appearance of free ferulic acid in the receiver chamber would indicate deconjugation by the Caco-2 cells.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer.

    • A is the surface area of the insert.

    • C0 is the initial concentration in the donor chamber.

Visualizing the Metabolic Fate

The potential metabolic pathways of orally administered Ferulic Acid 4-O-Sulfate Disodium Salt can be visualized to better understand the key decision points in its absorption and metabolism.

G cluster_gut oral_admin Oral Administration (FA-4S Disodium Salt) gut_lumen Gut Lumen oral_admin->gut_lumen fa4s_gut FA-4S enterocyte Enterocyte fa4s_enterocyte FA-4S fa_enterocyte FA portal_vein Portal Vein fa4s_portal FA-4S fa_portal FA liver Liver fa4s_liver FA-4S fa_liver FA fa_gluc FA-Glucuronide fa_sulfo_gluc FA-Sulfoglucuronide systemic_circ Systemic Circulation fa4s_circ FA-4S excretion Excretion (Urine/Bile) fa4s_gut->enterocyte Direct Absorption? fa_gut Ferulic Acid (FA) fa4s_gut->fa_gut Deconjugation by Gut Sulfatases fa4s_enterocyte->portal_vein fa4s_portal->liver fa4s_liver->systemic_circ fa4s_liver->fa_sulfo_gluc Glucuronidation fa4s_circ->excretion fa_gut->enterocyte Absorption fa_enterocyte->portal_vein fa_enterocyte->fa4s_enterocyte Re-sulfation (SULTs) fa_portal->liver fa_liver->fa4s_liver Sulfation fa_liver->fa_gluc Glucuronidation fa_gluc->systemic_circ fa_gluc->excretion fa_sulfo_gluc->systemic_circ fa_sulfo_gluc->excretion

Caption: Potential metabolic pathways of orally administered FA-4S.

Concluding Remarks and Future Directions

The study of Ferulic Acid 4-O-Sulfate Disodium Salt bioavailability represents a critical next step in understanding the health benefits associated with ferulic acid-rich foods. The prevailing evidence suggests that this sulfated metabolite is not merely an inactive byproduct but a key bioactive molecule in its own right[1].

The experimental frameworks outlined in this guide provide a comprehensive approach to elucidating the pharmacokinetics of orally administered FA-4S. By combining robust in vivo studies with mechanistic in vitro assays, researchers can answer pivotal questions:

  • Is Ferulic Acid 4-O-Sulfate absorbed intact?

  • What is the role of intestinal and cellular sulfatases in its metabolism?

  • How does its pharmacokinetic profile compare to that of its parent compound, ferulic acid?

The answers to these questions will be instrumental for drug development professionals seeking to harness the therapeutic potential of ferulic acid and its metabolites, potentially leading to the development of more effective and bioavailable formulations for a range of clinical applications.

References

  • Van Rymenant, E., et al. (2017). Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice. J Nutr Biochem, 44, 44-51. [Link]

  • Zhao, Z., et al. (2003). Ferulic acid sugar esters are recovered in rat plasma and urine mainly as the sulfoglucuronide of ferulic acid. J Nutr, 133(5), 1355-62. [Link]

  • Karimi, R., & Gaunt, T. R. (2024). Capacity of the Human Gut Microbiome in Metabolism of Drugs and Its Interaction with CYP450 Enzymes. IntechOpen. [Link]

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  • Pimpão, R. C., et al. (2015). Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée. British Journal of Nutrition, 113(3), 454-463. [Link]

  • Rondini, L., et al. (2002). Sulfated ferulic acid is the main in vivo metabolite found after short-term ingestion of free ferulic acid in rats. J Agric Food Chem, 50(10), 3037-41. [Link]

  • Fandialan, V. M., & Fuda, H. (2010). Sulfatase activities towards the regulation of cell metabolism and signaling in mammals. Cell Mol Life Sci, 67(5), 769-80. [Link]

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Foundational

Toxicology Profile of Ferulic Acid 4-O-Sulfate Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Scientific Imperative for a Comprehensive Toxicological Profile Ferulic acid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Scientific Imperative for a Comprehensive Toxicological Profile

Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] As research pivots towards its therapeutic potential, the focus naturally extends to its metabolic fate and the biological activity of its metabolites. The primary metabolite of ferulic acid in vivo is Ferulic Acid 4-O-Sulfate, which exists as a disodium salt under physiological conditions.[3] While the parent compound has been the subject of numerous studies, a comprehensive toxicological profile of its principal sulfated metabolite is crucial for any progression towards clinical application. This technical guide provides a detailed overview of the known toxicological data for Ferulic Acid 4-O-Sulfate Disodium Salt, critically evaluates the existing knowledge gaps, and outlines a robust, scientifically-grounded strategy for its complete toxicological characterization.

Physicochemical Properties and Metabolic Context

A thorough understanding of a compound's physicochemical properties is foundational to any toxicological assessment.

PropertyValueSource
Molecular Formula C₁₀H₈Na₂O₇S[4]
Molecular Weight 318.21 g/mol [4]
Appearance Solid[3]
CAS Number 86321-29-1 (for the acid form)[5]

Ferulic Acid 4-O-Sulfate is formed in the liver and small intestine through the action of sulfotransferase enzymes. This sulfation is a common phase II metabolic pathway that generally increases the water solubility of compounds, facilitating their excretion. The disodium salt form is particularly relevant for in vitro and in vivo studies due to its enhanced solubility and stability in aqueous solutions.

Metabolic Pathway of Ferulic Acid

The biotransformation of ferulic acid to its sulfated metabolite is a critical consideration in its toxicological evaluation. The following diagram illustrates this metabolic conversion.

Ferulic Acid Ferulic Acid Ferulic Acid 4-O-Sulfate Ferulic Acid 4-O-Sulfate Ferulic Acid->Ferulic Acid 4-O-Sulfate Sulfotransferase (SULT)

Caption: Metabolic conversion of Ferulic Acid to its primary sulfated metabolite.

Current Toxicological Landscape: An Analysis of Available Data

Direct and comprehensive toxicological data for Ferulic Acid 4-O-Sulfate Disodium Salt is limited. The majority of available information is derived from studies on the parent compound, ferulic acid, and from high-level hazard classifications.

Acute Toxicity

A Safety Data Sheet (SDS) for "Ferulic acid 4-O-sulfate" classifies the compound under Acute Toxicity, Oral (Category 4), with the hazard statement "Harmful if swallowed".[5] This classification is based on computational or limited data and underscores the need for definitive in vivo studies. For the parent compound, ferulic acid, acute toxicity appears to be low. One study noted no deaths or treatment-related signs at high doses in rats.[6] Another review mentioned that at a dose of 300 μg/mL, ferulic acid has no effect on the cell count and viability of platelets, leukocytes, and erythrocytes.[1]

Sub-chronic and Chronic Toxicity

There are currently no publicly available sub-chronic or chronic toxicity studies for Ferulic Acid 4-O-Sulfate Disodium Salt. For ferulic acid, some studies have evaluated its effects over more extended periods, with one study noting a renal-damaging effect when used for 28 weeks in the context of chronic kidney disease.[1] This highlights the importance of long-term studies for the metabolite to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

The genotoxic potential of Ferulic Acid 4-O-Sulfate Disodium Salt has not been explicitly reported. Studies on the parent compound, ferulic acid, have yielded mixed results. One in vitro study found that ferulic acid was not genotoxic in the comet assay but did show clastogenic effects (the ability to cause breaks in chromosomes) in the micronucleus test on rat hepatoma cells.[7][8] This finding necessitates a thorough genotoxicity assessment of the sulfated metabolite to determine if this clastogenic potential is retained or altered.

Carcinogenicity and Reproductive Toxicity

No data on the carcinogenicity or reproductive and developmental toxicity of Ferulic Acid 4-O-Sulfate Disodium Salt are currently available. The potential for long-term health effects, including carcinogenicity and impacts on reproduction, are critical data gaps that must be addressed for any compound intended for human use.

A Proposed Strategy for Comprehensive Toxicological Evaluation

Given the significant data gaps, a structured and comprehensive toxicological evaluation of Ferulic Acid 4-O-Sulfate Disodium Salt is imperative. The following experimental workflows are proposed, grounded in internationally recognized OECD guidelines to ensure scientific rigor and regulatory acceptance.

Acute Oral Toxicity Assessment (OECD Guideline 420, 423, or 425)

The initial step is to determine the acute oral toxicity to confirm the preliminary classification and establish a dose range for subsequent studies. The Up-and-Down Procedure (UDP) (OECD 425) is often preferred as it minimizes animal usage while providing a statistically robust estimate of the LD50.[9]

  • Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant.[10]

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days for acclimatization is required.[10]

  • Dose Administration: The test substance is dissolved in a suitable vehicle (e.g., sterile water) and administered by oral gavage. The volume should not exceed 2 ml/100g body weight for aqueous solutions.[9]

  • Dosing Procedure:

    • A single animal is dosed at the best-estimated LD50.

    • The animal is observed for up to 48 hours.

    • If the animal survives, the dose for the next animal is increased by a factor (e.g., 1.5).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • This sequential dosing continues until the stopping criteria are met (typically after a series of reversals in outcome).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Genotoxicity Assessment: A Tiered Approach

A battery of in vitro genotoxicity tests is essential to assess the potential for DNA damage and mutagenesis.

cluster_0 Tier 1: In Vitro Assays Ames Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) Micronucleus In Vitro Micronucleus Test (OECD 487) Aberration In Vitro Chromosomal Aberration Test (OECD 473) Start Test Compound Start->Ames Start->Micronucleus Start->Aberration

Caption: Recommended in vitro genotoxicity testing battery.

  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.[11][12]

  • Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[13][14]

  • Procedure:

    • The test compound at various concentrations is incubated with the bacterial strains in the presence or absence of S9 mix.

    • The mixture is plated on minimal glucose agar plates.[11]

    • Plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[15]

  • Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[16]

  • Treatment: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) and long (equivalent to 1.5-2 normal cell cycles) duration, with and without S9 metabolic activation for the short treatment.[17]

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[18]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[19]

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis).[18]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[18]

Bridging Data Gaps: The Path Forward

The successful completion of the acute and genotoxicity assessments will provide a foundational understanding of the toxicological profile of Ferulic Acid 4-O-Sulfate Disodium Salt. However, a comprehensive evaluation requires further investigation.

  • Sub-chronic Toxicity Studies (OECD Guideline 408): A 90-day repeated dose oral toxicity study in rodents is crucial to identify target organs of toxicity and to determine a NOAEL.[20][21]

  • Chronic Toxicity and Carcinogenicity Studies (OECD Guideline 452): Based on the results of sub-chronic studies and the intended use of the compound, long-term studies may be warranted to assess carcinogenic potential.

  • Reproductive and Developmental Toxicity Studies (OECD Guidelines 414, 416): These studies are essential if the compound is intended for use in populations of child-bearing potential.

Conclusion: A Call for Rigorous Scientific Inquiry

Ferulic Acid 4-O-Sulfate Disodium Salt, as the primary metabolite of the promising nutraceutical ferulic acid, holds potential for further development. However, the current lack of a comprehensive toxicology profile represents a significant hurdle. The experimental framework outlined in this guide, based on established and validated OECD protocols, provides a clear and scientifically robust pathway to address these critical data gaps. By systematically investigating the acute, sub-chronic, genotoxic, and long-term toxicological endpoints, researchers and drug development professionals can build a comprehensive safety profile, enabling informed decisions about the future of this compound. The commitment to such rigorous toxicological evaluation is not merely a regulatory requirement but a fundamental ethical obligation in the pursuit of safe and effective therapeutic agents.

References

  • OECD (2001), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].[9]

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation research, 31(6), 347–364.[11][12]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link][16]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation research, 455(1-2), 81–95.[18]

  • OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].[17]

  • OECD (2015), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].[11]

  • OECD (2016), Test No. 473: In Vitro Mammalian Chromosomal Aberration Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].[22]

  • PraxiLabs. (n.d.). In vitro Micronucleus Assay. Retrieved from [Link][19]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29–60.[13]

  • S. Department of Health and Human Services, Food and Drug Administration, Center for Food Safety and Applied Nutrition. (2000). Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test.[23]

  • OECD (1998), Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].[20]

  • GLP Life Test. (n.d.). Sub-chronic toxicity studies. Retrieved from [Link][21]

  • Maistro, E. L., Angeli, J. P., Andrade, S. F., & Mantovani, M. S. (2011). In vitro genotoxicity assessment of caffeic, cinnamic and ferulic acids. Genetics and molecular research : GMR, 10(2), 1130–1140.[7][8]

  • Mancuso, C., & Santangelo, R. (2014). Ferulic acid: pharmacological and toxicological aspects. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 65, 185–195.[2]

  • Ou, S., & Kwok, K. C. (2004). Ferulic acid: pharmaceutical functions, preparation and applications in foods. Journal of the Science of Food and Agriculture, 84(11), 1261-1269.
  • Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Ferulic acid: therapeutic potential through its antioxidant property. Journal of clinical biochemistry and nutrition, 40(2), 92–100.
  • Zhao, Z., & Moghadasian, M. H. (2008). Chemistry, natural sources, dietary intake and absorption of ferulic acid: a review. Food Chemistry, 109(4), 691-702.
  • DC Chemicals. (2024, January 1). Safety Data Sheet: Ferulic acid 4-O-sulfate.[5]

  • PubChem. (n.d.). Ferulic acid 4-O-sulfate. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Pharmaffiliates. (n.d.). Ferulic Acid 4-O-Sulfate Disodium Salt. Retrieved from [Link][4]

  • Wang, B., Zhang, L., & Chen, J. (2026, February 9). Acute and subchronic (28-day) oral toxicity study in rats fed with novel surfactants. Food and Chemical Toxicology, 197, 115858.[6]

  • Zduńska, K., Dana, A., Kolodziejczak, A., & Rotsztejn, H. (2018). Antioxidant Properties of Ferulic Acid and Its Possible Application. Skin pharmacology and physiology, 31(6), 332–336.
  • Kumar, N., & Pruthi, V. (2014). Potential applications of ferulic acid from natural sources. Biotechnology reports (Amsterdam, Netherlands), 4, 86–93.
  • Kanimozhi, G., & Prasad, N. R. (2009). Ferulic acid, a natural phenolic antioxidant, ameliorates benzo(a)pyrene-induced lung toxicity in Swiss albino mice. European journal of pharmacology, 623(1-3), 109–115.
  • Poon, R., & Chu, I. (2000). In vitro and in vivo toxicological studies of ferulic acid. Toxicological sciences : an official journal of the Society of Toxicology, 57(2), 320–326.
  • OECD (2001), Guidance Document on Acute Oral Toxicity Testing, OECD Series on Testing and Assessment, No. 24, OECD Publishing, Paris, [Link].[24]

  • OECD (2017), Overview on genetic toxicology TGs, OECD Series on Testing and Assessment, No. 259, OECD Publishing, Paris, [Link].[25]

  • Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines.[10]

  • Slideshare. (2020, May 31). Chromosomal Aberration Test: CAT.[26]

  • Charles River Laboratories. (n.d.). Chromosome Aberration Test. Retrieved from [Link][22]

  • Eurofins. (n.d.). Chromosome Aberration Test in vitro. Retrieved from [Link][27]

  • JoVE. (2022, September 2). An Automated Method to Perform The In Vitro Micronucleus Assay.[28]

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.[12]

  • National Institutes of Health. (2018, March 20). Microbial Mutagenicity Assay: Ames Test.[13]

  • OECD (2001), Test No. 423: Acute Oral toxicity – Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].[29]

  • OECD (1998), Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].[30]

  • Carl ROTH. (n.d.). Ferulic acid 4-O-sulfate disodium salt, 2 g. Retrieved from [Link][31]

Sources

Protocols & Analytical Methods

Method

Application Note: Ferulic Acid 4-O-Sulfate in Cell-Based Assays

Optimizing Endothelial Function and Anti-Ferroptosis Workflows The Paradigm Shift: From Aglycone to Phase II Metabolite A pervasive pitfall in dietary polyphenol research is the reliance on parent aglycones (like ferulic...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Endothelial Function and Anti-Ferroptosis Workflows

The Paradigm Shift: From Aglycone to Phase II Metabolite

A pervasive pitfall in dietary polyphenol research is the reliance on parent aglycones (like ferulic acid) in in vitro assays. In mammalian systems, ferulic acid (FA) is rapidly biotransformed in the gut and liver into phase II conjugates[1]. Consequently, Ferulic Acid 4-O-Sulfate (FAS) is the primary circulating and physiologically relevant molecule.

Crucially, FAS is not merely an inactive byproduct; it often exhibits superior bioactivity to its parent compound. For example, FAS, rather than unconjugated FA, is the primary driver of arterial relaxation and blood pressure reduction in vivo[2]. To generate translatable, high-impact data, cell-based assays must utilize FAS to accurately model vascular and cellular pharmacology.

This application note details two rigorously validated, self-contained assay workflows for FAS: Endothelial Nitric Oxide (NO) Modulation and Nrf2-Mediated Anti-Ferroptosis .

Mechanistic Overview of FAS Signaling

Before executing the protocols, it is critical to understand the dual-pathway causality of FAS. In endothelial cells (HUVECs), FAS triggers intracellular Ca2+ release and activates the PI3K/Akt pathway, leading to eNOS phosphorylation and NO synthesis[2][3]. In metabolic and hepatic models (MIN6, HepG2), FAS acts as a potent Nrf2 agonist, driving the transcription of antioxidant response elements (ARE) like GPX4 and HO-1 to neutralize lipid peroxidation and halt ferroptosis[4][5][6].

FAS_Mechanisms cluster_0 Endothelial Function (HUVECs) cluster_1 Anti-Ferroptosis (MIN6 / HepG2) FAS Ferulic Acid 4-O-Sulfate (FAS) Akt PI3K / Akt Pathway FAS->Akt Activates Keap1 Keap1 Dissociation FAS->Keap1 Induces eNOS p-eNOS (Ser1177) Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Synthesizes Vaso Vasodilation NO->Vaso Nrf2 Nuclear Nrf2 Keap1->Nrf2 Translocates ARE ARE (HO-1, GPX4) Nrf2->ARE Binds LPO ↓ Lipid Peroxidation ARE->LPO Reduces Survival Cell Survival LPO->Survival

Figure 1: Dual signaling pathways of Ferulic Acid 4-O-Sulfate in Endothelial and Metabolic cell models.

Protocol I: Endothelial NO Production & eNOS Activation (HUVECs)

Objective: Quantify the capacity of FAS to induce NO production via the Akt/eNOS axis in Primary Human Umbilical Vein Endothelial Cells (HUVECs).

Causality & Assay Design: We utilize DAF-2 DA, a cell-permeable fluorogenic probe that specifically reacts with intracellular NO to form the highly fluorescent triazole derivative DAF-2T. To ensure the assay is self-validating, we mandate the use of L-NNA (Nω-Nitro-L-arginine), a competitive eNOS inhibitor. If the FAS-induced fluorescence is quenched by L-NNA, it definitively proves the NO is enzymatically derived from eNOS, ruling out artifactual probe oxidation[2].

Step-by-Step Methodology
  • Cell Seeding: Seed HUVECs at a density of 5×104 cells/well in a 96-well black, clear-bottom plate using Endothelial Basal Medium (EBM-2) supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation: Wash cells twice with PBS and incubate in serum-free EBM-2 for 12 hours to synchronize the cell cycle and reduce basal eNOS phosphorylation.

  • Pre-treatment (The Self-Validation Step): To the negative control wells, add 100 μM L-NNA for 30 minutes prior to FAS exposure.

  • FAS Treatment: Treat cells with FAS at physiological concentrations (0.1 μM, 1.0 μM, and 10 μM) for 24 hours[2]. Use 0.1% Methanol as the vehicle control.

  • Probe Loading: Remove media, wash with PBS, and incubate cells with 5 μM DAF-2 DA in dark conditions for 30 minutes at 37°C.

  • Quantification: Wash cells three times with PBS to remove excess probe. Measure fluorescence using a microplate reader (Excitation: 495 nm / Emission: 515 nm).

  • Orthogonal Validation (Western Blot): In a parallel 6-well plate setup, lyse cells post-treatment using RIPA buffer containing protease and phosphatase inhibitors. Probe lysates for p-eNOS (Ser1177) and total eNOS to confirm the upstream kinase mechanism.

Protocol II: Nrf2-Mediated Anti-Ferroptosis Assay (MIN6 / HepG2)

Objective: Evaluate the protective efficacy of FAS against Erastin-induced ferroptosis and lipid peroxidation.

Causality & Assay Design: Erastin induces ferroptosis by inhibiting the system Xc- cystine/glutamate antiporter, leading to glutathione (GSH) depletion and lethal lipid peroxidation[4]. FAS rescues this phenotype by driving Nrf2 into the nucleus, upregulating GPX4 (which repairs lipid peroxides). To validate this mechanism, we use ML385 , a specific Nrf2 inhibitor. If ML385 abolishes the protective effect of FAS, the causality of the Nrf2 pathway is confirmed[4][5].

Step-by-Step Methodology
  • Cell Seeding: Seed murine MIN6 pancreatic β-cells or HepG2 hepatocytes at 2×104 cells/well in a 96-well plate. Incubate overnight.

  • Inhibitor Pre-treatment: Pre-treat the mechanistic control wells with 10 μM ML385 (Nrf2 inhibitor) for 2 hours.

  • Co-Treatment (Induction & Rescue): Expose cells to 20 μM Erastin (to induce ferroptosis) simultaneously with varying concentrations of FAS (5, 10, 20, and 40 μM)[4]. Include 5 μM Ferrostatin-1 (Fer-1) as a positive rescue control. Incubate for 24 hours.

  • Lipid Peroxidation (MDA) Assay: Lyse cells and react the lysate with Thiobarbituric Acid (TBA) at 95°C for 60 minutes. Measure the absorbance of the MDA-TBA adduct at 532 nm.

  • Cell Viability: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Nuclear Translocation Assay: Isolate nuclear and cytosolic fractions using a commercial nuclear extraction kit. Perform Western Blotting for Nrf2, using Lamin B1 as the nuclear loading control and GAPDH as the cytosolic control.

Quantitative Data Presentation

The following table summarizes the expected quantitative benchmarks when executing the above protocols, synthesized from validated literature standards[2][4][5].

Assay ParameterCell LineInducer / ConditionFAS ConcentrationExpected Outcome vs. ControlSelf-Validation Control
NO Production (DAF-2) HUVECBasal (Serum-free)1.0 - 10 μM1.5x to 1.8x Increase Quenched by 100 μM L-NNA
p-eNOS (Ser1177) HUVECBasal (Serum-free)1.0 μM~2.0x Increase in ratioInhibited by PI3K inhibitors
Cell Viability (MTT) MIN620 μM Erastin20 - 40 μMRecovery from 40% to 85% Blocked by 10 μM ML385
Lipid Peroxidation (MDA) MIN620 μM Erastin20 μM~50% Reduction in MDAFerrostatin-1 (Positive Ctrl)
Nuclear Nrf2 Levels HepG2Iron Overload (FAC)20 μM>2.5x Increase Lamin B1 normalization

References

  • Ferulic Acid Derivatives and Avenanthramides Modulate Endothelial Function through Maintenance of Nitric Oxide Balance in HUVEC Cells. National Library of Medicine (PMC). Available at:[Link]

  • Sulfated and Glucuronidated Conjugates of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elevated Ca2+ Release from the Endoplasmic Reticulum in HUVECs. ACS Omega. Available at:[Link]

  • Upregulation of Nrf2 Signalling and the Inhibition of Erastin-Induced Ferroptosis by Ferulic Acid in MIN6 Cells. National Library of Medicine (PubMed). Available at:[Link]

  • Ferulic acid protects HepG2 cells and mouse liver from iron-induced damage. Biochemistry and Biophysics Reports (King's College London). Available at:[Link]

Sources

Application

Application Note: In Vivo and Ex Vivo Models for Evaluating the Hemodynamic Efficacy of Ferulic Acid 4-O-Sulfate

Scientific Rationale: The Phase II Metabolite Paradigm Historically, researchers evaluating the cardiovascular benefits of dietary polyphenols have focused on parent compounds. However, pharmacokinetic profiling reveals...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Phase II Metabolite Paradigm

Historically, researchers evaluating the cardiovascular benefits of dietary polyphenols have focused on parent compounds. However, pharmacokinetic profiling reveals that parent phenolic acids are rapidly metabolized in the gut and liver. For Ferulic Acid (FA), the predominant circulating molecule is its phase II metabolite, Ferulic Acid 4-O-Sulfate (FA-sul) .

While sulfation typically diminishes the biological activity of small molecules by blocking active hydroxyl sites—rendering FA-sul a poor antioxidant compared to native FA—this structural modification paradoxically enhances its hemodynamic efficacy. Recent murine studies demonstrate that FA-sul, but not the parent FA, acts as a potent vasorelaxant and blood pressure-lowering agent . Therefore, modern drug development and nutritional pharmacology must pivot to evaluating FA-sul using robust, self-validating in vivo and ex vivo models.

Mechanistic Causality: sGC and Kv Channel Activation

To design effective in vivo models, we must first understand the molecular causality of FA-sul's efficacy. FA-sul induces vasorelaxation by penetrating vascular smooth muscle cells and stimulating soluble Guanylate Cyclase (sGC). This triggers the accumulation of cGMP, which subsequently modulates voltage-dependent potassium channels (Kv). The resulting K+ efflux hyperpolarizes the cell membrane, inhibiting voltage-operated calcium channels (VOCCs) and causing a drop in intracellular calcium, culminating in vasorelaxation .

Pathway FAS Ferulic Acid 4-O-Sulfate (FA-sul) sGC Soluble Guanylate Cyclase (sGC) Activation FAS->sGC Activates cGMP cGMP Production sGC->cGMP Catalyzes Kv Voltage-Dependent K+ Channels (Kv) cGMP->Kv Modulates Hyperpol Membrane Hyperpolarization Kv->Hyperpol K+ Efflux Ca Decreased Intracellular Ca2+ Hyperpol->Ca Inhibits VOCCs Relax Vasorelaxation & BP Lowering Ca->Relax Induces

Fig 1. FA-4-O-Sulfate mediated vasorelaxation signaling pathway via sGC and Kv channel activation.

Quantitative Efficacy Profiling

The disparity in efficacy between the parent compound and its sulfated metabolite dictates the necessity of utilizing FA-sul in cardiovascular models. The table below summarizes the contrasting physiological responses observed in standardized murine models .

Pharmacological ParameterFerulic Acid (Parent)Ferulic Acid 4-O-SulfateMechanistic Driver
Ex Vivo Vasorelaxation (Emax, Femoral Artery) No significant effect89.8 ± 4.5%Direct sGC activation
Ex Vivo Vasorelaxation (Emax, Saphenous Artery) No significant effect64.2 ± 4.0%Direct sGC activation
In Vivo MAP Reduction (161.3 µg/kg I.V.) No significant effectSignificant immediate dropSystemic vasodilation
Antioxidant Capacity (FRAP/ABTS Assays) HighVery LowSulfation blocks hydroxyl sites

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental design must be inherently self-validating. The following protocols are engineered to isolate the pharmacological effects of FA-sul from systemic artifacts.

Protocol A: Ex Vivo Tissue Myography (Vascular Reactivity)

Causality: By isolating the artery in a tissue myograph, we eliminate systemic neurohumoral reflexes (e.g., the baroreceptor reflex). This allows researchers to attribute vasorelaxation directly to the interaction between FA-sul and the vascular smooth muscle/endothelium, proving target engagement.

Step-by-Step Methodology:

  • Tissue Isolation: Euthanize male Swiss mice (or sGCα1-/- knockout mice for genetic mechanistic validation). Rapidly excise the aorta, femoral, and saphenous arteries and place them in ice-cold, oxygenated Krebs-Ringer solution.

  • Mounting: Carefully clean the arteries of surrounding connective tissue under a stereomicroscope. Mount 2 mm ring segments in a wire myograph chamber containing Krebs-Ringer solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

  • Equilibration: Apply an optimal resting tension (e.g., 0.5 mN for small arteries) and allow the tissue to equilibrate for 45 minutes, washing with fresh buffer every 15 minutes.

  • Self-Validation (Endothelial Integrity Check): Pre-contract the vessel with 1 µM phenylephrine. Once a stable plateau is reached, add 10 µM acetylcholine. Critical Quality Attribute: A relaxation of >80% validates an intact endothelium. Vessels failing this criterion must be discarded to prevent false-negative vasorelaxation results.

  • Pre-contraction & Dosing: Wash the vessels until baseline tension is restored. Re-contract with phenylephrine. Once stable, apply cumulative concentrations of FA-sul (10⁻⁷ to 3×10⁻⁵ M).

  • Data Acquisition: Record the concentration-dependent relaxation as a percentage of the initial phenylephrine-induced contraction.

Protocol B: In Vivo Hemodynamic Assessment (Blood Pressure Monitoring)

Causality: While ex vivo models prove direct vascular action, in vivo catheterization is required to determine if the pharmacokinetic distribution and half-life of FA-sul are sufficient to overcome systemic compensatory mechanisms and induce a net reduction in Mean Arterial Pressure (MAP).

Workflow Prep Mouse Preparation (Anesthesia & Intubation) Cath Carotid/Femoral Catheterization Prep->Cath Baseline Baseline MAP Stabilization Cath->Baseline Dose FA-sul I.V. Injection (16.13 - 161.3 µg/kg) Baseline->Dose Monitor Continuous Hemodynamic Monitoring Dose->Monitor Analysis Data Acquisition & Analysis Monitor->Analysis

Fig 2. Step-by-step workflow for in vivo hemodynamic assessment of FA-sul in murine models.

Step-by-Step Methodology:

  • Anesthesia & Preparation: Induce anesthesia in male Swiss mice using Isoflurane (2-3% for induction, 1.5% for maintenance). Place the animal on a temperature-controlled heating pad (37°C) to prevent hypothermia-induced vasoconstriction.

  • Surgical Catheterization: Make a midline neck incision. Isolate the right carotid artery and insert a heparinized saline-filled pressure catheter (e.g., Millar Mikro-Tip) for continuous MAP monitoring. Isolate the jugular vein and insert a PE-10 catheter for intravenous (I.V.) compound administration.

  • Stabilization: Allow the animal's hemodynamics to stabilize for at least 20 minutes until a steady baseline MAP and heart rate are observed.

  • Self-Validation (Volume Control): Administer an I.V. bolus of the vehicle (saline) equal in volume to the planned FA-sul dose. Critical Quality Attribute: This validates that any subsequent MAP drop is a pharmacological effect of FA-sul, not a hemodynamic artifact caused by rapid fluid volume shifts.

  • Dosing: Inject FA-sul via the jugular vein at defined physiological doses (e.g., 16.13 µg/kg and 161.3 µg/kg). Flush the line with 10 µL of saline.

  • Monitoring & Analysis: Continuously record MAP, systolic pressure, and diastolic pressure using a data acquisition system (e.g., PowerLab). Quantify the maximum drop in MAP and the duration of the antihypertensive effect.

References

  • Title: Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice Source: The Journal of Nutritional Biochemistry, 2017 Jun;44:44-51. URL: [Link]

  • Title: Protective Effects of Ferulic Acid on Metabolic Syndrome: A Comprehensive Review Source: Nutrients (via PubMed Central), 2023 Mar; 15(5): 1300. URL: [Link]

Method

Application Note: Ferulic Acid 4-O-Sulfate (FA-sul) Vasodilation Protocol

The Aglycone Paradox: Why Phase II Metabolism Dictates Vascular Bioactivity In cardiovascular drug development and nutritional pharmacology, researchers frequently encounter the "aglycone paradox"—a phenomenon where the...

Author: BenchChem Technical Support Team. Date: March 2026

The Aglycone Paradox: Why Phase II Metabolism Dictates Vascular Bioactivity

In cardiovascular drug development and nutritional pharmacology, researchers frequently encounter the "aglycone paradox"—a phenomenon where the parent compound exhibits poor in vivo efficacy despite promising in vitro profiles, or conversely, where the parent compound is inactive ex vivo but highly active in vivo. Ferulic acid (FA), a highly abundant dietary polyphenol, perfectly illustrates this paradigm[1].

Following ingestion, FA undergoes extensive phase II metabolism in the gut and liver, converting predominantly into Ferulic Acid 4-O-Sulfate (FA-sul)[2]. While historical literature often attributes vascular benefits directly to the parent FA via endothelial nitric oxide (NO) pathways[1], rigorous ex vivo and in vivo hemodynamic assessments reveal that FA-sul is the primary circulating metabolite responsible for direct vasodilation and blood pressure reduction [2]. Crucially, FA-sul operates via an endothelium-independent mechanism, acting directly on vascular smooth muscle cells (VSMCs)[3].

This application note provides a comprehensive, self-validating methodology for evaluating the vasodilatory properties of FA-sul, bridging the gap between molecular signaling and systemic hemodynamic outcomes.

Mechanistic Pathway of FA-sul Vasodilation

To design a robust experimental protocol, one must first understand the causality of the underlying signaling cascade. Unlike compounds that rely on endothelial NO synthase (eNOS), FA-sul bypasses the endothelium entirely.

Mechanistic studies demonstrate that FA-sul induces vasorelaxation through two parallel pathways within the VSMC[2],[3]:

  • sGC Activation: FA-sul directly enhances soluble guanylate cyclase (sGC) activity, increasing intracellular cyclic GMP (cGMP) levels.

  • Kv Channel Opening: FA-sul activates voltage-gated potassium channels (Kv channels). The resulting K⁺ efflux causes membrane hyperpolarization, which subsequently inhibits voltage-operated Ca²⁺ channels (VOCCs), leading to a drop in intracellular calcium and subsequent muscle relaxation[3].

FASulPathway FASul Ferulic Acid 4-O-Sulfate (FA-sul) sGC Soluble Guanylate Cyclase (sGC) Activation FASul->sGC Stimulates Kv Voltage-Gated K+ Channels (Kv) Opening FASul->Kv Activates cGMP Increased cGMP sGC->cGMP Synthesizes Vasodilation Vascular Smooth Muscle Relaxation cGMP->Vasodilation PKG Pathway K_efflux K+ Efflux & Hyperpolarization Kv->K_efflux VOCC Inhibition of Voltage-Operated Ca2+ Channels (VOCC) K_efflux->VOCC Inhibits Ca_drop Decreased Intracellular Ca2+ VOCC->Ca_drop Ca_drop->Vasodilation

Mechanistic pathway of Ferulic Acid 4-O-Sulfate inducing endothelium-independent vasodilation.

Ex Vivo Myography Protocol: A Self-Validating System

To prove the causality of FA-sul's mechanism, the ex vivo tissue myography protocol must isolate the VSMC response from endothelial interference. This protocol utilizes mechanical denudation and pharmacological inhibitors to create a self-validating experimental loop.

Reagent Preparation & Storage
  • FA-sul Stock: Prepare FA-sul in highly pure deionized water or DMSO depending on salt formulation. According to stability profiles, stock solutions should be aliquoted and stored at -80°C for up to 6 months, or -20°C for a maximum of 1 month[4].

  • Physiological Salt Solution (PSS): Prepare fresh Krebs-Ringer bicarbonate buffer, aerated continuously with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

Tissue Isolation and Mounting
  • Euthanize mice (e.g., Swiss or C57BL/6) via cervical dislocation following institutional ethical guidelines.

  • Rapidly excise the thoracic aorta, femoral, and saphenous arteries and submerge them in ice-cold PSS to halt enzymatic degradation.

  • Under a dissecting microscope, meticulously remove all adhering adipose and connective tissue. Causality note: Perivascular adipose tissue secretes adipokines that can independently alter vascular tone; complete removal is critical for baseline stability.

  • Cut the arteries into 2 mm ring segments and mount them on tungsten wires in a multi-chamber wire myograph system containing 37°C PSS.

System Validation: Viability and Denudation

A trustworthy protocol must prove the tissue is viable and the specific cellular layers are isolated.

  • VSMC Viability Check: Apply 60 mM KCl to the bath. A rapid, sustained contraction validates the functional integrity of the smooth muscle apparatus. Wash out with PSS until baseline tension is restored.

  • Endothelial Denudation: To prove FA-sul acts directly on VSMCs, mechanically denude the endothelium by gently rubbing the intimal surface with a human hair or fine wire[3].

  • Denudation Validation: Pre-contract the vessel with a sub-maximal dose of Phenylephrine (PE) or U46619. Add 10 μM Acetylcholine (ACh). Validation criteria: A lack of relaxation (<10%) confirms successful endothelial removal. If the vessel relaxes, discard the ring. Wash out thoroughly.

Pharmacological Inhibition (Proving the Mechanism)

To isolate the specific pathways (sGC and Kv channels), incubate the denuded rings for 30 minutes prior to the main experiment with the following targeted inhibitors[2],[3]:

  • ODQ (10 μM): A highly specific irreversible inhibitor of sGC.

  • 4-Aminopyridine (4-AP, 1 mM): A specific blocker of voltage-gated potassium (Kv) channels.

  • Control: Vehicle-only bath.

Cumulative Concentration-Response Workflow
  • Pre-contract the rings using an EC80 concentration of PE or U46619. Wait for the contraction plateau to stabilize.

  • Cumulatively add FA-sul to the organ bath in half-log increments, ranging from 0.1 μM (10⁻⁷ M) to 30 μM (3x10⁻⁵ M)[2],[4].

  • Allow 3–5 minutes between additions for the relaxation response to reach a new steady-state plateau.

  • Calculate relaxation as a percentage of the initial pre-contraction tone.

In Vivo Hemodynamic Assessment

To translate ex vivo findings into systemic physiological relevance, intravenous administration is utilized to bypass gut absorption variables and directly assess the immediate hemodynamic impact of circulating FA-sul[2].

  • Anesthetize the mice using isoflurane or urethane and place them on a thermostatically controlled heating pad.

  • Cannulate the right carotid artery with a heparinized saline-filled catheter connected to a pressure transducer to continuously monitor Mean Arterial Pressure (MAP).

  • Cannulate the left jugular vein for the administration of the test compound.

  • Following a 20-minute hemodynamic stabilization period, administer a single intravenous bolus of FA-sul at physiological/pharmacological doses (e.g., 16.13 μg/kg and 161.3 μg/kg)[4].

  • Record the immediate and sustained drops in MAP. Causality note: Unlike the parent FA which shows no acute effect, FA-sul will elicit an immediate, dose-dependent reduction in MAP, confirming its role as the active hypotensive metabolite[2].

Quantitative Data Summaries

The following tables summarize the expected pharmacological outcomes based on established literature, providing benchmark parameters for assay validation.

Table 1: Ex Vivo Vasorelaxation Efficacy (Emax) in Mouse Arteries

Data demonstrates the profound difference in bioactivity between the parent compound and its phase II metabolite.

CompoundArtery TypeEndothelium StatusEmax (% Relaxation)Significance vs Vehicle
Ferulic Acid (FA) Aorta / Femoral / SaphenousIntact< 5% (No response)Not Significant
FA-4-O-Sulfate (FA-sul) Saphenous ArteryIntact64.2 ± 4.0%p < 0.001
FA-4-O-Sulfate (FA-sul) AortaIntact70.7 ± 3.5%p < 0.001
FA-4-O-Sulfate (FA-sul) Femoral ArteryIntact89.8 ± 4.5%p < 0.001
FA-4-O-Sulfate (FA-sul) Femoral ArteryDenuded > 90% (Amplified) p < 0.001

(Data adapted from Van Rymenant et al., 2017[3])

Table 2: Mechanistic Deconvolution via Pharmacological Inhibition

Data isolates the specific ion channels and enzymes responsible for FA-sul mediated VSMC relaxation.

Inhibitor TargetSpecific Inhibitor UsedEffect on FA-sul VasorelaxationMechanistic Conclusion
sGC Enzyme ODQSeverely Blunted FA-sul requires sGC activation for primary efficacy.
Kv Channels 4-Aminopyridine (4-AP)Significantly Decreased Voltage-gated K+ efflux is a co-primary driver.
KCa Channels (Small) ApaminNo EffectSmall conductance K+ channels are not involved.
KATP Channels GlibenclamideNo EffectATP-sensitive K+ channels are not involved.
eNOS / NO L-NAMEAmplified / No BluntingRelaxation is entirely endothelium/NO independent.

References

  • Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice.National Library of Medicine (NIH) / PubMed.
  • Ferulic acid 4-O-sulfate (Synonyms) - Mechanism of Action & Protocol.MedChemExpress.
  • Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preserv
  • Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice (Accepted Manuscript / Full D

Sources

Application

Application Note: Quantification of Ferulic Acid 4-O-Sulfate in Human Plasma by UHPLC-MS/MS

Abstract This application note presents a detailed, robust, and sensitive method for the quantification of Ferulic Acid 4-O-Sulfate (FA-4-S), a primary metabolite of ferulic acid, in human plasma. The protocol employs a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and sensitive method for the quantification of Ferulic Acid 4-O-Sulfate (FA-4-S), a primary metabolite of ferulic acid, in human plasma. The protocol employs a Solid-Phase Extraction (SPE) sample cleanup followed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard, Ferulic Acid-d3 4-O-Sulfate, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, clinical trials, and other research applications in drug development and nutritional science. All procedures are designed to be compliant with the principles outlined in regulatory guidelines such as those from the FDA and EMA[1].

Introduction: The Scientific Rationale

Ferulic acid, a ubiquitous phenolic compound found in plants, is lauded for its potent antioxidant and anti-inflammatory properties[2]. Upon ingestion, it undergoes extensive first-pass metabolism, with sulfation being a key pathway. Ferulic Acid 4-O-Sulfate is one of its major circulating metabolites and its accurate quantification in plasma is crucial for understanding the bioavailability, pharmacokinetics, and ultimately the in-vivo efficacy of ferulic acid and its parent compounds[3][4].

The inherent polarity of the sulfate conjugate and the complexity of the plasma matrix present analytical challenges. A highly selective and sensitive method is therefore imperative. This protocol addresses these challenges through a combination of efficient sample preparation and the specificity of tandem mass spectrometry. The causality behind our methodological choices is to isolate the analyte from interfering plasma components and ensure its stable, ionized detection.

Experimental Workflow & Causality

The entire analytical process is designed as a self-validating system, where each step logically flows to the next to ensure reproducibility and accuracy. The workflow is visualized below.

G cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Processing P Plasma Sample Collection (K2EDTA Plasma) IS Spike with Internal Standard (Ferulic Acid-d3 4-O-Sulfate) P->IS Ensures accuracy Precip Protein Precipitation (Acidified Acetonitrile) IS->Precip Matrix disruption SPE Solid-Phase Extraction (SPE) (Polymeric Reversed-Phase) Precip->SPE Cleanup & Concentration Evap Evaporation & Reconstitution SPE->Evap Solvent exchange UHPLC UHPLC Separation (C18 Reversed-Phase) Evap->UHPLC Sample Injection MS Tandem Mass Spectrometry (ESI-, MRM Mode) UHPLC->MS Analyte Separation Quant Quantification (Peak Area Ratio vs. Conc.) MS->Quant Selective Detection Report Reporting & Validation Check Quant->Report Final Result

Caption: UHPLC-MS/MS workflow for FA-4-S quantification.

Materials and Reagents

MaterialSupplierPart Number (Example)
Ferulic Acid 4-O-SulfateSigma-Aldrich86321-29-1
Ferulic Acid-d3 4-O-Sulfate Disodium SaltLGC Standards / Santa Cruz BiotechnologyTRC-F308923-2.5MG / sc-501131[5]
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Methanol (LC-MS Grade)Fisher ScientificA456-4
Water (LC-MS Grade)Fisher ScientificW6-4
Formic Acid (99+%)Thermo Scientific85178
Human Plasma (K2EDTA)BioIVTHMN-P-K2E
SPE Cartridges (Polymeric Reversed-Phase, e.g., Strata-X)Phenomenex8B-S100-TAK

Detailed Protocols

Preparation of Standards and Quality Controls

The foundation of accurate quantification lies in the precise preparation of calibration standards and quality control (QC) samples.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of Ferulic Acid 4-O-Sulfate (Analyte) and Ferulic Acid-d3 4-O-Sulfate (Internal Standard, IS) into separate 1 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. These stocks should be stored at -20°C or colder.

  • Working Standard Solutions:

    • Prepare a series of intermediate stock solutions of the analyte by serially diluting the primary stock with 50:50 (v/v) methanol:water.

    • These will be used to spike into blank plasma to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a separate set of intermediate stocks for QC samples (Low, Mid, High concentrations).

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This solution will be used for spiking all samples, standards, and QCs.

Plasma Sample Preparation Protocol

This protocol is optimized to remove proteins and phospholipids while concentrating the analyte of interest. The acidification step is critical to neutralize the phenolic acid, enhancing its retention on the reversed-phase SPE sorbent[6].

  • Thaw and Vortex: Thaw plasma samples, calibration standards, and QCs on ice. Vortex gently for 5 seconds.

  • Aliquoting: Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS working solution to all tubes (except blank matrix). This yields a final IS concentration of 10 ng/mL in the initial sample.

  • Protein Precipitation: Add 300 µL of cold (4°C) acetonitrile containing 0.1% formic acid. The acid ensures the analyte is protonated, and the cold acetonitrile enhances protein precipitation.

  • Vortex and Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Dilution: Transfer the supernatant to a clean tube and add 600 µL of water containing 0.1% formic acid. This dilution reduces the organic content, ensuring proper binding to the SPE sorbent.

Solid-Phase Extraction (SPE) Protocol

SPE provides a more rigorous cleanup than simple protein precipitation, which is essential for achieving low limits of quantification.

  • Conditioning: Place the polymeric reversed-phase SPE cartridges on a vacuum manifold. Condition the sorbent by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the entire diluted supernatant from step 4.2.6 onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of water with 0.1% formic acid to remove highly polar interferences.

    • Wash 2: Pass 1 mL of 20% methanol in water with 0.1% formic acid to remove less polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube. The choice of a strong organic solvent like methanol ensures complete desorption of the moderately hydrophobic analyte from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

UHPLC-MS/MS Method Parameters

The following parameters serve as a robust starting point for method development and must be optimized for the specific instrument used.

UHPLC Conditions
ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)Provides excellent retention and peak shape for phenolic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offers good separation and lower backpressure.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-4.5 min (5% B)A rapid gradient for high-throughput analysis.
Injection Volume 5 µL
Column Temp. 40 °CEnsures reproducible retention times.
Mass Spectrometry Conditions

The mass spectrometer should be operated in Negative Electrospray Ionization (ESI-) mode, as phenolic acids and sulfates readily deprotonate.

ParameterRecommended Setting
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Nitrogen, 800 L/hr
Collision Gas Argon
MRM Transitions

Multiple Reaction Monitoring (MRM) provides the necessary selectivity and sensitivity. The transitions are based on theoretical fragmentation patterns and data from similar compounds[7][8][9]. The neutral loss of the sulfate group (-SO3, 80 Da) is a characteristic fragmentation pathway for aryl sulfates[10].

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (s)Cone (V)Collision (eV)
FA-4-S (Quantifier) 273.0193.00.053520
FA-4-S (Qualifier) 273.0134.00.053525
FA-d3-4-S (IS) 276.0196.00.053520

Note: Cone Voltage and Collision Energy must be optimized for your specific instrument to achieve maximum signal intensity.

G cluster_0 FA-4-S Fragmentation Parent [M-H]⁻ m/z 273.0 S_loss Neutral Loss of SO₃ (-80 Da) Fragment1 [M-H-SO₃]⁻ m/z 193.0 (Ferulic Acid Anion) S_loss->Fragment1 Collision Energy ~20 eV Fragment2 Further Fragmentation (Loss of COO⁻, CH₃) Fragment1->Fragment2 Higher Energy

Caption: Proposed fragmentation of Ferulic Acid 4-O-Sulfate.

Method Validation & Performance Characteristics

This method must be fully validated according to the FDA Bioanalytical Method Validation Guidance for Industry or ICH M10 guidelines[1]. The following parameters should be assessed:

  • Selectivity: Analysis of at least six blank plasma lots to ensure no endogenous interferences at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve (e.g., 1-1000 ng/mL) should be constructed using a weighted (1/x²) linear regression. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on at least three separate days. Acceptance criteria are typically ±15% (±20% at the LLOQ) of the nominal concentration.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (<20% CV).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: Extraction recovery should be consistent across the QC levels.

  • Stability: Analyte stability must be evaluated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage (-80°C), and post-preparative stability in the autosampler.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the quantification of Ferulic Acid 4-O-Sulfate in human plasma. The combination of a stable isotope-labeled internal standard, optimized solid-phase extraction, and sensitive UHPLC-MS/MS detection provides a robust and reliable method for researchers in pharmacology and nutrition. The detailed causality behind each step empowers the user to troubleshoot and adapt the method as needed, while adherence to validation principles ensures data of the highest integrity for regulatory submissions and scientific publication.

References

  • Li, X. B., et al. (2016). [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma]. Yao Xue Xue Bao, 51(3), 450-4. (URL: [Link])

  • Supplemental Data: Multiple Reaction Monitoring (MRM) Transitions, Declustering Potential (DP) and Collision Energy (CE) for each Microbial and Conjugate Metabolite Identified in this Study. (URL: [Link])

  • Rothenberg, S. E., et al. (2011). Resveratrol and its metabolites in human LDL. Clinical Chemistry, 57(12), 1736-1744. (URL: [Link])

  • Solid phase extraction – Knowledge and References. Taylor & Francis. (URL: [Link])

  • Li, X. B., et al. (2016). An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma. ResearchGate. (URL: [Link])

  • Ferulic Acid 4-O-Sulfate Disodium Salt. Pharmaffiliates. (URL: [Link])

  • A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles. SciSpace. (URL: [Link])

  • Ferulic acid 4-O-sulfate. PubChem. (URL: [Link])

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. (URL: [Link])

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. (URL: [Link])

  • The ferulic acid fragmentation reaction in MRM transition. ResearchGate. (URL: [Link])

  • A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency. PMC. (URL: [Link])

  • Determination of phenolic flame-retardants in human plasma using solid-phase extraction and gas chromatography-electron-capture mass spectrometry. PubMed. (URL: [Link])

  • Compound Ferulic acid 4-sulfate (FDB029900). FooDB. (URL: [Link])

  • Kern, M., et al. (2008). Transport and metabolism of ferulic acid through the colonic epithelium. The Journal of nutritional biochemistry, 19(1), 27-35. (URL: [Link])

  • Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey. ResearchGate. (URL: [Link])

  • Solid-Phase Extraction Method for the Analysis of Eleven Phenolic Pollutants in Water Samples. CPUT. (URL: [Link])

  • Investigation of the individual human sulfatome in plasma and urine samples reveals an age-dependency. RSC Publishing. (URL: [Link])

  • Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. RSC Publishing. (URL: [Link])

  • Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract. PMC. (URL: [Link])

  • LC–MS–MS Quantitative Determination of Ursolic Acid in Human Plasma and Its Application to Pharmacokinetic Studies. Academia.edu. (URL: [Link])

  • Antioxidant activity of phenolic acids and their metabolites: synthesis and antioxidant properties of the sulfate derivatives of ferulic and caffeic acids and of the acyl glucuronide of ferulic acid. PubMed. (URL: [Link])

Sources

Method

Application Note: Cell Culture Experiments with Ferulic Acid 4-O-Sulfate (FA4S)

Introduction & Scientific Rationale In the field of nutritional pharmacology and drug development, a critical oversight often occurs during in vitro screening: the use of parent compounds rather than their physiologicall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the field of nutritional pharmacology and drug development, a critical oversight often occurs during in vitro screening: the use of parent compounds rather than their physiologically relevant metabolites. Ferulic acid (FA), a ubiquitous dietary phenolic compound, undergoes extensive phase II metabolism in the gut and liver. Consequently, Ferulic Acid 4-O-Sulfate (FA4S) is the predominant circulating metabolite in mammalian plasma[1].

Recent pharmacological studies have demonstrated that FA4S is not merely an inactive byproduct; it is often the primary bioactive agent. For example, FA4S, rather than un-metabolized FA, is responsible for significant vasorelaxation and blood pressure reduction in vivo[2]. Furthermore, FA4S exhibits potent hepatoprotective properties by activating antioxidant pathways under severe oxidative stress[3].

This application note provides drug development professionals and cellular biologists with authoritative, step-by-step protocols for utilizing FA4S in cell culture, specifically focusing on endothelial signaling (HUVECs) and hepatoprotective antioxidant responses (HepG2).

Physicochemical Properties & Preparation

To ensure self-validating and reproducible experimental systems, proper handling and reconstitution of FA4S are critical. FA4S is highly polar compared to its parent aglycone, necessitating specific solubilization techniques.

Compound Specifications
  • Chemical Name: (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid[4]

  • Molecular Weight: 274.25 g/mol [5]

  • CAS Number: 86321-29-1[5]

Reconstitution Protocol
  • Solvent Selection: FA4S is soluble in anhydrous Dimethyl Sulfoxide (DMSO) up to 8–10 mg/mL (approx. 29–36 mM)[5][6].

  • Dissolution: Add the required volume of room-temperature DMSO to the lyophilized powder.

  • Sonication: To achieve complete dissolution, sonicate the mixture in a water bath (<60°C) for 5–10 minutes until the solution is completely clear[5].

  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the powder at -20°C (stable for up to 3 years) and the DMSO stock solution at -80°C (stable for up to 6 months)[6][7].

Mechanistic Pathways & Experimental Design

Understanding the causality behind experimental choices is the foundation of robust assay design. FA4S operates through distinct, tissue-specific pathways.

Endothelial Vasorelaxation Pathway

In vascular endothelial cells, FA4S enhances soluble guanylate cyclase (sGC) activity. This leads to the production of cGMP, which subsequently activates voltage-gated potassium (Kv) channels. The resulting potassium efflux causes membrane hyperpolarization, inhibiting voltage-operated calcium channels, dropping intracellular Ca2+, and ultimately inducing vasorelaxation[2].

G FA4S Ferulic Acid 4-O-Sulfate (FA4S) sGC Soluble Guanylate Cyclase (sGC) Activation FA4S->sGC Stimulates cGMP cGMP Production sGC->cGMP Catalyzes Kv Voltage-Gated K+ Channels (Kv) Opening cGMP->Kv Activates Hyper Membrane Hyperpolarization (K+ Efflux) Kv->Hyper Induces CaDrop Inhibition of Voltage-Operated Ca2+ Channels Hyper->CaDrop Causes Relax Vasorelaxation CaDrop->Relax Leads to

FA4S-mediated vasorelaxation via sGC activation and calcium modulation in endothelial cells.

Hepatoprotective Nrf2 Pathway

The liver is the primary organ for iron storage and is highly susceptible to iron-induced oxidative stress via the Fenton reaction. In HepG2 hepatoma cells, FA4S acts as a potent therapeutic agent by triggering the nuclear translocation of Nrf2. This transcriptional activation upregulates endogenous antioxidant enzymes, including Superoxide Dismutase (SOD) and Glutathione (GSH), effectively neutralizing Reactive Oxygen Species (ROS) and preventing lipid peroxidation[3][8].

Step-by-Step Cell Culture Protocols

Protocol A: Intracellular Calcium & NO Signaling Assay in HUVECs

Objective: To quantify FA4S-induced intracellular calcium mobilization and nitric oxide (NO) production in Human Umbilical Vein Endothelial Cells (HUVECs)[9].

Materials:

  • HUVECs (Passage 4–6)

  • EGM-2 BulletKit Medium (Lonza)

  • Fluo-4 AM Calcium Indicator Kit

  • Inhibitors: 4-Aminopyridine (Kv channel blocker), 2-APB (ER Ca2+ release inhibitor)

Methodology:

  • Cell Seeding: Seed HUVECs at a density of 1.5×104 cells/well in a 96-well black, clear-bottom plate. Incubate in EGM-2 medium at 37°C (5% CO2) for 24 hours until 80-90% confluent[9].

  • Dye Loading: Remove the culture medium. Add 100 μL of loading buffer containing Fluo-4 AM, 5% Pluronic F-127, and 250 mM probenecid in Hank's HEPES buffer. Incubate in the dark at 37°C for 1 hour[9].

  • Inhibitor Pre-treatment (Self-Validation Step): To prove causality, pre-incubate specific wells with 30 μM 2-APB or 10 μM dantrolene for 30 minutes prior to FA4S exposure[9].

  • FA4S Treatment: Wash cells twice with HEPES buffer. Inject FA4S (titrated from 0.1 μM to 30 μM) into the wells[7].

  • Data Acquisition: Immediately measure fluorescence (Excitation: 494 nm, Emission: 516 nm) using a microplate reader. Calculate the transient peak of [Ca2+]i​ .

Protocol B: Iron-Overload Oxidative Stress Model in HepG2 Cells

Objective: To evaluate the protective capacity of FA4S against iron-induced cellular damage via the Nrf2 pathway[3][8].

W Seed Seed HepG2 Cells (24h Incubation) Pretreat Pre-treat with FA4S (5-40 μM, Overnight) Seed->Pretreat Stress Iron Overload (50μM FAC + 20μM 8HQ, 2h) Pretreat->Stress Assay Measure Nrf2, ROS, SOD, & GSH Stress->Assay

Workflow for assessing FA4S hepatoprotection in iron-overloaded HepG2 cells.

Methodology:

  • Cell Seeding: Seed HepG2 cells in 6-well plates and culture until 70% confluent.

  • FA4S Pre-treatment: Aspirate media and replace with fresh media containing FA4S at varying concentrations (5, 10, 20, 30, and 40 μM). Incubate overnight (approx. 16 hours)[3].

  • Iron Overload Induction: To implement rapid iron entry and induce acute oxidative stress, treat the cells with a complex of 50 μM Ferric Ammonium Citrate (FAC) and 20 μM 8-hydroxyquinoline (8HQ) for exactly 2 hours[3][8].

  • Harvest & Analysis:

    • ROS Quantification: Use DCFDA cellular ROS assay kit.

    • Antioxidant Profiling: Lyse cells and measure SOD activity and GSH levels via ELISA.

    • Mechanistic Validation: Perform Western blot analysis on nuclear extracts to confirm Nrf2 translocation.

Quantitative Data Summary

The following table summarizes the expected experimental outcomes and quantitative benchmarks when utilizing FA4S in the described in vitro and ex vivo models, serving as a reference for assay validation.

Experimental ModelTarget / BiomarkerFA4S ConcentrationExpected Outcome / Fold ChangeReference
Mouse Arteries (Ex Vivo)Vasorelaxation0.1 - 30 μMConcentration-dependent relaxation; significantly inhibited by 4-aminopyridine.[2][7]
HUVECs (In Vitro)Intracellular Ca2+ 10 - 50 μMRapid transient spike in [Ca2+]i​ ; blocked by 2-APB pre-treatment.[9]
HepG2 Cells (In Vitro)ROS Production5 - 40 μMDose-dependent reduction in FAC/8HQ-induced ROS by up to 60%.[3][8]
HepG2 Cells (In Vitro)SOD / GSH Levels20 - 40 μMRestoration of depleted SOD and GSH to near-baseline control levels.[3]
HBMEC (In Vitro BBB)Transport Efficiency10 μMApical-to-basolateral transport efficiency (Te) of ~2.3% at 24h.[10]

References

  • Van Rymenant E, et al. "Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice." J Nutr Biochem. 2017 Jun;44:44-51. 2

  • MedChemExpress. "Ferulic acid 4-O-sulfate Mechanism of Action & Protocol." MedChemExpress. 7

  • TargetMol. "Ferulic acid 4-O-sulfate Product Information." TargetMol. 6

  • Kose T, et al. "Ferulic acid protects HepG2 cells and mouse liver from iron-induced damage." Biochemistry and Biophysics Reports. 2023 Jul 31;35:101521.3

  • Kim, et al. "Sulfated and Glucuronidated Conjugates of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elevated Ca2+ Release from the Endoplasmic Reticulum in HUVECs." ACS Omega. 2025 Jan 16. 9

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6305574, Ferulic acid 4-O-sulfate." PubChem. 4

  • Molnova. "Ferulic acid 4-O-sulfate Datasheet." Molnova. 5

  • MDPI. "Evaluation of the In Vitro Blood–Brain Barrier Transport of Ferula persica L. Bioactive Compounds." MDPI. 2025. 10

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing HPLC for Ferulic Acid 4-O-Sulfate separation"

Welcome to the Technical Support Center for Phase II Metabolite Analysis. As a Senior Application Scientist, I have designed this guide to help you navigate the unique chromatographic and mass spectrometric challenges as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phase II Metabolite Analysis. As a Senior Application Scientist, I have designed this guide to help you navigate the unique chromatographic and mass spectrometric challenges associated with Ferulic Acid 4-O-Sulfate (FA-4-O-S) .

Because FA-4-O-S possesses both a permanently ionized sulfate group and a pH-dependent carboxylic acid moiety, standard reversed-phase methods often fail, resulting in poor retention, peak tailing, or in-source fragmentation. This guide provides field-proven, self-validating methodologies to ensure robust quantification.

Analytical Workflow Overview

Workflow N1 1. Biological Sample (Plasma/Urine) N2 2. Protein Precipitation (1% Formic Acid in Methanol) N1->N2 N3 3. Centrifugation (13,000 × g, 10 min, 4°C) N2->N3 N4 4. HPLC Separation (C8/C18, Acidic Gradient) N3->N4 N5 5. ESI-MS/MS Detection (Negative Mode, m/z 273 → 193) N4->N5 N6 6. Data Quantification (MRM Analysis) N5->N6

Analytical workflow for the extraction and HPLC-MS/MS quantification of Ferulic Acid 4-O-Sulfate.

Self-Validating Experimental Protocol

To ensure data integrity, every step of this protocol is designed with built-in causality to prevent analyte loss and validate the final readout.

Step 1: Matrix Extraction & Protein Precipitation

  • Action: To 50 µL of biological plasma, add 400 µL of 1% formic acid in methanol[1]. Vortex for 30 seconds.

  • Causality: FA-4-O-S is highly polar. The addition of 1% formic acid is a critical choice; it suppresses the ionization of the carboxylic acid group (pKa ~4.5), which increases the molecule's hydrophobicity[1]. This drives the metabolite into the organic crash solvent, maximizing extraction recovery while simultaneously precipitating matrix proteins.

Step 2: Isolation & Reconstitution

  • Action: Centrifuge the mixture at 13,000 × g for 10 minutes at 4 °C[1]. Collect the supernatant, evaporate under a gentle stream of nitrogen, and reconstitute in the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

  • Causality: Reconstituting in the initial mobile phase prevents strong solvent effects (like peak splitting or breakthrough) that occur when injecting highly organic extracts into an aqueous gradient.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm column (e.g., InertSustain C8, 2 µm, 2.1 × 100 mm or Zorbax Eclipse Plus C18, 1.8 µm) maintained at 40 °C[1][2].

  • Causality: The sub-2 µm particle size yields high theoretical plate counts, which is absolutely necessary to chromatographically resolve FA-4-O-S from structurally similar isobaric interferences and other phase II conjugates (like ferulic acid 4-O-glucuronide)[1][2].

Step 4: MS/MS Detection & Validation

  • Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the MRM transition from the pseudomolecular ion [M-H]⁻ at m/z 273 to the product ion at m/z 193[3].

  • Causality: The loss of exactly 80 Da corresponds to the cleavage of the sulfate moiety (-SO₃), yielding the ferulic acid backbone[3]. Observing this specific fragmentation pathway acts as a self-validating confirmation that the detected peak is indeed the sulfate conjugate and not an artifact.

Quantitative Method Parameters

Table 1: Optimized Gradient Elution Profile Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1][2]

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BPurpose
0.000.3090.010.0Equilibration & retention of polar FA-4-O-S
7.000.3075.025.0Elution of FA-4-O-S and Glucuronides
7.010.400.0100.0Column Wash (Flush hydrophobic lipids)
9.500.400.0100.0Hold Wash
9.510.3090.010.0Re-equilibration
12.000.3090.010.0End of Run

Table 2: ESI-MS/MS MRM Transitions (Negative Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragment Cleavage
Ferulic Acid 4-O-Sulfate 273.0193.0Loss of Sulfate (-80 Da)[3]
Ferulic Acid 4-O-Glucuronide 369.0193.0Loss of Glucuronide (-176 Da)
Free Ferulic Acid 193.0134.0Loss of CO₂ and Methyl radical

Troubleshooting Guide & FAQs

Q1: Why is my FA-4-O-S peak eluting in the void volume (t0) on a standard C18 column? The Causality: The sulfate group on FA-4-O-S has a pKa < 1, meaning it is permanently and fully ionized at typical reversed-phase pH levels. This makes the molecule highly polar, preventing it from partitioning into the hydrophobic C18 stationary phase. The Solution: You must ensure the mobile phase is sufficiently acidic (e.g., 0.1% to 0.5% Formic Acid) to completely neutralize the carboxylic acid moiety (pKa ~4.5)[1][2]. If retention is still poor, switch to a polar-embedded C18 column, an aqueous-C18 column that resists phase collapse at low organic concentrations, or transition to a HILIC (Hydrophilic Interaction Liquid Chromatography) method.

Q2: I am observing severe peak tailing for the sulfate metabolite. How can I correct this? The Causality: Peak tailing for sulfated compounds is almost always the result of secondary interactions. The negatively charged sulfate group binds to residual active silanols on the silica backbone of the column or interacts with trace metal ions in the stainless-steel HPLC tubing and column frits. The Solution: Use a high-purity, fully end-capped silica column. If tailing persists, passivate your LC system with a chelating agent (like EDTA) prior to the run, or upgrade to a bio-inert (PEEK-lined) column hardware to eliminate metal-analyte interactions.

Q3: How do I reliably distinguish FA-4-O-S from Ferulic Acid 4-O-Glucuronide (FAG) and free Ferulic Acid (FA) if they share fragment ions? The Causality: While the mass spectrometer easily resolves them by precursor mass (FAS m/z 273, FAG m/z 369, FA m/z 193), sulfate and glucuronide esters are highly labile. They can undergo in-source fragmentation in the ESI source, prematurely losing their conjugate groups to yield the free FA parent ion (m/z 193). If they co-elute chromatographically, this in-source fragmentation will cause a massive false-positive spike in your free Ferulic Acid channel. The Solution: Baseline chromatographic resolution is mandatory. Optimize your gradient starting at a low organic percentage (10% B) to ensure the highly polar FAG and FAS elute well before the more hydrophobic free FA[1].

Q4: My FA-4-O-S signal intensity is extremely low despite injecting high-concentration standards. What is happening? The Causality: Sulfate esters are highly prone to thermal degradation and aggressive electrical potentials. If your source temperature, declustering potential (DP), or cone voltage is set too high, the sulfate bond will break before the molecule even enters the first quadrupole. The Solution: Lower your ESI source temperature (e.g., drop from 500°C to 350°C) and perform a compound-specific tuning infusion to carefully optimize the declustering potential specifically for the fragile sulfate bond.

References

  • [3] Antioxidant Activity of Sulfate Metabolites of Chlorogenic Acid | Source: MDPI | 3

  • [1] Major ferulic acid metabolites | Source: Nutrients (Semantic Scholar) | 1

  • [2] Butyric acid increases transepithelial transport of ferulic acid through upregulation of the monocarboxylate transporters SLC16A1 (MCT1) and SLC16A3 (MCT4) | Source: PMC (NIH) |2

Sources

Troubleshooting

Technical Support Center: Stabilizing Ferulic Acid 4-O-Sulfate in Solution

Welcome to the technical support center for Ferulic Acid 4-O-Sulfate (FA-S). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ferulic Acid 4-O-Sulfate (FA-S). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventing the degradation of Ferulic Acid 4-O-Sulfate in solution. By understanding the factors that influence its stability, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store Ferulic Acid 4-O-Sulfate powder and its stock solutions?

A1: Proper storage is critical to maintaining the stability of Ferulic Acid 4-O-Sulfate. For the solid powder, it is recommended to store it at -20°C for long-term stability, where it can be viable for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C.[1][2][3] Under these conditions, the solution is typically stable for up to six months.[2] For shorter-term storage of a month, -20°C is also acceptable.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q2: What is the recommended solvent for preparing stock solutions of Ferulic Acid 4-O-Sulfate?

A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of Ferulic Acid 4-O-Sulfate.[1] It is advisable to use sterile, cell culture-grade DMSO to ensure the quality of your experiments.[4] When preparing the solution, ensure the powder is completely dissolved, which may be aided by vortexing.[4]

Q3: How do I prepare working solutions for cell culture experiments?

A3: To prepare a working solution, the DMSO stock solution should be diluted in a complete cell culture medium immediately before use. It is important to keep the final concentration of DMSO in the culture medium low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the test samples.[4]

Stability and Degradation

Q4: What are the main factors that can cause the degradation of Ferulic Acid 4-O-Sulfate in solution?

A4: The degradation of Ferulic Acid 4-O-Sulfate in solution is primarily influenced by several factors:

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the sulfate ester bond.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Oxidation: The presence of oxidizing agents or exposure to air can cause oxidative degradation.

  • Enzymatic Activity: In biological systems, arylsulfatases can enzymatically cleave the sulfate group.[5][6][7]

Q5: How does the sulfate group affect the stability of Ferulic Acid 4-O-Sulfate compared to its parent compound, ferulic acid?

A5: The 4-O-sulfate group significantly alters the chemical properties of the molecule. While it can enhance water solubility, it also introduces a potential site for hydrolysis. The sulfate ester can be cleaved under acidic or basic conditions, or by specific enzymes (arylsulfatases), to yield ferulic acid.[5][8][9] This hydrolysis can be a primary degradation pathway that is not present for the parent ferulic acid.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of Ferulic Acid 4-O-Sulfate in the working solution.Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the working solution is kept at room temperature.
Precipitate formation in aqueous solutions Poor solubility at acidic pH.While Ferulic Acid 4-O-Sulfate is generally more water-soluble than ferulic acid, its solubility can still be pH-dependent. Ensure the pH of your buffer system is compatible with the desired concentration.
Discoloration of the solution Oxidation of the phenolic structure.Prepare solutions in degassed buffers and consider working under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants may also be beneficial, but their compatibility with the experimental system must be verified. Store solutions protected from light.[10]
Loss of biological activity Hydrolysis of the sulfate group, leading to the formation of ferulic acid, which may have different biological activity.Monitor the integrity of your Ferulic Acid 4-O-Sulfate solution using analytical techniques like HPLC.[11][12][13][14][15] This will help you correlate the chemical stability with the observed biological effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: Ferulic Acid 4-O-Sulfate powder, sterile cell culture-grade DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the Ferulic Acid 4-O-Sulfate powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.[4]

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[2][3]

Protocol 2: Stability Testing of Ferulic Acid 4-O-Sulfate in Aqueous Buffers
  • Objective: To determine the stability of Ferulic Acid 4-O-Sulfate under different pH and temperature conditions.

  • Materials: Ferulic Acid 4-O-Sulfate stock solution, a range of aqueous buffers (e.g., pH 4, 7, and 9), temperature-controlled incubators, HPLC system.

  • Procedure:

    • Prepare working solutions of Ferulic Acid 4-O-Sulfate at a known concentration in each of the selected buffers.

    • Divide each solution into two sets of aliquots. One set will be stored at 4°C and the other at 37°C.

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

    • Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining Ferulic Acid 4-O-Sulfate and detect any degradation products.[11][12][13][14][15]

    • Plot the concentration of Ferulic Acid 4-O-Sulfate against time for each condition to determine the degradation rate.

Visualizing Degradation and Stabilization

Potential Degradation Pathways

The primary degradation pathway for Ferulic Acid 4-O-Sulfate in solution is the hydrolysis of the sulfate ester bond. This can occur under both acidic and basic conditions.

Ferulic Acid 4-O-Sulfate Ferulic Acid 4-O-Sulfate Ferulic Acid Ferulic Acid Ferulic Acid 4-O-Sulfate->Ferulic Acid Hydrolysis (Acid or Base Catalyzed) Oxidation Products Oxidation Products Ferulic Acid 4-O-Sulfate->Oxidation Products Oxidation Photodegradation Products Photodegradation Products Ferulic Acid 4-O-Sulfate->Photodegradation Products Photolysis

Caption: Key degradation routes for Ferulic Acid 4-O-Sulfate.

Experimental Workflow for Stability Assessment

A systematic approach is necessary to evaluate the stability of Ferulic Acid 4-O-Sulfate and identify optimal conditions for its use.

cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions Dilution in Buffers pH Variation pH Variation Working Solutions->pH Variation Temperature Variation Temperature Variation Working Solutions->Temperature Variation Light Exposure Light Exposure Working Solutions->Light Exposure Time-Point Sampling Time-Point Sampling pH Variation->Time-Point Sampling Temperature Variation->Time-Point Sampling Light Exposure->Time-Point Sampling HPLC Analysis HPLC Analysis Time-Point Sampling->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Workflow for assessing FA-S stability.

References

Sources

Optimization

Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of Ferulic Acid 4-O-Sulfate

Welcome to the technical support center for the LC-MS/MS analysis of Ferulic Acid 4-O-Sulfate (FA4S). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS/MS analysis of Ferulic Acid 4-O-Sulfate (FA4S). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the bioanalysis of this critical metabolite. As a Senior Application Scientist, my goal is to blend technical accuracy with field-proven insights to empower you to develop robust and reliable analytical methods.

Introduction to the Challenge: The Nature of Ferulic Acid 4-O-Sulfate and Matrix Effects

Ferulic acid, a ubiquitous phenolic compound found in various plant-based foods and traditional medicines, undergoes extensive metabolism in the body, with Ferulic Acid 4-O-Sulfate being a primary circulating metabolite.[1] Its quantification in biological matrices such as plasma and urine is crucial for pharmacokinetic and pharmacodynamic studies. However, the inherent polarity of the sulfate group and the complexity of biological samples present significant challenges, most notably, matrix effects.

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix.[2][3] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the LC-MS/MS assay. This guide will provide a structured approach to identifying, understanding, and mitigating these effects in the context of FA4S analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common biological matrices for Ferulic Acid 4-O-Sulfate analysis and what are the expected challenges?

A1: The most common matrices are plasma and urine. In plasma, the primary challenge is the presence of phospholipids and proteins, which are notorious for causing ion suppression. In urine, the high salt content and variability in endogenous metabolites can lead to inconsistent results and matrix effects.

Q2: What is the typical ionization behavior of Ferulic Acid 4-O-Sulfate in ESI-MS/MS?

A2: Ferulic Acid 4-O-Sulfate, with its acidic sulfate group, ionizes most effectively in negative ion mode electrospray ionization (ESI-). You will typically monitor for the deprotonated molecule [M-H]⁻ as the precursor ion.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for FA4S analysis?

A3: While not always mandatory, a SIL-IS is highly recommended. It will co-elute with the analyte and experience similar matrix effects, thereby providing the most accurate correction for any signal suppression or enhancement. If a SIL-IS for FA4S is unavailable, a structural analog can be used, but it must be carefully validated to ensure it adequately tracks the analyte's behavior.

Q4: Can I analyze Ferulic Acid 4-O-Sulfate by hydrolyzing the sulfate group and measuring the parent ferulic acid?

A4: While this is a possible approach, it is not ideal. Direct measurement of the intact sulfate conjugate is preferred as it provides a more accurate representation of the metabolite's concentration and avoids potential inaccuracies due to incomplete or variable enzymatic hydrolysis.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Low Retention of Ferulic Acid 4-O-Sulfate

Symptoms:

  • Tailing or fronting peaks.

  • Analyte elutes at or near the solvent front.

  • Inconsistent retention times.

Root Cause Analysis and Solutions:

The high polarity of the sulfate group can lead to poor interaction with traditional reversed-phase C18 columns.

  • Chromatographic Optimization:

    • Mobile Phase pH: Ensure the mobile phase pH is well above the pKa of the carboxylic acid group of FA4S (around 4.5) to maintain it in its ionized form, which can improve peak shape. However, for negative ion mode, a slightly acidic to neutral pH is often optimal for ESI efficiency. Experiment with mobile phases containing low concentrations of volatile acids like formic acid or acetic acid.

    • Column Chemistry: Consider using a column with a more polar stationary phase, such as a C18 with a polar endcapping or a phenyl-hexyl column, to improve retention.

    • Ion-Pairing Chromatography: For highly polar analytes that are difficult to retain, the use of a volatile ion-pairing reagent in the mobile phase can be effective. These reagents form a neutral complex with the charged analyte, increasing its retention on a reversed-phase column.

Ion-Pairing Reagent Type Example Considerations
Volatile Amines (for negative ions)Hexylamine, TributylamineCan improve retention and peak shape. Must be volatile and used at low concentrations to avoid significant ion suppression. Thorough flushing of the LC system is required after use.[4][5]
Volatile Perfluorinated Carboxylic Acids (for positive ions, less relevant for FA4S)Trifluoroacetic acid (TFA)Generally avoided in LC-MS due to strong ion suppression, but very low concentrations (<0.05%) can sometimes be used.[6]

dot

Caption: Troubleshooting workflow for poor chromatography of FA4S.

Issue 2: Significant Ion Suppression or Enhancement

Symptoms:

  • Low analyte response in matrix samples compared to neat solutions.

  • High variability in analyte response across different lots of matrix.

  • Inaccurate quantification.

Root Cause Analysis and Solutions:

Co-eluting matrix components, particularly phospholipids from plasma, are the most common cause of ion suppression.

  • Diagnosis: Post-Column Infusion Experiment

    • Infuse a standard solution of FA4S at a constant flow rate into the MS source, post-column.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the FA4S signal. A dip in the signal indicates the retention time at which ion-suppressing matrix components are eluting.

dot

Caption: Workflow for a post-column infusion experiment.

  • Mitigation Strategies:

    • Enhanced Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.

Sample Preparation Technique Principle Suitability for FA4S in Plasma
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile).Simple and fast, but often results in "dirty" extracts with significant phospholipids, leading to matrix effects.[7]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquids based on its solubility.Can provide cleaner extracts than PPT. For FA4S, an acidic aqueous phase and a polar organic solvent would be a starting point.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly effective for removing matrix components. Weak Anion Exchange (WAX) SPE can be particularly useful for retaining the negatively charged sulfate group of FA4S.[8] Phospholipid removal plates/cartridges are also highly recommended.[7]
Issue 3: Inconsistent Results and Poor Reproducibility

Symptoms:

  • High coefficient of variation (%CV) for quality control (QC) samples.

  • Poor inter-day and intra-day precision.

Root Cause Analysis and Solutions:

In addition to matrix effects, the stability of FA4S in the biological matrix and during the analytical process can significantly impact reproducibility.

  • Stability Assessment: It is critical to evaluate the stability of FA4S under various conditions:

    • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles of the matrix samples.

    • Bench-Top Stability: Determine how long the analyte is stable in the matrix at room temperature.

    • Autosampler Stability: Evaluate the stability of the extracted samples in the autosampler over the expected run time.

    • Long-Term Storage Stability: Confirm stability at the intended storage temperature (e.g., -80°C) for the duration of the study.

  • Internal Standard Performance:

    • Ensure the internal standard is added early in the sample preparation process to account for variability in extraction recovery.

    • If a SIL-IS is not used, verify that the chosen analog behaves similarly to FA4S during extraction and ionization.

Experimental Protocols

Protocol 1: Evaluation of Matrix Factor

This protocol quantitatively assesses the magnitude of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike FA4S and IS into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix and spike FA4S and IS into the final extract.

    • Set C (Pre-Spiked Matrix): Spike FA4S and IS into the blank biological matrix before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • PE = (Peak Area in Set C) / (Peak Area in Set A)

Protocol 2: Generic Solid-Phase Extraction (SPE) for FA4S from Plasma

This is a starting point for developing a robust SPE method.

  • Conditioning: Condition a Weak Anion Exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of a weak buffer (e.g., ammonium acetate, pH ~6) and load onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and basic interferences.

  • Elution: Elute FA4S with 1 mL of a basic solution in a high organic content (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Conclusion

Successfully navigating the challenges of matrix effects in the LC-MS/MS analysis of Ferulic Acid 4-O-Sulfate requires a systematic and logical approach. By understanding the underlying causes of potential issues and employing the diagnostic and mitigation strategies outlined in this guide, researchers can develop robust, reliable, and accurate bioanalytical methods. Remember that thorough method development and validation, including a comprehensive assessment of matrix effects and analyte stability, are the cornerstones of high-quality data in regulated and research environments.

References

  • Li, X. B., Shi, F. G., He, X. J., Jian, L. Y., & Ding, L. (2016). An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma. Yao Xue Xue Bao, 51(3), 450-454.
  • Rondini, L., Peyrat-Maillard, M. N., Marsset-Baglieri, A., & Berset, C. (2002). Sulfated ferulic acid is the main in vivo metabolite found after short-term ingestion of free ferulic acid in rats. Journal of Agricultural and Food Chemistry, 50(10), 3037-3041.
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  • Bowman, C. E., et al. (2024). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology.
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  • van der Heide, E., et al. (2006). Simultaneous quantitative analysis of metabolites using ion-pair liquid chromatography-electrospray ionization mass spectrometry. Analytical Biochemistry, 356(1), 32-43.
  • Pyrzynska, K. (2024). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity.
  • Ranninger, C., et al. (2021). Investigation of the individual human sulfatome in plasma and urine samples reveals an age-dependency. Analyst, 146(22), 6899-6907.
  • Sharma, S., et al. (2024). Ferulic Acid: A Comprehensive Review. Pharmaceuticals, 17(9), 1125.
  • Pyrzynska, K. (2024). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. MDPI.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Mass Spectrometry & Advances in the Clinical Lab.
  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • Li, W., & Chen, X. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(12), 799-802.
  • NorthEast BioLab. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. Retrieved from [Link]

  • Kim, Y. H., et al. (2005). Characterization of physicochemical properties of ferulic acid. Journal of the Korean Pharmaceutical Sciences, 35(2), 107-113.
  • Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405.
  • Rondini, L., Peyrat-Maillard, M. N., Marsset-Baglieri, A., & Berset, C. (2002). Sulfated Ferulic Acid Is the Main in Vivo Metabolite Found after Short-Term Ingestion of Free Ferulic Acid in Rats. Journal of Agricultural and Food Chemistry, 50(10), 3037-3041.
  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Phenol-Explorer. (n.d.). Showing pharmacokinetics for Ferulic acid 4-sulfate metabolite after consumption of Beverage, polyphenol rich in humans Metabolism. Retrieved from [Link]

  • Virgili, F., et al. (2000). Ferulic acid excretion as a marker of consumption of a French maritime pine (Pinus maritima) bark extract. Free Radical Biology and Medicine, 28(8), 1249-1256.
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
  • Yilmaz, H., & Ergun, S. (2022). Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory. Journal of Health Sciences and Medicine, 5(5), 1334-1338.
  • Roces, A., et al. (2025).
  • de Oliveira, A. C. S., et al. (2017). A stability-indicating HPLC-PDA method for the determination of ferulic acid in chitosan-coated poly(lactide-co-glycolide) nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 53(1).
  • LCGC International. (2025).
  • Zhang, L., et al. (2009). Determination of Ferulic Acid in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method: Application to a Pharmacokinetic Study.
  • Farrell, T., et al. (2011). Characterization of hydroxycinnamic acid glucuronide and sulfate conjugates by HPLC-DAD-MS2: Enhancing chromatographic quantification and application in Caco-2 cell metabolism. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1245-1254.
  • Baranov, A., & Mazza, G. (2009). Extraction, Purification and Antioxidant Activity of Ferulic Acid by Alkaline Hydrolysis from Sugarcane Bagasse. Journal of the Science of Food and Agriculture, 89(1), 123-130.
  • Wang, L., et al. (2015). Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract. Molecules, 20(12), 21796-21808.

Sources

Troubleshooting

"improving peak resolution for Ferulic Acid 4-O-Sulfate in HPLC"

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult on the analytical bottlenecks associated with phase II metabolite profiling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult on the analytical bottlenecks associated with phase II metabolite profiling.

Ferulic Acid 4-O-Sulfate (FA-4-O-Sulfate) presents a unique chromatographic challenge. It possesses both a highly acidic, permanently ionized sulfate group (pKa < 1) and a weakly acidic carboxylic acid (pKa ~4.5). This dual-functionality often wreaks havoc on standard reversed-phase HPLC methods, leading to void volume elution, severe peak tailing, and co-elution with structurally similar glucuronides[1].

This guide is designed to bypass trial-and-error. Below, we break down the root causes of poor resolution and provide a self-validating, field-proven methodology to achieve baseline separation for sulfated phenolic metabolites.

Phase II Metabolism & Analytical Complexity

To understand how to separate these compounds, we must first understand how they are formed. Dietary ferulic acid is rapidly metabolized in the liver and gastrointestinal tract into highly polar conjugates[2].

Pathway FA Ferulic Acid (Parent) SULT Sulfotransferase (Liver/Gut) FA->SULT Phase II Sulfation UGT UDP-Glucuronosyl- transferase FA->UGT Phase II Glucuronidation FAS Ferulic Acid 4-O-Sulfate SULT->FAS FAG Ferulic Acid Glucuronides UGT->FAG

Phase II metabolic pathways of Ferulic Acid generating highly polar conjugates.

Troubleshooting Q&A: Resolving FA-4-O-Sulfate

Q1: Why does Ferulic Acid 4-O-Sulfate elute in the void volume on my standard C18 column? A: This is a classic retention failure caused by the extreme polarity of the sulfate group. To force retention of highly polar sulfates, analysts often drop the organic modifier below 5%. However, on a standard C18 column, highly aqueous environments cause the hydrophobic alkyl chains to self-associate (phase collapse), expelling the analyte into the void volume[3]. Solution: Switch to a Polar-Embedded C18 (AQ) or a Pentafluorophenyl (PFP) column. These stationary phases resist phase collapse in 100% aqueous conditions and offer alternative retention mechanisms (dipole-dipole and π−π interactions) necessary for capturing aromatic sulfates[1].

Q2: I am experiencing severe peak tailing for the sulfate metabolite, but the parent ferulic acid peak is perfectly symmetrical. How do I fix this? A: Peak tailing here is a symptom of partial ionization and secondary interactions. If your mobile phase pH is near the pKa of ferulic acid's carboxylic group (~4.5), the molecule exists in a mixed ionization state, smearing the peak across the chromatogram. Furthermore, the permanently ionized sulfate group strongly interacts with unendcapped silanol active sites on the silica backbone[1][3]. Solution: Lower the mobile phase pH to exactly 2.5 – 2.7 using 0.1% Formic Acid. This fully protonates the carboxylic acid, eliminating the mixed-mode retention, while the robust stationary phase handles the permanently ionized sulfate.

Q3: How can I resolve Ferulic Acid 4-O-Sulfate from Ferulic Acid Glucuronides? They co-elute early in my gradient. A: Both are highly polar phase II metabolites that elute in the same retention window[2]. Acetonitrile, being an aprotic solvent, often fails to differentiate the subtle hydrogen-bonding differences between a sulfate and a glucuronide moiety. Solution: Switch your organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that actively participates in hydrogen bonding, providing orthogonal selectivity that pulls the glucuronide and sulfate peaks apart[4]. Combine this with a flattened initial gradient slope (e.g., 2% to 15% B over 10 minutes).

Q4: When coupling this method to LC-MS/MS, my signal intensity for FA-4-O-Sulfate drops significantly. Why? A: Acetonitrile can cause severe ion suppression for sulfoconjugated metabolites in electrospray ionization negative mode (ESI-). Solution: Using Methanol not only improves your chromatographic resolution (as noted in Q3) but also drastically enhances the ionization efficiency and signal intensity for the m/z 273 parent ion[4][5].

Diagnostic Workflow

Workflow Start Issue: Poor Resolution FA-4-O-Sulfate CheckRet Is retention factor (k') < 2? Start->CheckRet FixRet Action: Decrease initial %B or switch to PFP/AQ-C18 CheckRet->FixRet Yes CheckTail Is peak tailing > 1.5? CheckRet->CheckTail No FixRet->CheckTail FixTail Action: Adjust mobile phase pH to < 3.0 (Formic Acid) CheckTail->FixTail Yes CheckCo Co-elution with Glucuronides? CheckTail->CheckCo No FixTail->CheckCo FixCo Action: Flatten gradient slope Change modifier to MeOH CheckCo->FixCo Yes Success Optimized Method (Rs > 1.5) CheckCo->Success No FixCo->Success

Logical troubleshooting workflow for resolving FA-4-O-Sulfate HPLC issues.

Quantitative Data: Stationary Phase Selection Matrix

Choosing the correct column chemistry is the highest-impact variable for this assay. Below is a summary of expected performance metrics based on stationary phase chemistry.

Stationary Phase ChemistryRetention Factor (k') for FA-4-O-SulfateSelectivity vs. GlucuronidesRecommended Use Case
Standard C18 < 1.0 (Poor)LowNot recommended; high risk of phase collapse at low organic %.
Polar-Embedded C18 (AQ) ~ 2.5 (Good)ModerateGeneral metabolite profiling; safely tolerates 100% aqueous starts.
Pentafluorophenyl (PFP) ~ 4.0 (Excellent)HighOptimal. Best for resolving closely related aromatic sulfates via π−π interactions.
HILIC > 5.0 (Strong)HighOrthogonal approach for isolating exclusively polar metabolite fractions.

Self-Validating HPLC-DAD/MS Protocol

This protocol is engineered as a self-validating system. It includes a System Suitability Test (SST) that acts as an internal control mechanism to ensure the physical chemistry of the system is correct before biological samples are committed.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 100% LC-MS grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: 100% LC-MS grade Methanol with 0.1% Formic Acid (v/v).

  • Causality Check: Formic acid ensures the pH remains ~2.7 to prevent carboxylate ionization tailing, while Methanol enhances ESI- MS sensitivity and protic selectivity[1][4].

Step 2: Column & System Equilibration

  • Column: PFP (Pentafluorophenyl) or Polar-Embedded C18 (e.g., 2.1 x 100 mm, 1.8 µm).

  • Temperature: 35 °C (Reduces system backpressure and improves mass transfer kinetics).

  • Equilibration: Flush with 98% A / 2% B for a minimum of 10 column volumes.

Step 3: Optimized Gradient Elution Profile

  • 0.0 - 2.0 min: 2% B (Isocratic hold to anchor the highly polar sulfate).

  • 2.0 - 12.0 min: 2% to 30% B (Shallow ramp specifically designed to separate the sulfate from the glucuronide).

  • 12.0 - 15.0 min: 30% to 95% B (Column wash to elute parent ferulic acid and lipophilic matrix).

  • 15.0 - 18.0 min: 95% B (Hold wash).

  • 18.0 - 22.0 min: 2% B (Re-equilibration).

Step 4: Detection Parameters

  • UV/DAD: Monitor at 280 nm and 320 nm.

  • MS/MS (ESI Negative Mode): Monitor the primary transition m/z 273 193 (representing the diagnostic loss of the 80 amu sulfate group)[5].

Step 5: System Suitability Test (SST) - Crucial Validation Step Inject a mixed standard of Ferulic Acid and FA-4-O-Sulfate.

  • Acceptance Criteria: The resolution ( Rs​ ) between the two peaks must be > 2.0. The asymmetry factor ( As​ ) for FA-4-O-Sulfate must be between 0.9 and 1.2.

  • Self-Correction: If As​ > 1.2, the system is flagging a pH failure. Do not proceed. Purge the system and remake Mobile Phase A with fresh formic acid to ensure proper acidification.

References

  • Butyric acid increases transepithelial transport of ferulic acid through upregulation of the monocarboxylate transporters SLC16A1 (MCT1) and SLC16A3 (MCT4) - PMC - NIH - 6

  • Technical Support Center: Optimizing HPLC Separation of 2-Methoxy-4-(2-nitrovinyl)phenol and its Metabolites - Benchchem - 3

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC - NIH - 1

  • Transport and Metabolism of Ferulic Acid through the Colonic Epithelium - DOI - 2

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC - NIH - 4

  • Antioxidant Activity of Sulfate Metabolites of Chlorogenic Acid - MDPI - 5

Sources

Optimization

"potential interferences in Ferulic Acid 4-O-Sulfate quantification"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex analytical challenges encountered when quantifying Ferulic Acid 4-O-Sulfate (FA-4-O-sulfa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex analytical challenges encountered when quantifying Ferulic Acid 4-O-Sulfate (FA-4-O-sulfate) in biological matrices. Because FA-4-O-sulfate is a major phase II metabolite of dietary phenolics, its accurate quantification via LC-MS/MS is frequently compromised by structural isomers, complex biofluid matrices, and the inherent instability of the sulfate ester bond.

This guide provides field-proven troubleshooting protocols, grounded in mechanistic causality and self-validating workflows.

Workflow Start FA-4-O-Sulfate Quantification Workflow Isobaric Isobaric Interference (Isoferulic Acid Sulfate) Start->Isobaric Co-elution risk Matrix Matrix Suppression (Phospholipids) Start->Matrix Biofluid extracts InSource In-Source Fragmentation (Sulfate Loss) Start->InSource Labile ester bond SolIsobaric PFP Column Separation & Methanol Gradient Isobaric->SolIsobaric SolMatrix Mixed-Mode SPE & Stable Isotope IS Matrix->SolMatrix SolInSource Optimize ESI Voltage (Lower DP/Fragmentor) InSource->SolInSource

Troubleshooting workflow for Ferulic Acid 4-O-Sulfate LC-MS/MS quantification interferences.

FAQ & Troubleshooting Guides

Isobaric & Isomeric Interferences

Q: Why am I seeing a split peak or an asymmetrical shoulder in the MRM channel (m/z 273 → 193) for Ferulic Acid 4-O-Sulfate?

Causality: You are likely observing the co-elution of an endogenous isobaric isomer. Ferulic acid 4-O-sulfate shares its exact monoisotopic mass and primary fragmentation pathway (the loss of an 80 Da SO3​ group) with several positional isomers, most notably isoferulic acid 3-O-sulfate [1]. Because standard triple quadrupole (QqQ) mass spectrometers cannot distinguish between these isobaric ions, any co-eluting isomers will artificially inflate your quantification or manifest as split peaks[2]. Standard C18 columns often lack the selectivity to resolve these subtle positional differences on the phenolic ring.

Protocol: Resolving Isobaric Co-elution

  • Change Stationary Phase: Replace your standard C18 column with a Pentafluorophenyl (PFP) or Biphenyl UHPLC column. The fluorine atoms in the PFP phase provide enhanced π−π , dipole, and hydrogen-bonding interactions, which are highly sensitive to the positional differences of the methoxy and sulfate groups on the phenolic ring.

  • Modify Mobile Phase: Switch Mobile Phase B from Acetonitrile to Methanol. Methanol is a protic solvent that enhances the differential selectivity of structurally similar phenolic sulfates[3].

  • Optimize Gradient: Run a shallow gradient of 0.1% formic acid in water (A) and methanol (B), increasing B by no more than 2-3% per minute through the elution window.

Self-Validation System: Inject a blank matrix spiked only with an authentic standard of isoferulic acid 3-O-sulfate. If a peak appears at the exact retention time established for FA-4-O-sulfate, your chromatographic separation has failed and requires further gradient flattening.

Matrix Effects & Ion Suppression

Q: My standard curve in neat solvent is perfectly linear, but my spike-recovery in human plasma is highly variable (e.g., 40–120%). What is causing this discrepancy?

Causality: This is a classic presentation of severe matrix effects—specifically, ion suppression caused by co-eluting endogenous phospholipids or salts competing for charge in the electrospray ionization (ESI) source[4]. Furthermore, because ferulic acid is a ubiquitous dietary phenolic compound, baseline endogenous levels of FA-4-O-sulfate in human plasma can interfere with establishing an accurate lower limit of quantification (LLOQ)[5].

Protocol: Matrix Mitigation & Extraction

  • Solid-Phase Extraction (SPE): Utilize a Mixed-Mode Weak Anion Exchange (WAX) SPE cartridge.

    • Condition: 1 mL Methanol, 1 mL Water.

    • Load: Plasma diluted 1:1 with 2% ammonium hydroxide (ensures the sulfate group is fully ionized).

    • Wash: 1 mL Water, followed by 1 mL Methanol (removes neutral lipids and basic interferences).

    • Elute: 1 mL of 5% ammonium hydroxide in Methanol.

  • Isotopic Internal Standard: Always use a stable isotope-labeled internal standard (e.g., 13C -labeled or deuterated FA-4-O-sulfate) spiked prior to extraction to normalize ionization efficiency and extraction recovery[6].

Self-Validation System: Perform a post-column infusion test. Continuously infuse a neat solution of FA-4-O-sulfate into the MS source via a T-junction while injecting a blank plasma extract through the LC column. Any dips in the baseline MS signal at your analyte's retention time confirm that matrix suppression is still occurring.

In-Source Fragmentation

Q: I am detecting abnormally high levels of free ferulic acid (m/z 193 → 134) that perfectly co-elute with my FA-4-O-sulfate peak. Is my sample degrading in the vial?

Causality: While ex vivo sample degradation is possible, perfect chromatographic co-elution strongly points to in-source collision-induced dissociation (in-source CID)[3]. The sulfate ester bond in phase II metabolites is highly labile[7]. If the declustering potential (DP), fragmentor voltage, or capillary temperature in the ESI source is set too high, FA-4-O-sulfate will prematurely lose the SO3​ group (80 Da) before entering the first quadrupole (Q1). The instrument then detects it as a pseudomolecular ion of free ferulic acid, leading to a massive underestimation of the sulfate conjugate.

Protocol: ESI Source Optimization

  • Infuse a pure standard of FA-4-O-sulfate (1 µg/mL) directly into the mass spectrometer.

  • Monitor both the intact sulfate precursor ( [M−H]− at m/z 273) and the free ferulic acid artifact ( [M−H]− at m/z 193) in MS1 (Q1 scan mode).

  • Gradually decrease the declustering potential (or fragmentor voltage) from 100 V down to 20 V in 10 V increments.

  • Select the highest voltage that maximizes the m/z 273 signal while keeping the m/z 193 artifact signal below 5% of the base peak.

Self-Validation System: Inject a pure, freshly prepared standard of FA-4-O-sulfate using your finalized LC-MS/MS method. If the MRM channel for free ferulic acid (m/z 193 → 134) shows a peak at the exact retention time of the sulfate conjugate, your source parameters are still too harsh and are actively destroying the analyte.

Quantitative Data: Analyte & Interference Parameters

The following table summarizes the key mass spectrometric parameters and expected chromatographic behaviors to help you distinguish FA-4-O-sulfate from its primary interferences.

Analyte / InterferentPrecursor Ion ( [M−H]− )Product Ion (m/z)Collision Energy (eV)Expected Retention Behavior (C18 vs. PFP)
Ferulic Acid 4-O-Sulfate 273.0193.0-15 to -20Baseline Target
Isoferulic Acid 3-O-Sulfate 273.0193.0-15 to -20Co-elutes on C18; Resolves later on PFP
Caffeic Acid 4-O-Sulfate 259.0179.0-15 to -20Elutes earlier (more hydrophilic)
Free Ferulic Acid 193.0134.0-20 to -25Elutes later (more hydrophobic)

References

  • Antioxidant Activity of Sulfate Metabolites of Chlorogenic Acid - MDPI. Molecules. 7

  • Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée. British Journal of Nutrition. 5

  • Determination of Ferulic Acid in Rat Plasma by Liquid Chromatography–Tandem Mass Spectrometry Method: Application to a Pharmacokinetic Study. Acta Chromatographica. 6

  • Absorption, Metabolism and Excretion of Cranberry (Poly)phenols in Humans: A Dose Response Study and Assessment of Inter-Individual Variability. Nutrients. 1

  • Discovery, identification and mitigation of isobaric sulfate metabolite interference to a phosphate prodrug in LC-MS/MS bioanalysis: Critical role of method development in ensuring assay quality. Journal of Pharmaceutical and Biomedical Analysis. 2

  • Selective Analysis of Co-Eluting Isobaric Compounds with Single Quadrupole Mass Detection. ThermoFisher Scientific. 3

  • Interference Testing and Mitigation in LC-MS/MS Assays. Association for Diagnostics & Laboratory Medicine (ADLM).4

Sources

Reference Data & Comparative Studies

Validation

Comparative Vasodilation Dynamics: Ferulic Acid vs. Ferulic Acid 4-O-Sulfate

Executive Summary: The Aglycone vs. Metabolite Paradigm In natural product drug discovery, a pervasive critical oversight is the failure to account for Phase II metabolism during in vitro to in vivo extrapolation (IVIVE)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aglycone vs. Metabolite Paradigm

In natural product drug discovery, a pervasive critical oversight is the failure to account for Phase II metabolism during in vitro to in vivo extrapolation (IVIVE). Ferulic acid (FA), a ubiquitous dietary hydroxycinnamic acid, is widely celebrated for its cardiovascular benefits, including blood pressure reduction. However, exposing isolated vascular tissue to the aglycone (free FA) often yields negligible results at physiological concentrations.

Pharmacokinetic realities dictate that upon ingestion, FA is rapidly conjugated in the gut and liver. The primary circulating effector is its Phase II metabolite: Ferulic Acid 4-O-Sulfate (FA-sul) . This guide provides an objective, data-driven comparison of the vasodilatory efficacy of FA versus FA-sul, detailing the mechanistic pathways and providing self-validating experimental protocols for preclinical evaluation.

Pharmacokinetics & The Phase II Metabolism Shift

To understand the causality behind experimental design choices, we must first look at the metabolic fate of FA. When administered orally, free FA undergoes extensive first-pass metabolism mediated by sulfotransferases (SULTs) in the intestinal mucosa and hepatic tissue.

Testing free FA in isolated tissue baths ignores this physiological conversion. Sulfation, often considered a pathway for drug inactivation and clearance, uniquely enhances the vasoactive properties of ferulic acid—a phenomenon similarly observed with the vasodilator minoxidil (which requires conversion to minoxidil sulfate).

G Dietary_FA Dietary Ferulic Acid (FA) (Aglycone) Gut_Liver Hepatic & Intestinal SULTs (Sulfotransferases) Dietary_FA->Gut_Liver FA_Sulfate Ferulic Acid 4-O-Sulfate (FA-sul) Gut_Liver->FA_Sulfate Phase II Metabolism Systemic Systemic Circulation (Primary Bioactive Effector) FA_Sulfate->Systemic

Phase II metabolic conversion of Ferulic Acid to FA-4-O-Sulfate.

Comparative Vasodilatory Efficacy

Experimental data clearly delineates the functional divergence between FA and FA-sul. In robust ex vivo myography models utilizing mouse resistance arteries (femoral and saphenous), FA-sul demonstrates potent, concentration-dependent vasorelaxation, whereas the parent compound FA exhibits no significant response within the same physiological concentration range (Van Rymenant et al., 2017)[1].

Quantitative Performance Comparison
ParameterFerulic Acid (FA)Ferulic Acid 4-O-Sulfate (FA-sul)
Ex Vivo Emax (Femoral Artery) No significant relaxation89.8 ± 4.5% relaxation
Ex Vivo Emax (Saphenous Artery) No significant relaxation64.2 ± 4.0% relaxation
Ex Vivo Emax (Aorta) No significant relaxation70.7 ± 3.5% relaxation
Effective Concentration Range N/A0.1 μM – 30 μM
In Vivo Effect (IV Injection) No effect on Mean Arterial PressureSignificant decrease in Mean Arterial Pressure

Data summarized from isolated mouse artery tissue myograph studies and in vivo hemodynamic monitoring.

Mechanistic Divergence: The sGC/Kv Channel Axis

Why does the sulfate moiety confer such profound bioactivity? Mechanistic validation reveals that FA-sul acts as a specific stimulator of soluble guanylate cyclase (sGC) .

The causality of this pathway is proven through targeted inhibition:

  • sGC Dependence: Vasorelaxation is completely blunted by ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a highly specific sGC inhibitor, and is absent in sGCα1(-/-) knockout models.

  • Potassium Channel Coupling: The accumulation of intracellular cGMP subsequently activates voltage-dependent potassium channels (Kv channels). Blocking these channels with 4-aminopyridine (4-AP) significantly attenuates the FA-sul response. (Note: Blockers of other K+ channels, such as apamin or glibenclamide, do not affect FA-sul, isolating the Kv channel as the specific downstream effector).

G FASul FA-4-O-Sulfate (FA-sul) sGC Soluble Guanylate Cyclase (sGC) FASul->sGC cGMP Intracellular cGMP Accumulation sGC->cGMP Kv Voltage-Dependent K+ Channels (Kv) cGMP->Kv Hyperpol Membrane Hyperpolarization Kv->Hyperpol Relax Vasorelaxation Hyperpol->Relax ODQ ODQ (sGC Inhibitor) ODQ->sGC Blocks AP4 4-Aminopyridine (Kv Blocker) AP4->Kv Blocks

FA-sul mediated vasodilation signaling pathway via sGC and Kv channels.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, drug development professionals must utilize self-validating experimental designs. The following protocols are engineered to not only measure efficacy but to internally verify the mechanism of action.

Protocol A: Ex Vivo Tissue Myography (Resistance Arteries)

Rationale: Femoral and saphenous arteries are utilized over the aorta because smaller resistance arteries are the primary contributors to systemic vascular resistance and blood pressure regulation.

Step-by-Step Methodology:

  • Tissue Isolation: Euthanize mice via cervical dislocation. Rapidly excise femoral arteries and clear them of surrounding connective tissue in ice-cold, oxygenated Krebs-Ringer solution.

  • Mounting: Mount 2 mm arterial segments in a wire myograph system containing 37°C Krebs-Ringer solution, continuously bubbled with 95% O₂ / 5% CO₂.

  • Normalization: Apply a passive resting tension (e.g., 2 mN) and allow the tissue to equilibrate for 45 minutes, washing every 15 minutes.

  • Viability Check: Induce depolarization using a high-K+ solution (120 mM KCl) to verify smooth muscle viability. Wash until baseline tension is restored.

  • Pre-constriction: Induce active tone using an α1-adrenergic agonist (e.g., Phenylephrine, 1 μM). Wait for a stable plateau.

  • Cumulative Concentration-Response: Add FA or FA-sul in cumulative half-log concentrations ( 10−7 M to 3×10−5 M). Record the percentage of relaxation relative to the pre-constricted tone.

  • Internal Validation (Mechanistic Proof):

    • Control arm: Vehicle only.

    • Validation arm 1: Pre-incubate tissue with 10 μM ODQ for 20 mins prior to pre-constriction. (Expected result: FA-sul relaxation is abolished).

    • Validation arm 2: Pre-incubate tissue with 1 mM 4-Aminopyridine (4-AP). (Expected result: FA-sul relaxation is significantly attenuated).

Protocol B: In Vivo Hemodynamic Monitoring

Rationale: Confirms that the ex vivo Kv-channel hyperpolarization translates to systemic mean arterial pressure (MAP) reduction.

Step-by-Step Methodology:

  • Anesthesia & Cannulation: Anesthetize the murine model (e.g., using urethane for stable cardiovascular hemodynamics). Cannulate the right carotid artery with a fluid-filled catheter connected to a pressure transducer to monitor MAP.

  • Intravenous Access: Cannulate the right jugular vein for compound administration.

  • Baseline Stabilization: Allow hemodynamics to stabilize for 20 minutes post-surgery.

  • Administration: Inject a bolus of FA-sul (e.g., 160 μg/kg) or an equimolar dose of free FA via the jugular vein.

  • Data Acquisition: Continuously record MAP and heart rate for 30 minutes post-injection. (Expected result: FA-sul triggers an immediate, significant drop in MAP, whereas free FA vehicle controls remain at baseline).

Conclusion & Translational Impact

For drug development professionals formulating cardiovascular nutraceuticals or synthetic analogs, the data is unequivocal: Ferulic acid 4-O-sulfate is the active vasodilatory principle, not the aglycone.

In vitro screening assays that rely solely on free ferulic acid will yield false negatives regarding vasodilatory potential. Future pharmacokinetic modeling and structural-activity relationship (SAR) studies must prioritize phase II conjugates to accurately predict in vivo efficacy and design superior antihypertensive therapeutics.

References

  • Van Rymenant E, Van Camp J, Pauwels B, et al. "Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice." The Journal of Nutritional Biochemistry, 2017. URL: [Link]

  • Zhao Z, et al. "Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics." MDPI Nutrients, 2023. URL: [Link] (Derived from PMC/MDPI source data).

  • PubMed Central (PMC). "Protective Effects of Ferulic Acid on Metabolic Syndrome: A Comprehensive Review." National Institutes of Health, 2021. URL: [Link]

Sources

Comparative

Comparative Mechanistic Guide: Ferulic Acid 4-O-Sulfate vs. Conventional Vasodilators

As a Senior Application Scientist in cardiovascular pharmacology, I frequently encounter the misconception that phase II metabolism strictly serves as a detoxification and deactivation pathway. While true for many xenobi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in cardiovascular pharmacology, I frequently encounter the misconception that phase II metabolism strictly serves as a detoxification and deactivation pathway. While true for many xenobiotics, Ferulic Acid 4-O-Sulfate (FA-4-O-S) —the predominant circulating metabolite of dietary ferulic acid—defies this dogma. Sulfation acts as a bio-activator for this molecule, transforming it into a potent, acute vasorelaxant that significantly outperforms its parent aglycone[1].

This guide provides an objective, data-driven comparison of FA-4-O-S against conventional vasodilators, detailing its unique mechanistic profile and providing self-validating protocols for preclinical evaluation.

Mechanistic Profiling: How FA-4-O-S Differentiates

To understand the therapeutic potential of FA-4-O-S, we must benchmark its mechanism of action against established clinical vasodilators.

  • Standard Calcium Channel Blockers (e.g., Amlodipine): These agents directly antagonize L-type voltage-dependent calcium channels (VDCCs) on vascular smooth muscle cells.

  • K+ Channel Openers (e.g., Minoxidil Sulfate): Minoxidil requires sulfotransferase-mediated phase II metabolism to become active. Once sulfated, it opens ATP-sensitive potassium channels ( KATP​ ), driving hyperpolarization.

  • The FA-4-O-S Pathway: FA-4-O-S operates via a dual-modulatory pathway. Ex vivo studies demonstrate that it enhances soluble guanylate cyclase (sGC) activity independently of the endothelium[2]. The subsequent accumulation of intracellular cGMP activates Protein Kinase G (PKG), which opens voltage-dependent potassium channels (Kv) rather than KATP​ channels[2]. This K+ efflux hyperpolarizes the membrane, indirectly shutting down VDCCs and causing vasorelaxation[2].

  • Endothelial NO Preservation: Concurrently, in vitro models using Human Umbilical Vein Endothelial Cells (HUVECs) show that FA-4-O-S decreases superoxide production, thereby preventing the oxidative degradation of endogenous nitric oxide (NO)[3]. This mimics the action of NADPH oxidase inhibitors like apocynin[3].

Visualizing the FA-4-O-S Vasorelaxation Cascade

Pathway FA Ferulic Acid 4-O-Sulfate (Phase II Metabolite) sGC Soluble Guanylate Cyclase (sGC) Activation FA->sGC Stimulates cGMP Intracellular cGMP Accumulation sGC->cGMP Catalyzes Kv Kv-Channel Opening (K+ Efflux) cGMP->Kv Activates PKG Hyper Membrane Hyperpolarization Kv->Hyper Induces Ca Inhibition of Voltage-Operated Ca2+ Channels (VDCC) Hyper->Ca Voltage Drop Relax Vascular Smooth Muscle Relaxation Ca->Relax Decreases Intracellular Ca2+

Signaling cascade of FA-4-O-S mediated vasorelaxation via sGC and Kv channels.

Quantitative Efficacy Comparison

The superior efficacy of the sulfated metabolite over its parent compound is stark when evaluated in isolated resistance arteries. The table below summarizes the maximum vasorelaxation ( Emax​ ) achieved ex vivo in mouse models using a cumulative concentration up to 3×10−5 M[2].

Tissue Bed Emax​ : FA-4-O-S Emax​ : Ferulic Acid (Aglycone)Vehicle Control
Femoral Artery 89.8 ± 4.5%No significant response14.5 ± 13.5%
Saphenous Artery 64.2 ± 4.0%No significant response32.8 ± 7.4%
Thoracic Aorta 70.7 ± 3.5%No significant response-15.9 ± 10.5%

Data Interpretation: FA-4-O-S exerts its most profound effects on the femoral artery (~90% relaxation), a critical resistance vessel dictating systemic blood pressure. The parent aglycone (Ferulic Acid) fails to elicit significant acute relaxation at matched physiological concentrations, confirming that phase II sulfation is a prerequisite for this specific acute hemodynamic response[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in control to prove causality rather than mere correlation.

Protocol A: Ex Vivo Isometric Tension Recording (Tissue Myography)

Objective: To isolate the direct smooth-muscle effects of FA-4-O-S from systemic neurohumoral reflexes.

  • Tissue Isolation: Excise femoral and saphenous arteries from male Swiss mice. Causality: Resistance arteries are selected over the aorta because they are the primary regulators of peripheral vascular resistance and mean arterial pressure (MAP)[2].

  • Endothelial Denudation (Validation Step 1): Mechanically denude the endothelium in a subset of vessels by rubbing the intima with a human hair. Causality: If FA-4-O-S still induces relaxation in denuded vessels, it definitively proves the mechanism is a direct action on the vascular smooth muscle rather than reliant on endothelial NO release[2].

  • Pre-constriction & Dosing: Mount 2-mm segments in a wire myograph containing aerated physiological salt solution (37°C). Pre-constrict with phenylephrine. Cumulatively add FA-4-O-S ( 10−7 to 3×10−5 M).

  • Mechanistic Isolation (Validation Step 2): Pre-incubate parallel intact preparations with 4-aminopyridine (4-AP) . Causality: 4-AP is a highly specific inhibitor of voltage-dependent potassium (Kv) channels. A blunted relaxation response in the presence of 4-AP confirms that Kv channel opening is the obligate downstream effector of FA-4-O-S[2].

Protocol B: In Vitro Endothelial NO Balance Assessment

Objective: To evaluate the secondary, endothelium-protective properties of FA-4-O-S.

  • Cell Culture: Culture Primary Human Umbilical Vein Endothelial Cells (HUVECs) and expose them to 1 µM FA-4-O-S for 24 hours. Causality: 1 µM is utilized because it accurately reflects achievable circulating plasma concentrations following the dietary consumption of ferulic acid-rich foods[3].

  • Biomarker Quantification: Measure intracellular cGMP and superoxide anion levels. Causality: NO is highly volatile with a half-life of seconds. Measuring its stable second messenger (cGMP) alongside its primary degradation driver (superoxide) provides a highly reliable index of actual NO bioavailability[3].

  • Positive Control Benchmarking (Validation Step): Run a parallel assay using Apocynin (a known NADPH oxidase inhibitor). Causality: Comparing the superoxide-scavenging efficiency of FA-4-O-S directly against Apocynin validates its structural homology and confirms its role in preventing NO degradation[3].

References

  • Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice - PubMed Source: nih.gov URL:[Link]

  • Ferulic acid and its derivatives modulate nitric oxide balance in HUVEC cells Source: roehampton.ac.uk URL:[Link]

  • Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics - PMC Source: nih.gov URL:[Link]

  • Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice - Biblio Source: ugent.be URL:[Link]

Sources

Validation

Validating the Biological Activity of Synthetic Ferulic Acid 4-O-Sulfate: A Comparative Application Guide

In the landscape of drug development and nutritional biochemistry, a pervasive methodological error is the over-reliance on unconjugated aglycones to model in vivo efficacy. While Ferulic Acid (FA) is celebrated for its...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and nutritional biochemistry, a pervasive methodological error is the over-reliance on unconjugated aglycones to model in vivo efficacy. While Ferulic Acid (FA) is celebrated for its cardiovascular benefits, in vitro assays utilizing unconjugated FA often fail to translate to clinical realities.

Why? Because upon ingestion, FA undergoes rapid phase II metabolism in the gut and liver, circulating predominantly as Ferulic Acid 4-O-Sulfate (FA-4-O-S) [1], [2]. For researchers aiming to validate true physiological mechanisms, utilizing highly pure, synthetic FA-4-O-S is an absolute necessity.

As a Senior Application Scientist, I have structured this guide to unpack the mechanistic paradigm shift caused by 4-O-sulfation, compare its performance against its parent compound, and provide self-validating experimental workflows for your laboratory.

The Mechanistic Paradigm Shift: From Antioxidant to Signaling Molecule

When transitioning from unconjugated FA to synthetic FA-4-O-S, researchers must account for a fundamental inversion in biological activity.

  • Loss of Direct Antioxidant Capacity: The direct free-radical scavenging power of FA relies on the resonance-stabilized phenoxyl radical formed at its 4-hydroxyl group. When this site is sulfated, the active hydroxyl group is blocked. Consequently, synthetic FA-4-O-S exhibits drastically reduced direct antioxidant activity in FRAP and ABTS assays compared to unconjugated FA [3], [4].

  • Gain of Vasorelaxant Function: Paradoxically, while sulfation neutralizes direct ROS scavenging, it unlocks potent cell-signaling capabilities. FA-4-O-S acts as a potent ex vivo vasorelaxant and in vivo antihypertensive agent by activating the soluble guanylate cyclase (sGC) pathway—an effect entirely absent in unconjugated FA at physiological concentrations [1].

Pathway FA Synthetic FA-4-O-S sGC Soluble Guanylate Cyclase (sGC) Activation FA->sGC Binds/Activates cGMP cGMP Production sGC->cGMP Catalyzes K_channel Kv-Channel Opening (K+ Efflux) cGMP->K_channel Activates PKG Hyperpol Membrane Hyperpolarization K_channel->Hyperpol Ion Shift Ca_inhibit Voltage-Operated Ca2+ Channel Inhibition Hyperpol->Ca_inhibit Blocks Entry Vasorelaxation Vasorelaxation (Blood Pressure Lowering) Ca_inhibit->Vasorelaxation Decreased Intracellular Ca2+

Fig 1: Mechanistic pathway of FA-4-O-S inducing vasorelaxation via sGC activation.

Comparative Performance Data

To justify the transition to synthetic FA-4-O-S in your assays, review the distinct pharmacological profiles summarized below.

ParameterUnconjugated Ferulic Acid (FA)Synthetic Ferulic Acid 4-O-Sulfate (FA-4-O-S)
Physiological Abundance Low (Rapidly metabolized in gut/liver)High (Dominant phase II plasma metabolite)
Direct Antioxidant Capacity (FRAP) High (Active 4-hydroxyl group)Very Low (4-hydroxyl group blocked by sulfation)
Ex Vivo Vasorelaxation (Saphenous Emax) ~0% (No significant response)64.2 ± 4.0%
Ex Vivo Vasorelaxation (Femoral Emax) ~0% (No significant response)89.8 ± 4.5%
Primary Biological Role Direct ROS Scavenging (In Vitro)Cell Signaling / sGC Activation (In Vivo)

Experimental Validation Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By incorporating specific mechanistic inhibitors and structural controls, the assay internally verifies that the observed biological activity is exclusively driven by the synthetic compound.

Protocol A: Ex Vivo Vasorelaxation Assay (Tissue Myograph)

Objective: Validate the blood pressure-lowering potential of synthetic FA-4-O-S via the sGC pathway.

  • Tissue Isolation & Mounting: Isolate mouse femoral arteries and mount them in a wire myograph containing oxygenated Krebs-Henseleit buffer at 37°C.

    • Causality: The Krebs-Henseleit buffer provides the exact osmotic and ionic environment (Ca2+, K+, Na+) required to maintain vascular smooth muscle contractility and endothelial integrity outside the body.

  • Baseline Pre-constriction: Induce active tension using a vasoconstrictor such as phenylephrine (PE).

    • Causality: Arteries at a resting state cannot demonstrate relaxation. Pre-constriction establishes an elevated baseline tension, allowing the precise quantification of subsequent vasodilatory effects.

  • The Self-Validating Control (sGC Inhibition): Pre-incubate a parallel set of mounted tissues with 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) for 20 minutes prior to dosing.

    • Causality: ODQ is a highly selective, irreversible inhibitor of soluble guanylate cyclase (sGC). By running this parallel arm, the assay becomes self-validating: if FA-4-O-S induces relaxation in the standard group but fails in the ODQ group, you definitively prove the relaxation is mechanistically driven by the sGC pathway, ruling out artifactual degradation [1].

  • Cumulative Dosing: Administer synthetic FA-4-O-S in cumulative concentrations (10⁻⁷ to 3×10⁻⁵ M).

    • Causality: Cumulative dosing establishes a precise dose-response curve (EC50 and Emax), essential for pharmacokinetic modeling.

Workflow Prep Artery Isolation (Mouse Aorta/Femoral) Mount Tissue Myograph Mounting (Krebs-Henseleit Buffer) Prep->Mount Constrict Pre-constriction (Phenylephrine) Mount->Constrict Inhibitor Self-Validation Step (ODQ Pre-incubation) Constrict->Inhibitor Mechanistic Control Dose Cumulative Dosing (FA-4-O-S: 10^-7 to 3x10^-5 M) Constrict->Dose Test Group Inhibitor->Dose Measure Tension Measurement (% Relaxation vs Baseline) Dose->Measure

Fig 2: Self-validating ex vivo myograph workflow for assessing vascular activity.

Protocol B: Comparative Antioxidant Capacity (FRAP Assay)

Objective: Confirm the structural-functional shift caused by 4-O-sulfation.

  • Reagent Preparation: Prepare the Ferric Reducing Antioxidant Power (FRAP) reagent (acetate buffer, TPTZ, and FeCl3).

  • Comparative Dosing: Evaluate synthetic FA-4-O-S alongside an equimolar concentration of unconjugated FA.

    • Causality: This protocol uses unconjugated FA not merely as a benchmark, but as a self-validating structural control. Because the only difference between the two molecules is the sulfate group at the 4-OH position, demonstrating high reducing activity in FA and negligible activity in FA-4-O-S definitively proves that sulfation neutralizes direct reducing power by blocking the active hydroxyl site [4].

References

  • [1] Van Rymenant E, et al. Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice. Journal of Nutritional Biochemistry (ugent.be). 1

  • [3] Piazzon A, et al. Antioxidant activity of phenolic acids and their metabolites: synthesis and antioxidant properties of the sulfate derivatives of ferulic and caffeic acids and of the acyl glucuronide of ferulic acid. Journal of Agricultural and Food Chemistry (fmach.it). 3

  • [4] Antioxidant Activity of Sulfate Metabolites of Chlorogenic Acid. MDPI. 4

  • [2] Comparison of Blood Profiles of γ-Oryzanol and Ferulic Acid in Rats after Oral Intake. NIH / PMC. 2

Sources

Comparative

The Paradigm Shift: From Parent Polyphenols to Phase II Metabolites

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the cardiovascular pharmacology of polyphenol metabolites. For decades, the cardiovascular benefits of dietary pol...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the cardiovascular pharmacology of polyphenol metabolites.

For decades, the cardiovascular benefits of dietary polyphenols were attributed directly to parent compounds like Ferulic Acid (FA). However, a critical reproducibility gap emerged between in vitro assays and in vivo clinical outcomes. This discrepancy is driven by extensive first-pass metabolism; the gut and liver rapidly convert FA into phase II conjugates, predominantly Ferulic Acid 4-O-Sulfate (FA-sul) .

Recent pharmacological evaluations have demonstrated a paradigm shift: sulfation is not merely a clearance mechanism but a critical bioactivation step. Ex vivo tissue myography confirms that FA-sul, rather than the parent aglycone FA, is the primary driver of arterial relaxation and blood pressure reduction. This guide provides an objective comparison of these compounds and a standardized, self-validating protocol to ensure high reproducibility in vascular reactivity studies.

Comparative Vasorelaxant Efficacy

To accurately assess drug candidates, researchers must compare the physiological concentrations of circulating metabolites against their parent forms. When tested across different murine arterial beds, FA-sul exhibits potent, concentration-dependent vasorelaxation, whereas unconjugated FA and its glucuronidated counterparts fail to elicit significant responses within the same physiological range (0.1 – 30 µM).

Table 1: Maximum Vasorelaxation ( Emax​ ) of Ferulic Acid vs. Phase II Metabolites

CompoundSaphenous Artery ( Emax​ )Femoral Artery ( Emax​ )Aorta ( Emax​ )Biological Relevance
Ferulic Acid (FA) No significant responseNo significant responseNo significant responseParent aglycone; rapidly metabolized
Ferulic Acid 4-O-Sulfate 64.2 ± 4.0% 89.8 ± 4.5% 70.7 ± 3.5% Major circulating active metabolite
Ferulic Acid Glucuronide No significant responseNo significant responseNo significant responseInactive clearance metabolite

Data synthesized from isolated mouse artery myography studies utilizing a 10⁻⁷ to 3×10⁻⁵ M concentration gradient.

Mechanistic Pathway Analysis

Understanding the causality behind FA-sul's efficacy is critical for targeted drug development. Unlike many classical vasodilators that rely on endothelial nitric oxide synthase (eNOS), FA-sul induces endothelium-independent vasorelaxation . It acts directly on the vascular smooth muscle cells (VSMCs) through a dual-target mechanism:

  • sGC Activation: FA-sul stimulates soluble guanylate cyclase (sGC), leading to the accumulation of cyclic guanosine monophosphate (cGMP).

  • Kv-Channel Opening: The downstream cascade (and potentially direct interactions) opens voltage-dependent potassium channels (Kv-channels). The resulting K+ efflux causes membrane hyperpolarization, which subsequently inhibits Voltage-Operated Ca2+ Channels (VOCCs), lowering intracellular calcium and forcing smooth muscle relaxation.

G FASUL Ferulic Acid 4-O-Sulfate (FA-sul) SGC Soluble Guanylate Cyclase (sGC) Activation FASUL->SGC Stimulates KV Kv-Channel Opening FASUL->KV Direct/Indirect Action CGMP cGMP Accumulation SGC->CGMP Synthesizes CGMP->KV Activates HYPER K+ Efflux & Hyperpolarization KV->HYPER Induces VOCC Inhibition of VOCC (Decreased Intracellular Ca2+) HYPER->VOCC Causes RELAX Vasorelaxation (Endothelium-Independent) VOCC->RELAX Leads to

FA-sul mediated endothelium-independent vasorelaxation signaling cascade.

Standardized Protocol: Ex Vivo Tissue Myography

To guarantee reproducibility when evaluating FA-sul or competing alternatives, researchers must employ a self-validating experimental workflow. The following protocol integrates strict internal controls to isolate the specific mechanism of action.

Self-Validating Control Matrix
  • Viability Control: 60 mM KCl (Verifies the smooth muscle contractile machinery is functional).

  • Endothelial Integrity Control: Acetylcholine (ACh) application post-precontraction.

  • Endothelial Independence Verification: Mechanical denudation + L-NAME (eNOS inhibitor). If the compound still relaxes the tissue, the effect is definitively localized to the VSMCs.

  • Mechanistic Validation: Pre-incubation with ODQ (sGC inhibitor) and 4-AP (Kv channel blocker).

Step-by-Step Methodology
  • Tissue Isolation & Mounting: Isolate saphenous or femoral arteries from euthanized mice. Mount 2 mm ring segments in a multi-wire myograph system containing oxygenated Krebs-Henseleit buffer (37°C, pH 7.4). Causality: Krebs buffer mimics physiological plasma osmolarity and ion concentrations.

  • Normalization & Viability: Apply a standardized resting tension. Expose tissues to 60 mM KCl to induce a reference contraction. Wash out and allow tension to return to baseline.

  • Pre-Contraction: Induce stable vascular tone using an α1​ -adrenergic agonist (e.g., Phenylephrine, 1 µM). Causality: Establishing a pre-contracted baseline is mandatory to quantify relaxation as a percentage of maximum tone.

  • Endothelium Denudation (Validation Step): Mechanically rub the intimal surface with a human hair. Confirm denudation by the loss of relaxation in response to 10 µM ACh. Treat the bath with 100 µM L-NAME to block any residual NO production.

  • Concentration-Response Curve (CRC): Add FA-sul cumulatively to the organ bath in half-log increments (0.1 µM to 30 µM). Record the plateau tension at each concentration.

  • Mechanistic Inhibition: Wash the tissue, re-equilibrate, and pre-incubate for 20 minutes with either 10 µM ODQ or 1 mM 4-AP. Repeat the pre-contraction and FA-sul CRC. Causality: A rightward shift or blunting of the CRC in the presence of these inhibitors definitively proves the reliance on the sGC and Kv-channel pathways.

Workflow ISO 1. Tissue Isolation (Saphenous/Femoral/Aorta) MOUNT 2. Myograph Mounting (Krebs-Henseleit Buffer, 37°C) ISO->MOUNT VIAB 3. Viability Check (60 mM KCl contraction) MOUNT->VIAB PRE 4. Pre-contraction (Phenylephrine 1 µM) VIAB->PRE CRC 5. Concentration-Response (FA-sul: 0.1 - 30 µM) PRE->CRC MECH 6. Mechanistic Validation (ODQ, 4-AP, L-NAME) CRC->MECH

Self-validating experimental workflow for ex vivo tissue myography.

Conclusion & Translational Outlook

The reproducibility of Ferulic Acid's cardiovascular benefits hinges entirely on the recognition of its phase II metabolites. By shifting focus from the parent aglycone to Ferulic Acid 4-O-Sulfate , researchers can accurately model the in vivo pharmacodynamics of dietary polyphenols. Utilizing rigorous, self-validating myography protocols ensures that the endothelium-independent, sGC/Kv-channel-driven vasorelaxant properties of FA-sul are reliably quantified, paving the way for targeted nutraceutical and pharmaceutical development.

References

  • Van Rymenant, E., Van Camp, J., Pauwels, B., Boydens, C., Vanden Daele, L., Beerens, K., Brouckaert, P., Smagghe, G., Kerimi, A., Williamson, G., Grootaert, C., & Van de Voorde, J. (2017). "
Validation

A Researcher's Guide to Confirming the Purity of Commercial Ferulic Acid 4-O-Sulfate Disodium Salt

For researchers, scientists, and professionals in drug development, the purity of a starting material is paramount. This guide provides an in-depth technical comparison of analytical methodologies to rigorously confirm t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a starting material is paramount. This guide provides an in-depth technical comparison of analytical methodologies to rigorously confirm the purity of commercially available Ferulic Acid 4-O-Sulfate Disodium Salt. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

Ferulic Acid 4-O-Sulfate, a major metabolite of ferulic acid, is of significant interest for its potential therapeutic properties.[1] Ensuring the integrity of your research begins with verifying the purity of your commercial sample, which can contain residual starting materials, byproducts from synthesis, or degradation products. This guide will equip you with the necessary tools to independently verify the quality of this critical research compound.

An Orthogonal Approach to Purity Verification

A single analytical technique is often insufficient to definitively determine the purity of a compound. Therefore, we advocate for an orthogonal approach, employing multiple, disparate analytical techniques. This ensures that impurities not detected by one method can be identified by another, providing a more complete purity profile. The primary methods for evaluating the purity of Ferulic Acid 4-O-Sulfate Disodium Salt are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most common and robust technique for assessing the purity of non-volatile and semi-volatile organic compounds.[2][3] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol: HPLC-DAD Analysis

This protocol is a starting point and may require optimization based on the specific HPLC system and column used.

Objective: To separate and quantify Ferulic Acid 4-O-Sulfate from potential impurities.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)[5]

  • Ferulic Acid 4-O-Sulfate Disodium Salt reference standard (if available)

  • Commercial Ferulic Acid 4-O-Sulfate Disodium Salt sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water and acetonitrile. A common starting point is a gradient elution to effectively separate compounds with a range of polarities. For example, a gradient of 10% to 50% acetonitrile in water (with 0.1% formic acid) over 20 minutes.[4]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to prepare a stock solution. Create a series of dilutions to generate a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the commercial sample in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[4]

    • Injection volume: 10 µL[4]

    • Column temperature: 25-30 °C

    • Detection wavelength: Monitor at the λmax of Ferulic Acid 4-O-Sulfate, which is expected to be around 320 nm, similar to ferulic acid.[4]

  • Data Analysis:

    • Run the blank (mobile phase), standard solutions, and the sample solution.

    • Identify the peak corresponding to Ferulic Acid 4-O-Sulfate based on the retention time of the reference standard.

    • Calculate the purity of the commercial sample by comparing the peak area of the main component to the total area of all peaks (area percent method). For a more accurate quantification, use the calibration curve generated from the reference standard.

Expected Results and Interpretation:

A pure sample should exhibit a single major peak at the expected retention time. The presence of other peaks indicates impurities. The retention time of the parent compound, ferulic acid, will be different from its sulfated form. Due to the increased polarity from the sulfate and disodium salt groups, Ferulic Acid 4-O-Sulfate is expected to have a shorter retention time than ferulic acid on a reversed-phase column.

Comparison with Alternatives:

For a more comprehensive separation of polar and highly polar substances, such as sulfated and non-sulfated phenolics, a pentafluorophenyl (PFP) stationary phase can be considered as an alternative to the standard C18 column. The separation results are strongly dependent on the pH and buffer capacity of the mobile phase.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Reference Standard Solution Injector Autosampler/Injector Standard->Injector Sample Commercial Sample Solution Sample->Injector Column C18 Reversed-Phase Column Injector->Column Mobile Phase Flow Detector DAD/UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Purity Purity Assessment Integration->Purity

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, allowing for the determination of the molecular weight of the compound and its fragments. This is a powerful tool for confirming the identity of the main peak and identifying unknown impurities.

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the molecular weight of Ferulic Acid 4-O-Sulfate and identify potential impurities through fragmentation analysis.

Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

Procedure:

  • LC Conditions: Utilize the HPLC conditions developed previously. Mobile phases containing non-volatile buffers like phosphate should be avoided; formic acid is a suitable alternative.

  • MS Conditions (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for detecting the deprotonated molecule [M-H]⁻.

    • Scan Range: Scan a mass range that includes the expected molecular weight of the ferulic acid 4-O-sulfate anion (C₁₀H₉O₇S⁻), which is approximately 273 m/z.

    • Fragmentation (MS/MS): Isolate the parent ion (m/z 273) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Expected Results and Interpretation:

The mass spectrum should show a prominent peak at m/z 273, corresponding to the [M-H]⁻ ion of ferulic acid 4-O-sulfate. The MS/MS fragmentation of this ion is expected to yield a major fragment at m/z 193, which corresponds to the loss of the sulfate group (SO₃, 80 Da) from the parent ion, resulting in the ferulic acid anion. The presence of other ions in the full scan MS or different fragmentation patterns in the MS/MS can indicate impurities.

Ionm/z (Expected)Interpretation
[M-H]⁻273Deprotonated Ferulic Acid 4-O-Sulfate
[M-H-SO₃]⁻193Loss of the sulfate group

LCMS_Fragmentation Parent Ferulic Acid 4-O-Sulfate Anion [M-H]⁻ = 273 m/z Fragment Ferulic Acid Anion [M-H-SO₃]⁻ = 193 m/z Parent->Fragment - SO₃ (80 Da)

¹H NMR Spectroscopy: A Window into Molecular Structure

¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of its hydrogen nuclei. It is an excellent tool for confirming the identity of the compound and for detecting and quantifying impurities, often without the need for a reference standard for the impurity itself.

Experimental Protocol: ¹H NMR Analysis

Objective: To confirm the chemical structure of Ferulic Acid 4-O-Sulfate and identify any structural impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆)

  • Commercial Ferulic Acid 4-O-Sulfate Disodium Salt sample

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the chosen deuterated solvent. D₂O is a good choice for the disodium salt due to its high polarity.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to the protons in the molecule.

Expected Results and Interpretation:

The ¹H NMR spectrum of pure Ferulic Acid 4-O-Sulfate should show signals corresponding to the aromatic, vinylic, and methoxy protons. The presence of the sulfate group will cause a downfield shift of the aromatic protons compared to ferulic acid. Impurities will present as additional signals in the spectrum. The relative integration of these impurity signals compared to the main compound's signals can be used to estimate the purity level.

Expected Chemical Shifts (in D₂O, approximate):

  • Vinylic protons: Two doublets, one around 7.5-7.7 ppm and another around 6.4-6.6 ppm, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans double bond.

  • Aromatic protons: Signals in the range of 7.0-7.4 ppm.

  • Methoxy protons: A singlet around 3.8-3.9 ppm.

Elemental Analysis: The Fundamental Confirmation

Elemental analysis provides the percentage composition of elements (C, H, N, S) in a sample.[6] For Ferulic Acid 4-O-Sulfate Disodium Salt (C₁₀H₈Na₂O₇S), this technique is crucial for confirming the empirical formula and can be a powerful indicator of purity, especially for detecting inorganic impurities.

Experimental Protocol: CHNS and Sodium Analysis

Objective: To determine the elemental composition of the sample and compare it to the theoretical values.

Instrumentation:

  • CHNS elemental analyzer

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for sodium analysis.

Procedure:

  • CHNS Analysis: An accurately weighed amount of the dried sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Sodium Analysis: The sample is digested in acid and the sodium content is determined by ICP-OES or AAS.

Expected Results and Interpretation:

The experimentally determined percentages of C, H, S, and Na should be within a narrow range (typically ±0.4%) of the theoretical values for C₁₀H₈Na₂O₇S.

ElementTheoretical %
Carbon (C)37.75
Hydrogen (H)2.53
Sodium (Na)14.45
Sulfur (S)10.08
Oxygen (O)35.19

Significant deviations from these values suggest the presence of impurities. For example, a lower than expected percentage of sulfur could indicate the presence of unsulfated ferulic acid. A higher than expected sodium content might point to residual sodium salts from the synthesis.

Comparison of Commercial Alternatives

Several vendors supply Ferulic Acid 4-O-Sulfate Disodium Salt, often with varying stated purity levels. It is advisable to obtain the Certificate of Analysis (CoA) from the supplier, which should provide data from at least one of the analytical techniques described above.

SupplierStated PurityAnalytical Data Provided
Supplier A≥95%CoA with HPLC or NMR data
Supplier B≥98%CoA with HPLC, NMR, and MS data
Supplier CResearch GradeBasic CoA

When comparing products, consider the level of detail in the provided analytical data. A supplier that provides comprehensive data from multiple techniques demonstrates a higher commitment to quality control. For critical applications, it is always recommended to independently verify the purity using the methods outlined in this guide. A deuterated version of the compound, such as Ferulic Acid-d3 4-O-Sulfate Disodium Salt, is also commercially available and can be used as an internal standard for quantitative studies.[7][8]

Conclusion: A Multi-faceted Approach to Ensuring Quality

Confirming the purity of a commercial chemical is a critical, yet often overlooked, step in research and development. By employing an orthogonal analytical approach that includes HPLC, LC-MS, NMR, and elemental analysis, researchers can have a high degree of confidence in the quality of their Ferulic Acid 4-O-Sulfate Disodium Salt. This diligence at the outset can prevent costly and time-consuming troubleshooting later in the research process. Always demand comprehensive analytical data from your supplier and, when necessary, perform your own verification to ensure the integrity of your scientific endeavors.

References

  • ContaminantDB. 1H NMR Spectrum (CHEM041604). [Link]

  • CK-12 Foundation. Quantitative Analysis of Organic Compounds. [Link]

  • Unknown. Element analysis. [Link]

  • ResearchGate. Figure 1: 1 H NMR spectrum of ferulic acid (A) and 13 C NMR spectrum of.... [Link]

  • The Royal Society of Chemistry. Calculation method for 1H NMR spectroscopy. The acid composition can be calculated from NMR spectrum. An area per proton. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Hindawi. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency. [Link]

  • SciSpace. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles. [Link]

  • SIELC Technologies. Separation of Ferulic acid on Newcrom R1 HPLC column. [Link]

  • PubMed. Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice. [Link]

  • Polish Journal of Food and Nutrition Sciences. A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [Link]

  • Unacademy. Overview on Estimation of Sulphur. [Link]

  • Semantic Scholar. Estimation of ferulic acid from selected plant materials by Spectrophotometry and High performance liquid chromatography. [Link]

  • ResearchGate. (A) TIC of mixture after synthesis of ferulic acid-4-O-sulfate; (B).... [Link]

  • Pharmaffiliates. Product Name : Ferulic Acid 4-O-Sulfate Disodium Salt. [Link]

  • Carl ROTH. Ferulic acid 4-O-sulfate disodium salt, 500 mg. [Link]

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Sources

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